Ni(II) Protoporphyrin IX
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C34H32N4NiO4 |
|---|---|
Molecular Weight |
619.3 g/mol |
IUPAC Name |
3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;nickel(2+) |
InChI |
InChI=1S/C34H34N4O4.Ni/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI Key |
IJROJBFZULUEEG-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Properties of Nickel(II) Protoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological relevance of Nickel(II) Protoporphyrin IX (Ni(II)-PPIX). This metalloporphyrin is a significant compound in various research fields, including bioinorganic chemistry, drug development, and the study of heme metabolism.
Introduction
Protoporphyrin IX (PPIX) is a naturally occurring porphyrin that serves as a crucial precursor to heme and chlorophyll.[1] The insertion of different metal ions into the porphyrin macrocycle imparts a range of unique chemical and physical properties. Nickel(II) Protoporphyrin IX, in particular, has garnered interest as a stable, diamagnetic analogue of heme and as an inhibitor of heme oxygenase.[2] Its distinct spectral and electrochemical characteristics make it a valuable tool in the study of metalloprotein structure and function.
Synthesis of Nickel(II) Protoporphyrin IX
The synthesis of Ni(II)-PPIX is typically achieved through the insertion of nickel(II) ions into the free-base Protoporphyrin IX macrocycle. A common and effective method involves the use of a nickel(II) salt, such as nickel(II) acetate (B1210297) or nickel(II) chloride, in a suitable solvent system. To enhance the solubility of Protoporphyrin IX in organic solvents, it is often converted to its dimethyl ester derivative (PPIX-DME) prior to metallation. The ester groups can then be hydrolyzed to yield the final Ni(II)-PPIX product.
Experimental Protocol: Synthesis from Protoporphyrin IX Dimethyl Ester
This two-step procedure involves the insertion of nickel into Protoporphyrin IX dimethyl ester, followed by the hydrolysis of the ester groups.
Step 1: Synthesis of Nickel(II) Protoporphyrin IX Dimethyl Ester
-
Materials:
-
Protoporphyrin IX dimethyl ester (PPIX-DME)
-
Nickel(II) acetate tetrahydrate
-
Chloroform (B151607) (CHCl₃)
-
Methanol (CH₃OH)
-
-
Procedure:
-
Dissolve Protoporphyrin IX dimethyl ester in chloroform.
-
Prepare a saturated solution of nickel(II) acetate tetrahydrate in methanol.
-
Add the nickel(II) acetate solution to the PPIX-DME solution.
-
Reflux the mixture for 2 hours, monitoring the reaction progress by UV-Vis spectroscopy. The reaction is complete when the characteristic Soret peak of the free-base porphyrin shifts to a shorter wavelength, indicating the formation of the nickel complex.
-
After cooling, wash the chloroform solution with water to remove excess nickel salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain the solid Ni(II)-PPIX-DME.
-
Step 2: Hydrolysis of Nickel(II) Protoporphyrin IX Dimethyl Ester
-
Materials:
-
Nickel(II) Protoporphyrin IX dimethyl ester
-
Tetrahydrofuran (THF)
-
Potassium hydroxide (B78521) (KOH) solution (e.g., 1 M in methanol/water)
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
-
Procedure:
-
Dissolve the Ni(II)-PPIX-DME in THF.
-
Add the potassium hydroxide solution and stir the mixture at room temperature overnight.
-
Monitor the hydrolysis by thin-layer chromatography (TLC).
-
After completion, neutralize the solution with hydrochloric acid to precipitate the Ni(II)-PPIX.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purification and Characterization
The synthesized Ni(II)-PPIX can be purified by recrystallization or chromatography.[3] Characterization is typically performed using a combination of spectroscopic techniques:
-
UV-Vis Spectroscopy: To confirm the insertion of nickel and the purity of the compound.
-
¹H NMR Spectroscopy: To elucidate the structure and confirm the diamagnetic nature of the Ni(II) center.[4][5][6]
-
Mass Spectrometry: To verify the molecular weight of the final product.[7][8][9]
Physicochemical Properties
The physicochemical properties of Ni(II)-PPIX are summarized in the tables below. These properties are crucial for its application in various experimental settings.
General and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₂N₄NiO₄ | [10] |
| Molecular Weight | 619.34 g/mol | [10] |
| Appearance | Purple solid | |
| Solubility | Soluble in polar organic solvents like DMSO, THF, and chloroform. | |
| UV-Vis λmax (in DMF) | Soret Band: ~405 nm, Q-Bands: ~527 nm, ~560 nm | [11][12] |
Electrochemical and Magnetic Properties
| Property | Value | Reference |
| Electrochemical Data | Specific redox potentials are dependent on the solvent and electrolyte. | |
| Magnetic Susceptibility | Diamagnetic (low-spin d⁸ Ni(II) in a square planar environment) |
Biological Interactions and Signaling Pathways
Ni(II)-PPIX plays a significant role in biochemical research, primarily through its interaction with enzymes involved in heme metabolism.
Interaction with Ferrochelatase
Ferrochelatase is the terminal enzyme in the heme biosynthetic pathway, responsible for inserting iron into Protoporphyrin IX.[1] Ni(II)-PPIX acts as an inhibitor of this enzyme. The interaction involves the binding of the metalloporphyrin to the active site, which can induce a distortion in the porphyrin macrocycle.[13] This inhibitory action makes Ni(II)-PPIX a useful tool for studying the mechanism of ferrochelatase and for inducing heme deficiency in cellular models.[14]
Heme Oxygenase Inhibition
Heme oxygenase is responsible for the degradation of heme. Metalloporphyrins, including Ni(II)-PPIX, are known to act as inhibitors of this enzyme.[2] This inhibition can have significant physiological effects, as heme oxygenase and its products (biliverdin, carbon monoxide, and iron) are involved in various cellular processes, including antioxidant defense and signaling.
Experimental and Synthetic Workflows
The overall workflow for the synthesis and characterization of Ni(II)-PPIX, starting from the biosynthesis of Protoporphyrin IX, is depicted below.
Conclusion
This guide has provided a detailed overview of the synthesis and properties of Nickel(II) Protoporphyrin IX. The experimental protocols and tabulated data offer a valuable resource for researchers working with this compound. The diagrams illustrate its key biological interactions and the workflow for its preparation and analysis. The unique characteristics of Ni(II)-PPIX ensure its continued importance in the fields of bioinorganic chemistry, enzymology, and drug development.
References
- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 2. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]
- 3. Synthesis of new chlorin e6 trimethyl and protoporphyrin IX dimethyl ester derivatives and their photophysical and electrochemical characterizations [pubmed.ncbi.nlm.nih.gov]
- 4. Proton nuclear magnetic resonance and spectrophotometric studies of nickel(II)-iron(II) hybrid hemoglobins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proton magnetic resonance spectra of porphyrins. Part VI. Complex formation between nickel(II)–mesoporphyrin IX dimethyl ester and piperidine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mass Spectrometric Analysis of the Photobleaching of Protoporphyrin IX Used in Photodynamic Diagnosis and Therapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Ni(II) Protoporphyrin IX | [frontierspecialtychemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. N-Methyl Protoporphyrin IX: An Understudied Porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure of Ni(II) Protoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel(II) Protoporphyrin IX (Ni(II)PPIX) is a metalloporphyrin of significant interest in various scientific domains, including biochemistry, medicine, and materials science. As a synthetic analog of heme, where the central iron ion is replaced by nickel, it serves as a valuable tool for probing the structure and function of heme-dependent proteins and enzymes. This technical guide provides a comprehensive overview of the chemical structure of Ni(II)PPIX, including its quantitative structural parameters, detailed experimental protocols for its synthesis and characterization, and its role in relevant biological pathways.
Chemical and Structural Properties
Ni(II) Protoporphyrin IX is a complex consisting of a nickel(II) ion coordinated to the four nitrogen atoms of the protoporphyrin IX macrocycle. The systematic name for this compound is Nickel(II) 7,12-diethenyl-3,8,13,17-tetramethylporphyrin-2,18-dipropanoate.
Molecular Structure
The core structure is the protoporphyrin IX macrocycle, a tetrapyrrole with the following substituents at the periphery:
-
Methyl groups at positions 3, 8, 13, and 17.
-
Vinyl groups at positions 7 and 12.
-
Propionic acid groups at positions 2 and 18.
The nickel(II) ion sits (B43327) in the central cavity, coordinated to the four pyrrole (B145914) nitrogen atoms. The overall molecule is largely planar, a characteristic feature of porphyrin rings that is crucial for their biological function[1]. However, upon binding to enzymes such as ferrochelatase, the porphyrin macrocycle can become distorted[2][3].
General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₂N₄NiO₄ | [4] |
| Molecular Weight | 619.34 g/mol | [4] |
| CAS Number | 15415-30-2 | [4] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in organic solvents like DMF | [5] |
Quantitative Structural Data
Expected and Comparative Structural Parameters for Ni(II) Porphyrins
| Parameter | Expected/Observed Value (Å) | Compound | Reference |
| Ni-N Bond Length | ~1.97 | Ni(II) Tetraphenylporphyrin | [6] |
| Ni-N Bond Length | 1.939 | Ni(II) Tetrakis(N-phenyl-2-pyrrolyl)porphyrin | [7] |
| Ni-N Bond Length | ~1.931 | Ni(II) Tetraphenylporphyrin | [8] |
| Ni-N Bond Length | Nearly identical to NiTPP | Ni(II) Tetrakis(pentafluorophenyl)porphyrin | [8] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the insertion of a nickel(II) salt into the protoporphyrin IX free base. A general and efficient method for the synthesis of metalloporphyrins is microwave-assisted synthesis.
Microwave-Assisted Synthesis Protocol [9][10][11]
-
Reactants:
-
Protoporphyrin IX (or a suitable precursor like meso-tetraphenylporphyrin as a general example) (1 mmol)
-
Nickel(II) acetate (B1210297) tetrahydrate (or other suitable Ni(II) salt) (5 mmol)
-
N,N-dimethylformamide (DMF) (5 mL)
-
-
Procedure: a. Combine the porphyrin and the nickel(II) salt in a microwave-safe reaction vessel. b. Add DMF to the mixture. c. Seal the vessel and place it in a microwave reactor. d. Heat the reaction mixture under microwave irradiation at 150°C for 15 minutes with a power of 600W. e. Monitor the progress of the reaction using UV-Vis spectroscopy by observing the characteristic shift in the Q-bands of the porphyrin upon metallation. f. After the reaction is complete, allow the mixture to cool to room temperature. g. Wash the crude product with ice-cold distilled water. h. Collect the precipitate by filtration under reduced pressure. i. Wash the solid with distilled water. j. Dry the product in an oven overnight at 120°C, followed by drying in vacuo at room temperature to yield the crystalline this compound.
Purification of this compound
High-performance liquid chromatography (HPLC) is a robust method for the purification of porphyrins and metalloporphyrins[12][13][14].
HPLC Purification Protocol [12]
-
Instrumentation:
-
HPLC system equipped with a photodiode array (PDA) detector and a mass selective detector (MSD).
-
Reversed-phase C18 column.
-
-
Mobile Phase:
-
A gradient of acetonitrile (B52724) and methanol (B129727) is often effective. For instance, a gradient from 100% acetonitrile to a 40:60 mixture of acetonitrile:methanol can be used[13]. The addition of N,N-dimethylformamide to the mobile phase can improve chromatographic resolution and reduce retention times[12].
-
-
Procedure: a. Dissolve the crude this compound in a suitable solvent (e.g., a mixture of acetonitrile and DMSO). b. Inject the sample onto the HPLC column. c. Run the gradient elution to separate the desired product from unreacted starting materials and byproducts. d. Monitor the elution profile using the PDA detector at the characteristic Soret band wavelength of this compound (around 400 nm). e. Collect the fraction corresponding to the this compound peak. f. Confirm the purity of the collected fraction using HPLC-MS. g. The overall recovery for nickel porphyrins using this method is estimated to be around 50-60%[12].
Characterization Techniques
UV-Vis Spectroscopy
UV-Vis spectroscopy is a primary tool for characterizing porphyrins and metalloporphyrins due to their strong absorption in the visible region. The insertion of a metal ion into the porphyrin ring leads to a simplification of the spectrum.
-
Protocol:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., DMF or a mixture of acetonitrile/DMSO)[5][15].
-
Record the absorption spectrum over a range of approximately 350-700 nm.
-
The spectrum will show an intense Soret band (or B band) around 400 nm and weaker Q-bands at higher wavelengths[5][11][16].
-
¹H NMR Spectroscopy
¹H NMR spectroscopy provides detailed information about the structure of the porphyrin macrocycle. The chemical shifts of the protons are sensitive to the presence of the central metal ion.
-
Expected Observations:
-
In diamagnetic Ni(II) porphyrins, the pyrrole protons typically show upfield shifts compared to the free-base porphyrin due to shielding from metal-to-ligand π-backbonding[17].
-
For paramagnetic Ni(II) complexes, the chemical shifts can be significantly different, with some protons experiencing large downfield shifts[18].
-
The specific chemical shifts will depend on the solvent and the presence of any axial ligands.
-
Experimental Workflow for Synthesis and Characterization
Caption: A general workflow for the synthesis, purification, and characterization of this compound.
Biological Interactions and Significance
This compound is a known inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the degradation of heme[19][20]. It is also used as a substrate analog to study the mechanism of ferrochelatase, the enzyme that catalyzes the insertion of iron into protoporphyrin IX to form heme[2][3][21].
Inhibition of Heme Oxygenase
Heme oxygenase catalyzes the breakdown of heme into biliverdin, free iron, and carbon monoxide. Metalloporphyrins, including those with zinc, tin, and chromium, are competitive inhibitors of this enzyme[19][20][22]. While Ni(II)PPIX is also an inhibitor, metalloporphyrins like Sn-protoporphyrin and Zn-protoporphyrin IX have been more extensively studied in this context[22][23]. The inhibitory mechanism involves the metalloporphyrin binding to the active site of heme oxygenase, preventing the binding and degradation of heme.
Simplified Heme Oxygenase Inhibition Pathway
Caption: Competitive inhibition of heme oxygenase by metalloporphyrins like Ni(II)PPIX.
Interaction with Ferrochelatase
Ferrochelatase facilitates the insertion of ferrous iron into protoporphyrin IX. Studies using this compound have shown that the porphyrin macrocycle becomes distorted upon binding to the enzyme's active site[2][3]. This distortion is believed to be a crucial step in the catalytic mechanism, facilitating the insertion of the metal ion.
Experimental Workflow for Ferrochelatase Activity Assay
A continuous assay can be used to monitor ferrochelatase activity by observing the decrease in porphyrin fluorescence upon metallation[21]. While typically performed with ferrous iron, other divalent cations can be used to study the enzyme's mechanism.
References
- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding of protoporphyrin IX and metal derivatives to the active site of wild-type mouse ferrochelatase at low porphyrin-to-protein ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Undergraduate Experiment Using Microwave-Assisted Synthesis of Metalloporphyrins: Characterization and Spectroscopic Investigations [pubs.sciepub.com]
- 10. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]
- 11. researchgate.net [researchgate.net]
- 12. An improved method for isolation and purification of sedimentary porphyrins by high-performance liquid chromatography for compound-specific isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 18. Proton magnetic resonance spectra of porphyrins. Part VI. Complex formation between nickel(II)–mesoporphyrin IX dimethyl ester and piperidine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. In vitro inhibition of heme oxygenase isoenzymes by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Studies on the mechanism of Sn-protoporphyrin suppression of hyperbilirubinemia. Inhibition of heme oxidation and bilirubin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Characterization of Ni(II) Protoporphyrin IX
This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize Nickel(II) Protoporphyrin IX [Ni(II)PPIX], a metalloporphyrin of significant interest in various scientific fields. Due to its structural similarity to the heme cofactor, Ni(II)PPIX serves as a valuable model compound for studying biological processes and as a potential component in the development of novel therapeutics and catalysts.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing metalloporphyrins. The electronic absorption spectrum of Ni(II)PPIX is dominated by intense π-π* transitions within the porphyrin macrocycle. These transitions give rise to a characteristic strong absorption band known as the Soret band (or B-band) in the 380-420 nm region, and weaker bands called Q-bands in the 500-600 nm region. The positions and intensities of these bands are sensitive to the central metal ion, axial ligation, and the solvent environment.
Quantitative Data: UV-Vis Absorption Maxima
The following table summarizes typical absorption maxima for this compound and related Ni(II) porphyrins in non-coordinating solvents.
| Compound | Solvent | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Reference Compound |
| This compound | DMF (buffer) | ~384 | ~515, ~549 | This compound |
| Ni(II) Tetraphenylporphyrin | Dichloromethane (B109758) | 414-419 | 527-530 | Ni(II) TPP[1] |
| Ni(II) Mesoporphyrin IX DME | Chloroform | ~394 | ~516, ~552 | Ni(II) Mesoporphyrin IX DME |
Note: DME refers to Dimethyl Ester. The exact peak positions can vary slightly based on solvent and specific experimental conditions.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation :
-
Prepare a stock solution of this compound by dissolving a precise amount (e.g., 1-2 mg) in a suitable solvent like dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) to a concentration of approximately 10⁻³ M.[2][3]
-
From the stock solution, prepare a dilute sample with a final concentration in the range of 10⁻⁶ M.[2][3] This concentration is typically sufficient to achieve an absorbance reading between 0.1 and 1.0 for the Soret band.
-
Use a 1 cm path length quartz cuvette for the measurement.[2]
-
-
Instrumentation and Data Acquisition :
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the Ni(II)PPIX solution over a wavelength range of approximately 300–700 nm.[2]
-
Workflow Diagram
Caption: Experimental workflow for UV-Vis spectroscopy of Ni(II)PPIX.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the molecular structure. For paramagnetic complexes like Ni(II)PPIX (a d⁸ system), the unpaired electrons can cause significant changes in the chemical shifts and relaxation rates of nearby protons, leading to broad signals and shifts outside the typical diamagnetic range. However, square-planar Ni(II) porphyrins are typically low-spin (S=0) and diamagnetic, yielding sharp, well-resolved spectra. The addition of coordinating axial ligands can induce paramagnetism (S=1), leading to hyperfine-shifted and broadened resonances.[4]
Quantitative Data: ¹H NMR Chemical Shifts
The table below shows representative ¹H NMR chemical shifts for a diamagnetic Ni(II) porphyrin. The large downfield shifts of the meso and pyrrolic protons are due to the powerful ring current effect of the porphyrin macrocycle.
| Proton Type | Representative Chemical Shift (ppm) | Compound | Solvent |
| meso-H | 9.5 - 10.5 | Ni(II) Tetraphenylporphyrin | CDCl₃ |
| β-pyrrolic-H | 8.5 - 9.0 | Ni(II) Tetraphenylporphyrin[1] | CDCl₃ |
| N-CH₃ | ~4.6 | Ni(II)(N-CH₃)(CHO)TPP[5] | CDCl₃ |
| Phenyl-H (ortho) | ~8.1 | Ni(II) Tetraphenylporphyrin[1] | CDCl₃ |
| Phenyl-H (m, p) | ~7.7 | Ni(II) Tetraphenylporphyrin[1] | CDCl₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation :
-
Dissolve 5-25 mg of the Ni(II)PPIX sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆).[6][7]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube.[7][8] Solid particles can severely degrade spectral quality.[8]
-
The final solution height in the tube should be approximately 4-5 cm (0.5-0.7 mL).[6][9]
-
For potentially paramagnetic samples, it may be necessary to degas the solution to remove dissolved oxygen, which is paramagnetic and can cause line broadening.[7]
-
-
Instrumentation and Data Acquisition :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard ¹H NMR spectrum. Due to the wide potential spectral width for paramagnetic compounds, ensure the acquisition window is sufficiently large.
-
For complex spectra, 2D NMR techniques like COSY can be employed to aid in assigning proton resonances, even for some paramagnetic species.[10]
-
Workflow Diagram
Caption: Experimental workflow for NMR spectroscopy of Ni(II)PPIX.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (or ESR) spectroscopy is a technique that detects species with unpaired electrons. It is highly sensitive to the electronic structure and coordination environment of paramagnetic metal centers. Ni(II) has a d⁸ electron configuration. In a square-planar geometry, it is typically low-spin (S=0) and thus EPR-silent. In an octahedral or tetrahedral geometry, it is high-spin (S=1). Such integer spin systems (non-Kramers ions) are often difficult to detect with standard X-band EPR due to large zero-field splitting (ZFS), which can make the transitions between spin sublevels inaccessible at conventional magnetic fields and microwave frequencies.[11][12] Therefore, observing an EPR signal for a Ni(II)PPIX complex often requires either the presence of an organic radical or the use of high-frequency and high-field EPR (HFEPR) spectroscopy.[12]
Experimental Protocol: EPR Spectroscopy
-
Sample Preparation :
-
Prepare a solution of the Ni(II)PPIX complex in a suitable glass-forming solvent (e.g., toluene, CH₂Cl₂).
-
Transfer the solution to a high-purity quartz EPR tube (e.g., 4 mm outer diameter).
-
For measurements, the sample is typically flash-frozen in liquid nitrogen to create a disordered solid (a glass) and measured at cryogenic temperatures (e.g., 2-77 K) to observe signals from the S=1 state.[13]
-
-
Instrumentation and Data Acquisition :
-
Standard X-band (~9.5 GHz) EPR spectrometers are often used initially.[13] However, for Ni(II) complexes, signals may not be observable.[11][12]
-
High-frequency EPR (e.g., Q-band at ~35 GHz or W-band at ~95 GHz) is often necessary to overcome the large ZFS and observe transitions.[11][13]
-
Spectra are recorded at low temperatures using a liquid helium cryostat.
-
Workflow Diagram
Caption: Experimental workflow for EPR spectroscopy of Ni(II)PPIX.
Vibrational Spectroscopy: Raman
Resonance Raman (RR) spectroscopy is a powerful tool for studying the vibrational modes of chromophores like metalloporphyrins.[14] By tuning the excitation laser wavelength to coincide with an electronic absorption band (e.g., the Soret or Q-bands), specific vibrational modes coupled to that electronic transition can be selectively enhanced by orders of magnitude. This provides detailed structural information about the porphyrin macrocycle, its peripheral substituents, and the metal-ligand bonds.
Quantitative Data: Key Raman Marker Bands
The high-frequency region (1300–1700 cm⁻¹) of the Raman spectrum is particularly informative for porphyrins, containing marker bands that are sensitive to the oxidation state, spin state, and coordination number of the central metal.
| Vibrational Mode | Frequency Range (cm⁻¹) | Structural Sensitivity |
| ν₄ | 1350 - 1380 | Oxidation state marker (sensitive to π-electron density) |
| ν₃ | 1470 - 1510 | Spin-state and coordination number marker |
| ν₂ | 1540 - 1590 | Spin-state marker, sensitive to the size of the porphyrin core |
| ν₁₀ | 1600 - 1650 | Sensitive to methine bridge C-C stretching |
Note: Data compiled from general metalloporphyrin Raman studies.[15]
Experimental Protocol: Resonance Raman Spectroscopy
-
Sample Preparation :
-
Samples can be analyzed in solution (in a spinning NMR tube or capillary to avoid thermal degradation), as a pressed KBr pellet, or as a crystalline powder.[14]
-
Solution concentrations are typically in the range of 0.1-1.0 mM.
-
-
Instrumentation and Data Acquisition :
-
Use a Raman spectrometer equipped with multiple excitation laser lines (e.g., Argon ion, Krypton ion, or tunable dye laser) to achieve resonance enhancement. For Ni(II)PPIX, excitation near the Soret band (~400 nm) or Q-bands (~550 nm) is effective.
-
Laser power should be kept low (e.g., 5-20 mW at the sample) to prevent photodecomposition, a common issue with porphyrins.[16][17]
-
For sensitive samples, performing measurements at cryogenic temperatures (e.g., 77 K) can significantly enhance signal quality and reduce degradation.[16][17]
-
Workflow Diagram
Caption: Experimental workflow for Resonance Raman spectroscopy of Ni(II)PPIX.
X-ray Absorption Spectroscopy (XAS)
XAS is a powerful element-specific technique that provides precise information about the local geometric and electronic structure around the absorbing metal atom. The technique can be divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
-
XANES : The edge region provides information on the oxidation state and coordination geometry (e.g., square-planar vs. octahedral) of the nickel center.[18]
-
EXAFS : The region past the edge contains oscillatory structures that can be analyzed to determine the type, number, and precise distances of atoms in the immediate vicinity of the Ni ion, such as the Ni-N bond lengths.[18]
Studies on Ni(II) porphyrins have used XAS to determine accurate Ni-N distances, revealing how factors like the solvent environment and crystal packing can influence the macrocycle's conformation.[18]
Experimental Protocol and Data Analysis
XAS experiments are conducted at synchrotron radiation facilities due to the need for high-flux, tunable X-rays.
-
Sample Preparation : Samples can be measured as solutions in a suitable cell with X-ray transparent windows, or as finely ground powders diluted in an inert matrix like boron nitride.
-
Data Acquisition : The sample is irradiated with X-rays of varying energy, and the absorption is measured by monitoring the fluorescence yield or transmission. The energy is scanned across the Ni K-edge (~8333 eV).
-
Data Analysis : The EXAFS oscillations are extracted from the post-edge region and Fourier transformed to yield a radial distribution function, from which bond distances can be determined. The XANES region is analyzed by comparison to theoretical models and spectra of known standards.[19][20]
This guide outlines the primary spectroscopic methods for the robust characterization of this compound. A multi-technique approach, combining the electronic, magnetic, vibrational, and structural information from these methods, is crucial for a complete understanding of this important molecule.
References
- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 2. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]
- 3. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]
- 4. Proton magnetic resonance spectra of porphyrins. Part VI. Complex formation between nickel(II)–mesoporphyrin IX dimethyl ester and piperidine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. Unveiling the atomistic and electronic structure of Ni II –NO adduct in a MOF-based catalyst by EPR spectroscopy and quantum chemical modelling - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01449E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. Resonance Raman studies and vibrational analysis of Ni(II) porphyrins (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 16. Cryogenically induced signal enhancement of Raman spectra of porphyrin molecules - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. XAFS and Crystallographic Studies of Ni(II) Porphyrins in Single Crystals and Solution | Journal de Physique IV [jp4.journaldephysique.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrochemical Properties of Ni(II) Protoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electrochemical properties of Nickel(II) Protoporphyrin IX (Ni(II)PPIX). It is designed to be a valuable resource for researchers and professionals engaged in fields where the redox behavior of metalloporphyrins is of paramount importance, including catalysis, sensor development, and drug design. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes electrochemical mechanisms.
Introduction to Ni(II) Protoporphyrin IX
This compound is a metalloporphyrin, a class of compounds characterized by a porphyrin ring coordinating a central metal ion, in this case, nickel in the +2 oxidation state.[1] These molecules are of significant interest due to their diverse applications, including their use in the synthesis of reconstituted metalloproteins and as the active component in modified electrodes for electroanalytical purposes.[2] The electrochemical behavior of Ni(II)PPIX is central to its functionality, governing its ability to participate in electron transfer reactions that are fundamental to catalysis and sensing. While Ni(II)PPIX has a low tendency for axial ligation, it can become distorted when bound to enzymes like ferrochelatase.[3]
Electrochemical Redox Behavior
The electrochemical properties of Ni(II) porphyrins are typically characterized by both oxidation and reduction events. Generally, these compounds can undergo two reduction and two oxidation steps, with the possibility of a third oxidation.[4] The precise redox potentials are influenced by the solvent, the nature of the substituents on the porphyrin ring, and the experimental conditions.
One-electron electrochemical reduction of nickel(II) porphyrins can lead to the formation of nickel(I) complexes.[5] Spectroscopic evidence from UV-vis and ESR suggests the formation of a Ni(I) species rather than a Ni(II) porphyrin anion radical.[5]
Quantitative Electrochemical Data
| Redox Couple | Epa (mV vs. Ag/AgCl) | Epc (mV vs. Ag/AgCl) | E½ (mV vs. Ag/AgCl) | Medium | Reference |
| Ni(II)/Ni(III) | -150 ± 23 | -215 ± 3 | -182.5 | 0.1 M KCl | [6] |
Note: The data above is for a diazido Ni(II)porphyrin derivative self-assembled on a gold electrode. While not identical to this compound in solution, it provides an indication of the potential range for the Ni(II)/Ni(III) redox couple.
Experimental Protocols
The study of the electrochemical properties of this compound primarily involves techniques such as cyclic voltammetry and spectroelectrochemistry.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the redox properties of a species in solution or immobilized on an electrode.
Objective: To determine the redox potentials and study the reversibility of electron transfer reactions of this compound.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (saturated NaCl)
-
Counter Electrode: Platinum wire or gauze
-
Electrochemical Cell
-
Potentiostat/Galvanostat
-
This compound
-
Solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or aqueous buffer)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆))
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and the chosen solvent.
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM). Due to potential aggregation, sonication may be required.
-
Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent to the desired concentration (e.g., 0.1 M).
-
Create the final analyte solution by adding a known volume of the Ni(II)PPIX stock solution to the electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared analyte solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potentials, and scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the expected redox events of Ni(II)PPIX.
-
Run the cyclic voltammogram and record the data.
-
Perform experiments at various scan rates to investigate the nature of the electron transfer process (e.g., diffusion-controlled vs. adsorption-controlled).[6]
-
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the electrochemical and optical properties of a system. This is particularly useful for identifying intermediates and final products of redox reactions.
Objective: To obtain the absorption spectra of the different oxidation states of this compound generated electrochemically.
Materials:
-
Optically transparent thin-layer electrochemical (OTTLE) cell or a thin-layer quartz spectroelectrochemical cell
-
Working Electrode: Platinum or gold minigrid
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Potentiostat
-
UV-Vis Spectrophotometer
-
This compound solution (prepared as for CV)
Procedure:
-
Cell Assembly:
-
Assemble the spectroelectrochemical cell according to the manufacturer's instructions, ensuring the working, reference, and counter electrodes are correctly positioned.
-
Fill the cell with the deoxygenated this compound solution.
-
-
Measurement:
-
Place the cell in the sample compartment of the UV-Vis spectrophotometer.
-
Record the initial absorption spectrum of the Ni(II)PPIX solution at the open-circuit potential.
-
Apply a potential to the working electrode to initiate the first redox reaction (e.g., oxidation to Ni(III)PPIX).
-
Monitor the changes in the absorption spectrum as the electrolysis proceeds until a steady state is reached, indicating the complete conversion of the starting material to the new oxidation state.
-
Record the final spectrum of the oxidized/reduced species.
-
Step the potential to subsequent redox transitions and record the corresponding spectra.
-
The reversibility of the spectral changes can be checked by stepping the potential back to the initial value.
-
Signaling Pathways and Mechanisms
In the context of this compound, "signaling pathways" refer to the electrochemical mechanisms of its action in sensing and catalysis.
Electrochemical Sensing Mechanism
This compound modified electrodes can be used for the amperometric detection of various analytes. The general principle involves the electrocatalytic oxidation or reduction of the target analyte at the modified electrode surface, where the Ni(II)PPIX acts as a mediator. A common example is the detection of glucose in alkaline media, where the Ni(II)/Ni(III) redox couple plays a crucial role.[7]
Caption: Electrochemical sensing mechanism of an analyte mediated by the Ni(II)/Ni(III) redox couple.
Electrocatalytic Methanol (B129727) Oxidation
This compound and related complexes can act as catalysts for the electro-oxidation of methanol in alkaline solutions. This process is of interest for direct methanol fuel cells. The mechanism involves the oxidation of Ni(II) to a higher-valent nickel-oxo or nickel-oxyhydroxide species, which then oxidizes methanol.[8]
Caption: Proposed catalytic cycle for methanol oxidation by a Ni(II) porphyrin-based catalyst.
Conclusion
The electrochemical properties of this compound are fundamental to its application in various scientific and technological fields. While a complete dataset of its electrochemical parameters under all conditions is not yet available, the existing literature on related compounds provides a strong foundation for understanding its redox behavior. The experimental protocols outlined in this guide offer a starting point for researchers to investigate the electrochemical characteristics of Ni(II)PPIX in their own laboratories. The visualized mechanisms for sensing and catalysis highlight the central role of the Ni(II)/Ni(III) redox couple in mediating electron transfer processes. Further research is needed to fully elucidate the quantitative aspects of this compound's electrochemistry, which will undoubtedly pave the way for the rational design of new catalysts, sensors, and therapeutic agents.
References
- 1. Nickel(II) Chelatase Variants Directly Evolved from Murine Ferrochelatase: Porphyrin Distortion and Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hbni.ac.in [hbni.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Ni(II) Protoporphyrin IX CAS number and safety data sheet
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ni(II) Protoporphyrin IX is a metalloporphyrin complex with significant applications in various fields of scientific research, including biochemistry, materials science, and drug development. This document provides a comprehensive overview of its chemical properties, safety information, and key experimental applications.
Chemical and Physical Properties
This compound, with the CAS number 15415-30-2 , is a derivative of the naturally occurring Protoporphyrin IX, where a nickel(II) ion is coordinated within the porphyrin ring.[1] This coordination alters the electronic and chemical properties of the porphyrin, making it a valuable tool for various studies.
| Property | Value | Reference |
| CAS Number | 15415-30-2 | [1] |
| Molecular Formula | C₃₄H₃₂N₄NiO₄ | [1] |
| Molecular Weight | 619.336 g/mol | [1] |
| Appearance | Typically a dark purple or violet solid | |
| Storage | Store at room temperature, protected from light | [1] |
Safety Data Sheet (SDS) Overview
1. Hazard Identification:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
The toxicological properties have not been thoroughly investigated.
-
Nickel compounds are classified as potential carcinogens and may cause skin sensitization.
2. First-Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.
3. Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Handle in a well-ventilated area.
-
Store in a tightly closed container in a dry and cool place, protected from light.[1]
4. Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of Metalloporphyrins
This protocol is adapted from a general method for the synthesis of metalloporphyrins and can be applied for the synthesis of this compound.
Materials:
-
Protoporphyrin IX
-
Nickel(II) acetate (B1210297) tetrahydrate
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, dissolve Protoporphyrin IX in DMF.
-
Add a molar excess (typically 4-5 equivalents) of Nickel(II) acetate tetrahydrate to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture using microwave irradiation. Typical conditions are 150-200 °C for 5-15 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the shift in the Soret band.
-
The product can be precipitated by the addition of water and collected by filtration.
-
Further purification can be achieved by chromatography if necessary.
Protocol for Heme Oxygenase-1 (HO-1) Inhibition Assay
This compound is known to interact with heme oxygenase. The following is a general protocol for an in vitro HO-1 inhibition assay, which can be adapted to study the effects of this compound.
Materials:
-
Purified recombinant Heme Oxygenase-1 (HO-1)
-
Hemin (substrate)
-
NADPH
-
Rat liver cytosol (as a source of biliverdin (B22007) reductase)
-
This compound (inhibitor)
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, rat liver cytosol, and hemin.
-
Add varying concentrations of this compound to the reaction mixture to test for inhibition. A control with no inhibitor should be included.
-
Pre-incubate the mixture for a few minutes at 37°C.
-
Initiate the reaction by adding a solution of NADPH.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of chloroform and vortexing vigorously.
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
The product of the reaction, bilirubin (B190676), will be in the chloroform layer.
-
Carefully remove the chloroform layer and measure the absorbance at approximately 464 nm to quantify the amount of bilirubin produced.
-
Calculate the percentage of inhibition by comparing the absorbance of the samples with the inhibitor to the control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for this compound Synthesis and Analysis.
Caption: this compound as an Inhibitor of Heme Oxygenase-1.
References
An In-depth Technical Guide to the Biosynthesis of Protoporphyrin IX and Metal Insertion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrin IX is a crucial precursor to essential biological molecules, including heme, chlorophyll, and cobalamin (vitamin B12).[1][2] Its synthesis is a highly conserved eight-step enzymatic pathway that begins with simple precursors like glycine (B1666218) and succinyl-CoA.[1][3] This technical guide provides a detailed overview of the biosynthesis of protoporphyrin IX and the subsequent insertion of metal ions, with a focus on the enzymes, their kinetics, and the experimental protocols used to study this vital pathway. The initial and final three reactions of this pathway occur within the mitochondria, while the intermediate steps take place in the cytoplasm.[4]
Biosynthesis of Protoporphyrin IX: A Step-by-Step Enzymatic Cascade
The biosynthesis of protoporphyrin IX involves a series of eight enzymatic reactions. The pathway is initiated in the mitochondrial matrix, proceeds into the cytoplasm, and finally returns to the mitochondria for the concluding steps.
Step 1: Formation of δ-Aminolevulinic Acid (ALA)
The pathway commences in the mitochondria with the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA).[3] This reaction is catalyzed by δ-Aminolevulinic Acid Synthase (ALAS) and is the rate-limiting step in heme biosynthesis.[5]
Step 2: Synthesis of Porphobilinogen (B132115) (PBG)
ALA is transported to the cytoplasm, where two molecules of ALA are condensed by ALA Dehydratase (ALAD) to form porphobilinogen (PBG).[1][2]
Step 3: Assembly of the Tetrapyrrole Macrocycle
Four molecules of PBG are then polymerized in a head-to-tail fashion by Porphobilinogen Deaminase (PBGD) , also known as hydroxymethylbilane (B3061235) synthase, to form the linear tetrapyrrole, hydroxymethylbilane.[2][3]
Step 4: Cyclization to Uroporphyrinogen III
Uroporphyrinogen III Synthase (UROS) catalyzes the cyclization of hydroxymethylbilane into the asymmetric uroporphyrinogen III.[6][7][8] This step is crucial for producing the correct isomer for subsequent reactions. In the absence of UROS, hydroxymethylbilane spontaneously cyclizes to form the non-functional uroporphyrinogen I.[2][8]
Step 5: Decarboxylation to Coproporphyrinogen III
In the cytoplasm, Uroporphyrinogen Decarboxylase (UROD) sequentially removes the four acetyl side chains of uroporphyrinogen III to form coproporphyrinogen III.[3]
Step 6: Oxidative Decarboxylation to Protoporphyrinogen (B1215707) IX
Coproporphyrinogen III is then transported back into the mitochondrial intermembrane space. Here, Coproporphyrinogen Oxidase (CPOX) catalyzes the oxidative decarboxylation of two of the four propionate (B1217596) side chains to vinyl groups, forming protoporphyrinogen IX.[4][9][10]
Step 7: Oxidation to Protoporphyrin IX
The penultimate step occurs in the inner mitochondrial membrane, where Protoporphyrinogen Oxidase (PPOX) oxidizes the colorless protoporphyrinogen IX to the fluorescent protoporphyrin IX.[11]
Metal Insertion into Protoporphyrin IX: The Final Step
The final stage of heme biosynthesis is the insertion of a ferrous iron (Fe²⁺) into the protoporphyrin IX macrocycle. This reaction is catalyzed by the enzyme ferrochelatase , which is located on the matrix side of the inner mitochondrial membrane.[12]
The Role of Ferrochelatase
Ferrochelatase is the terminal enzyme in the heme biosynthetic pathway.[12] While its primary physiological substrate is ferrous iron, in vitro studies have shown that it can also insert other divalent cations such as zinc, cobalt, and nickel into the protoporphyrin IX ring.[13][14]
Iron Delivery to Ferrochelatase: The Frataxin Connection
The delivery of iron to ferrochelatase is a critical and tightly regulated process. The mitochondrial protein frataxin has been identified as an iron chaperone that binds to ferrochelatase and delivers ferrous iron for heme synthesis.[15][16] This interaction ensures the efficient and safe handling of potentially toxic iron within the mitochondria.
Data Presentation: Quantitative Analysis of the Biosynthetic Pathway
The following tables summarize the key quantitative data for the enzymes involved in protoporphyrin IX biosynthesis and metal insertion.
| Enzyme | Substrate(s) | Product(s) | K_m_ | k_cat_ | Optimal pH |
| Coproporphyrinogen Oxidase (CPOX) | Coproporphyrinogen III | Protoporphyrinogen IX | 3.95 µM[9] | 0.63 min⁻¹[9] | 7.1 - 7.5[17] |
| Protoporphyrinogen Oxidase (PPOX) | Protoporphyrinogen IX | Protoporphyrin IX | 1.0 - 11 µM[15][18] | - | 8.6 - 8.7[18] |
| Interaction | Binding Partners | Dissociation Constant (K_d_) |
| Frataxin-Ferrochelatase | Yeast Frataxin (Yfh1) and Yeast Ferrochelatase | 17 - 40 nM[15] |
| Human Frataxin (FXN⁸¹⁻²¹⁰) and Human Ferrochelatase | 17 nM[15] |
| Inhibitor | Target Enzyme | Inhibition Constant (K_i_) |
| Acifluorfen | Human Protoporphyrinogen Oxidase (PPOX) | 0.53 µM[15] |
| Lead (Pb²⁺) | Ferrochelatase | Poor inhibitor[19] |
| Manganese (Mn²⁺) | Ferrochelatase | 15 µM (competitive)[19] |
| Cadmium (Cd²⁺) | Ferrochelatase | 50 µM[19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biosynthesis of protoporphyrin IX and metal insertion.
Protocol 1: δ-Aminolevulinic Acid Synthase (ALAS) Activity Assay
This protocol describes a colorimetric assay to determine ALAS activity.
Principle: The assay measures the formation of ALA, which is chemically condensed with acetylacetone (B45752) to form a pyrrole (B145914). This pyrrole then reacts with Ehrlich's reagent to produce a colored complex that can be quantified spectrophotometrically at 556 nm.
Materials:
-
1.0 M Sodium Acetate (B1210297) Buffer, pH 4.7
-
1.0 M Tris-HCl Buffer, pH 7.5
-
50 mM Potassium Phosphate (B84403) Buffer, pH 7.0
-
1.0 M Glycine
-
1.0 M Succinate, pH 7.0
-
0.1 M MgCl₂
-
0.2 M ATP, pH 7.0
-
0.01 M Pyridoxal Phosphate
-
0.01 M Coenzyme A
-
Modified Ehrlich's Reagent (freshly prepared)
-
ALA standard solutions (2.5 µM, 10 µM, 40 µM)
-
10% Trichloroacetic Acid (TCA)
-
Cell extract
Procedure:
-
Enzyme Reaction:
-
Prepare reaction mixtures containing the enzyme substrate cocktail (glycine, succinate, MgCl₂, Tris-HCl).
-
Initiate the reaction by adding the cell extract.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding 10% TCA.
-
-
Derivatization and Quantification:
-
Centrifuge the stopped reaction mixture to pellet precipitated protein.
-
To the supernatant, add acetylacetone and incubate at 100°C for 15 minutes to form the ALA-pyrrole.
-
After cooling, add modified Ehrlich's reagent.
-
Measure the absorbance at 556 nm after 15 minutes.
-
-
Calculations:
-
Generate a standard curve using the ALA standards.
-
Determine the concentration of ALA produced in the enzymatic reaction from the standard curve.
-
Calculate the enzyme activity, typically expressed as nmol of ALA formed per minute per mg of protein.
-
Protocol 2: Uroporphyrinogen III Synthase (UROS) Activity Assay
This protocol describes a coupled-enzyme assay for UROS activity.
Principle: Porphobilinogen is first converted to hydroxymethylbilane by porphobilinogen deaminase. UROS then converts hydroxymethylbilane to uroporphyrinogen III. The uroporphyrinogen products are oxidized to their corresponding uroporphyrins, which are then separated and quantified by HPLC.[6]
Materials:
-
20 mM Tris, pH 8.2
-
20 mM Potassium Phosphate, pH 8.2
-
Porphobilinogen Deaminase (PBGD)
-
Porphobilinogen (PBG)
-
Cell lysate containing UROS
-
Reagents for HPLC analysis
Procedure:
-
Hydroxymethylbilane Synthesis:
-
Incubate PBGD with PBG in a mixture of Tris and potassium phosphate buffers at 37°C to generate hydroxymethylbilane.[20]
-
-
UROS Reaction:
-
Add the cell lysate containing UROS to the reaction mixture containing the newly synthesized hydroxymethylbilane.
-
Incubate to allow the conversion of hydroxymethylbilane to uroporphyrinogen III.
-
-
Oxidation and Quantification:
-
Stop the reaction and oxidize the uroporphyrinogen products to uroporphyrins.
-
Analyze the uroporphyrin isomers by reverse-phase HPLC with fluorescence detection.[6]
-
-
Calculations:
-
Quantify the amount of uroporphyrin III formed.
-
Calculate the UROS activity, typically expressed as units per mg of protein.[6]
-
Protocol 3: Coproporphyrinogen Oxidase (CPOX) Activity Assay
This protocol describes a radiochemical method for measuring CPOX activity.
Principle: The assay uses [¹⁴C]-labeled coproporphyrinogen as a substrate. The radioactive protoporphyrin product is isolated by thin-layer chromatography (TLC) after methylation and extraction, and its radioactivity is measured.[21]
Materials:
-
[¹⁴C]-coproporphyrinogen substrate
-
50 mM Tris-HCl buffer, pH 7.4
-
Cell or tissue homogenate containing CPOX
-
Reagents for methylation, extraction, and TLC
Procedure:
-
Enzyme Reaction:
-
Incubate the cell or tissue homogenate with the [¹⁴C]-coproporphyrinogen substrate in Tris-HCl buffer.[17]
-
-
Product Isolation:
-
Stop the reaction and methylate the porphyrins.
-
Extract the methylated porphyrins into an organic solvent.
-
Separate the protoporphyrin methyl ester from the coproporphyrin methyl ester by TLC.[21]
-
-
Quantification:
-
Scrape the TLC spot corresponding to the protoporphyrin methyl ester and measure its radioactivity using a scintillation counter.
-
-
Calculations:
-
Calculate the amount of protoporphyrin formed based on the specific activity of the substrate.
-
Express the CPOX activity as nmol of protoporphyrin formed per hour per gram of tissue or mg of protein.[21]
-
Protocol 4: Ferrochelatase Activity Assay
This protocol describes a fluorescence-based assay for ferrochelatase activity.
Principle: The assay measures the insertion of a metal ion (e.g., zinc) into a porphyrin substrate (e.g., mesoporphyrin IX). The resulting metalloporphyrin is fluorescent and can be quantified by fluorometry.
Materials:
-
Incubation buffer (e.g., 160 mM Tris pH 8.0, 40 mM Bicine pH 8.0, 10 mg/ml Tween 20, 0.38 mg/mL palmitic acid)
-
Zinc acetate solution (e.g., 1 mM)
-
Mesoporphyrin IX substrate (e.g., 250 µM)
-
Cell preparation containing ferrochelatase
-
Stop reagent (e.g., EDTA in DMSO/methanol)
Procedure:
-
Sample Preparation:
-
Prepare a cell homogenate and determine the protein concentration.
-
-
Enzyme Reaction:
-
Pre-incubate the cell preparation with the incubation buffer and zinc acetate at 37°C.
-
Initiate the reaction by adding the mesoporphyrin IX substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the stop reagent.
-
-
Quantification:
-
Centrifuge the stopped reaction mixture.
-
Measure the fluorescence of the supernatant at the appropriate excitation and emission wavelengths for the zinc mesoporphyrin product (e.g., Ex: 406 nm, Em: 578 nm).
-
-
Calculations:
-
Generate a standard curve using a known concentration of the zinc mesoporphyrin product.
-
Determine the amount of product formed in the enzymatic reaction.
-
Calculate the ferrochelatase activity, typically expressed as nmol of product formed per minute per mg of protein.
-
Mandatory Visualizations
Diagram 1: Biosynthesis of Protoporphyrin IX
Caption: Cellular localization of the protoporphyrin IX biosynthetic pathway.
Diagram 2: Metal Insertion into Protoporphyrin IX
Caption: Schematic of iron delivery and insertion into protoporphyrin IX.
Diagram 3: Experimental Workflow for Enzyme Activity Assay
Caption: General workflow for determining enzyme activity in a biological sample.
References
- 1. researchgate.net [researchgate.net]
- 2. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 3. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 4. Coproporphyrinogen Oxidase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 8. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]
- 9. Frontiers | The alternative coproporphyrinogen III oxidase (CgoN) catalyzes the oxygen-independent conversion of coproporphyrinogen III into coproporphyrin III [frontiersin.org]
- 10. Coproporphyrinogen III oxidase - Wikipedia [en.wikipedia.org]
- 11. Protoporphyrin IX - Echelon Biosciences [echelon-inc.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Formation of protoporphyrin from haemoglobin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Structure of the Complex between Yeast Frataxin and Ferrochelatase: CHARACTERIZATION AND PRE-STEADY STATE REACTION OF FERROUS IRON DELIVERY AND HEME SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yeast Frataxin Solution Structure, Iron Binding, and Ferrochelatase Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. scbt.com [scbt.com]
- 19. Uncovering Porphyrin Accumulation in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Crystal structure of human uroporphyrinogen III synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Coproporphyrinogen III oxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Redox Behavior of Nickel Porphyrins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the redox behavior of nickel porphyrins, a class of compounds with significant implications in catalysis, materials science, and medicine. Understanding their electron transfer properties is crucial for designing novel therapeutic agents and advanced materials. This document details the fundamental principles governing their redox chemistry, the influence of structural modifications, and the experimental methodologies used for their characterization.
Core Principles of Nickel Porphyrin Redox Chemistry
The redox behavior of nickel(II) porphyrins is characterized by a series of electron transfer reactions that can occur at either the central nickel ion or the porphyrin macrocycle's π-system. These processes are typically reversible one-electron steps, leading to the formation of various oxidized and reduced species.
Oxidation Processes:
The oxidation of nickel(II) porphyrins can result in two distinct types of species, depending on the relative energy levels of the nickel d-orbitals and the porphyrin π-molecular orbitals[1]:
-
Porphyrin π-Cation Radical Formation: Electron abstraction from the highest occupied molecular orbital (HOMO) of the porphyrin ring leads to the formation of a Ni(II) π-cation radical, denoted as [Ni(II)P•]⁺. This is the most common first oxidation step for many nickel porphyrins.
-
Metal-Centered Oxidation: Oxidation of the central nickel ion from Ni(II) to Ni(III) can also occur, yielding a [Ni(III)P]⁺ species.
The site of initial oxidation is subtly influenced by factors such as the solvent, axial ligation, and the specific substituents on the porphyrin ring[1][2][3]. In non-coordinating solvents, oxidation is often ring-centered. However, in the presence of coordinating axial ligands (e.g., pyridine), the first oxidation can become metal-centered[4][5].
Further oxidation can lead to the formation of dications. Depending on the initial oxidation site and the porphyrin structure, this can result in a Ni(II) dication ([Ni(II)P]²⁺), a Ni(III) π-cation radical ([Ni(III)P•]²⁺), or even a Ni(III) dication in the case of highly nonplanar porphyrins[5][6].
Reduction Processes:
The reduction of nickel(II) porphyrins generally involves the addition of electrons to the lowest unoccupied molecular orbital (LUMO) of the porphyrin π-system. This leads to the sequential formation of a π-anion radical ([Ni(II)P•]⁻) and a dianion ([Ni(II)P]²⁻)[2][3]. In some cases, the initially formed π-anion radical can undergo further reactions, such as disproportionation and protonation, to form phlorin anions, particularly in the presence of proton sources[6][7].
Caption: General redox pathways for nickel porphyrins.
Factors Influencing Redox Potentials
The redox potentials of nickel porphyrins are highly tunable and sensitive to a variety of structural and environmental factors.
Peripheral Substituents
The nature of the substituents at the meso- and β-pyrrole positions of the porphyrin macrocycle has a profound electronic effect on the redox potentials.
-
Electron-Withdrawing Groups (EWGs): Substituents like halogens (e.g., -F, -Cl), nitro groups (-NO₂), or cyano groups (-CN) make the porphyrin ring more electron-deficient. This facilitates reduction (less negative potential) and hinders oxidation (more positive potential).
-
Electron-Donating Groups (EDGs): Groups such as alkyls (-CH₃, -C₂H₅) or amines (-NR₂) increase the electron density of the porphyrin ring, making it easier to oxidize (less positive potential) and more difficult to reduce (more negative potential).
The effect of substituents on the first oxidation and reduction potentials can be systematically studied to tune the electronic properties of the porphyrin for specific applications[8][9].
Caption: Effect of substituents on redox potentials.
Macrocycle Conformation (Nonplanarity)
Steric crowding of bulky substituents at the porphyrin periphery can induce significant out-of-plane distortions, such as saddled or ruffled conformations. This nonplanarity has a substantial impact on the redox potentials[4][10][11].
-
Easier Oxidation: Nonplanar porphyrins are generally easier to oxidize compared to their planar counterparts. The distortion of the macrocycle raises the energy of the HOMO, making electron removal more favorable[10].
-
Variable Reduction: The effect on reduction potentials is less straightforward, with some nonplanar porphyrins showing similar reduction potentials to planar analogues[4][10][11].
Highly nonplanar nickel porphyrins have been shown to exhibit unique redox behavior, including the observation of a Ni(II)/Ni(III) process at positive potentials after two ring-centered oxidations[11].
Solvent and Supporting Electrolyte
The solvent and the supporting electrolyte can influence the redox potentials and the stability of the generated redox species[2][3].
-
Solvent Polarity: The polarity of the solvent can affect the solvation of the charged species, thereby shifting the redox potentials.
-
Coordinating Solvents: As mentioned, coordinating solvents can favor metal-centered redox processes by stabilizing the Ni(III) state[5].
-
Supporting Electrolyte Anions: The anions of the supporting electrolyte (e.g., ClO₄⁻, PF₆⁻) can interact with the oxidized porphyrin species, particularly the dication. The strength of this interaction can influence the potential difference between the first and second oxidations[9].
Quantitative Redox Potential Data
The following tables summarize representative half-wave potentials (E₁/₂) for the oxidation and reduction of various nickel porphyrins, as determined by cyclic voltammetry. Potentials are reported versus the Saturated Calomel (B162337) Electrode (SCE) unless otherwise noted.
Table 1: Half-Wave Potentials (V vs. SCE) for Selected Nickel Porphyrins in Nonaqueous Media.
| Compound | Solvent | Supporting Electrolyte | E₁/₂ (Ox 2) | E₁/₂ (Ox 1) | E₁/₂ (Red 1) | E₁/₂ (Red 2) | Reference |
| (TPP)Ni | CH₂Cl₂ | 0.1 M TBAP | 1.35 | 1.04 | -1.29 | -1.68 | [2][3] |
| (OEP)Ni | CH₂Cl₂ | 0.1 M TBAP | 1.13 | 0.82 | -1.61 | -1.95 | [2][3] |
| (Tt-BuP)Ni | PhCN | 0.1 M TBAPF₆ | 0.95 | 0.73 | -1.44 | -1.82 | [4][10][11] |
| (Ti-PrP)Ni | PhCN | 0.1 M TBAPF₆ | 1.18 | 0.89 | -1.46 | -1.86 | [4][10][11] |
| (TEtPrP)Ni | PhCN | 0.1 M TBAPF₆ | 1.10 | 0.92 | -1.45 | -1.82 | [4][10][11] |
| (Ti-BuP)Ni | PhCN | 0.1 M TBAPF₆ | 1.06 | 0.92 | -1.46 | - | [4][10][11] |
Abbreviations: (TPP)Ni = Nickel(II) tetraphenylporphyrin; (OEP)Ni = Nickel(II) octaethylporphyrin; (Tt-BuP)Ni = Nickel(II) tetra-tert-butylporphyrin; (Ti-PrP)Ni = Nickel(II) tetra-iso-propylporphyrin; (TEtPrP)Ni = Nickel(II) tetra-ethylpropylporphyrin; (Ti-BuP)Ni = Nickel(II) tetra-iso-butylporphyrin; TBAP = Tetrabutylammonium (B224687) perchlorate; TBAPF₆ = Tetrabutylammonium hexafluorophosphate.
Experimental Protocols
Cyclic Voltammetry (CV)
Cyclic voltammetry is the primary technique for investigating the redox properties of nickel porphyrins.
Objective: To determine the half-wave potentials (E₁/₂) and assess the reversibility of the electron transfer processes.
Methodology:
-
Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable nonaqueous solvent (e.g., dichloromethane, acetonitrile, or benzonitrile). The solvent must be of high purity and freshly distilled to remove impurities.
-
Analyte Solution Preparation: Dissolve the nickel porphyrin sample in the electrolyte solution to a final concentration of approximately 1 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell.
-
Working Electrode: A glassy carbon or platinum disk electrode is typically used. Polish the electrode surface with alumina (B75360) slurry and sonicate before each experiment to ensure a clean and reproducible surface.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is commonly used. A pseudo-reference electrode, such as a platinum wire, can also be employed, but the potentials must be referenced to an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) couple post-experiment[12].
-
Counter (Auxiliary) Electrode: A platinum wire or foil is used as the counter electrode.
-
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan a range that encompasses the expected redox events (e.g., from +2.0 V to -2.0 V vs. SCE).
-
Apply a potential sweep at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.
-
Vary the scan rate to investigate the kinetics of the electron transfer processes.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials for each redox couple.
-
Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2.
-
Assess the reversibility of the redox process by measuring the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. The ratio of the anodic to cathodic peak currents (Ipa/Ipc) should be close to unity for a reversible system.
-
Caption: Workflow for a cyclic voltammetry experiment.
Spectroelectrochemistry (SEC)
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to characterize the electronic structure of the species generated at different potentials.
Objective: To obtain the electronic absorption (UV-Vis) or vibrational (Raman) spectra of the electrochemically generated radical ions and other redox products.
Methodology:
-
Cell and Electrode Setup: Utilize a specialized optically transparent thin-layer electrochemical (OTTLE) cell. This cell contains a working electrode made of a transparent material (e.g., a platinum mini-grid or indium tin oxide-coated glass), a reference electrode, and a counter electrode. The thin-layer design ensures rapid and complete electrolysis of the solution in the light path.
-
Solution Preparation: Prepare the analyte and electrolyte solution as described for cyclic voltammetry.
-
Initial Spectrum: Place the OTTLE cell in the sample compartment of a UV-Vis or Raman spectrometer and record the spectrum of the neutral nickel porphyrin at the open-circuit potential.
-
Electrolysis and Spectral Acquisition:
-
Apply a constant potential to the working electrode corresponding to the E₁/₂ of the first redox process (determined by CV).
-
Monitor the spectral changes over time until a steady state is reached, indicating the complete conversion of the starting material to the one-electron oxidized or reduced species.
-
Record the final spectrum of the generated species.
-
Incrementally step the potential to subsequent redox waves and repeat the spectral acquisition process to characterize all accessible redox states.
-
-
Data Analysis: Correlate the observed spectral changes (e.g., shifts in the Soret and Q-bands in the UV-Vis spectrum) with the specific redox state of the nickel porphyrin. This provides definitive identification of whether the electron transfer is metal- or ligand-centered[6][7][13]. For example, the formation of a porphyrin π-cation radical typically leads to a significant decrease in the intensity of the Soret band and the appearance of new, broad absorption bands at longer wavelengths[13].
This guide provides a foundational understanding of the complex and tunable redox behavior of nickel porphyrins. By leveraging the principles and experimental techniques outlined herein, researchers can effectively characterize these versatile molecules and engineer their properties for a wide range of scientific and therapeutic applications.
References
- 1. Oxidative chemistry of nickel porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Impact of Substituents and Nonplanarity on Nickel and Copper Porphyrin Electrochemistry: First Observation of a CuII/CuIII Reaction in Nonaqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of substituents and nonplanarity on nickel and copper porphyrin electrochemistry: first observation of a Cu(II)/Cu(III) reaction in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spectroelectrochemical Investigation of the One-Electron Reduction of Nonplanar Nickel(II) Porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Influence of electronic and structural effects on the oxidative behavior of nickel porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Syntheses and Electrochemical and EPR Studies of Porphyrins Functionalized with Bulky Aromatic Amine Donors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Nickel(II) Protoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of Nickel(II) Protoporphyrin IX (Ni-PPIX), a metalloporphyrin with applications in various research fields, including the development of therapeutic agents. The synthesis involves the metallation of Protoporphyrin IX dimethyl ester with nickel(II) acetate (B1210297) in a solvent mixture, followed by purification using silica (B1680970) gel chromatography. This protocol is designed to be a reliable method for producing Ni-PPIX for research and development purposes.
Introduction
Protoporphyrin IX is a naturally occurring tetrapyrrole that serves as a precursor to vital biological molecules like heme and chlorophyll. The insertion of various metal ions into the porphyrin ring leads to the formation of metalloporphyrins with unique chemical and physical properties. Nickel(II) Protoporphyrin IX, in particular, has been investigated for its potential therapeutic value. This document outlines a straightforward and reproducible method for the synthesis and purification of Ni-PPIX, starting from the commercially available Protoporphyrin IX dimethyl ester.
Experimental Protocol
The synthesis of Ni(II) Protoporphyrin IX is a two-step process that begins with the metallation of Protoporphyrin IX dimethyl ester, followed by chromatographic purification.
Materials and Reagents
-
Protoporphyrin IX dimethyl ester
-
Nickel(II) acetate tetrahydrate
-
N,N-Dimethylformamide (DMF)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Synthesis of this compound Dimethyl Ester
-
Dissolution of Starting Material : In a round-bottom flask, dissolve Protoporphyrin IX dimethyl ester in a mixture of chloroform and methanol (e.g., a 9:1 v/v ratio).
-
Addition of Nickel Salt : Add a molar excess (e.g., 5-10 equivalents) of nickel(II) acetate tetrahydrate to the solution.
-
Reaction : Reflux the mixture with stirring. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the disappearance of the free-base porphyrin Soret peak and the appearance of the metalloporphyrin Soret peak.
-
Work-up : After the reaction is complete (typically after several hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction : Dissolve the residue in chloroform and wash with deionized water to remove excess nickel salts and DMF. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
Purification by Silica Gel Chromatography
-
Column Preparation : Prepare a silica gel column using a slurry of silica gel in hexane.
-
Loading : Concentrate the crude this compound dimethyl ester and load it onto the column.
-
Elution : Elute the column with a gradient of ethyl acetate in hexane. The desired red-orange band of this compound dimethyl ester should be collected.
-
Solvent Evaporation : Evaporate the solvent from the collected fractions to obtain the purified this compound dimethyl ester as a solid.
Data Presentation
| Parameter | Value |
| Starting Material | Protoporphyrin IX dimethyl ester |
| Reagent | Nickel(II) acetate tetrahydrate |
| Solvent | Chloroform/Methanol & DMF |
| Reaction Temperature | Reflux |
| Reaction Time | 2-6 hours (monitor by UV-Vis) |
| Purification Method | Silica Gel Column Chromatography |
| Eluent | Hexane/Ethyl Acetate Gradient |
| Expected Yield | Moderate to High (typically > 80%) |
| Appearance | Red-orange to purple solid |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Illustrative)
While the synthesis itself is a chemical process and not a biological signaling pathway, for illustrative purposes, a logical flow diagram of the key transformations is provided.
Caption: Key transformations in the synthesis and purification.
Application Notes and Protocols for Cyclic Voltammetry of Ni(II) Protoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ni(II) Protoporphyrin IX in cyclic voltammetry experiments. This document outlines the electrochemical properties, experimental protocols, and key applications of this metalloporphyrin, offering valuable insights for researchers in electrochemistry, sensor development, and catalysis.
Introduction to this compound in Electrochemistry
Nickel(II) Protoporphyrin IX is a metalloporphyrin that exhibits interesting electrochemical behavior due to the presence of the redox-active nickel center and the conjugated porphyrin ring. Its unique electronic properties make it a valuable compound for a range of electrochemical applications. In cyclic voltammetry, this compound typically displays quasi-reversible redox processes associated with the Ni(II)/Ni(III) couple. The formal potential of this redox couple is influenced by the solvent, supporting electrolyte, and the nature of the electrode surface.
The study of this compound by cyclic voltammetry is crucial for understanding its electron transfer kinetics and for developing novel applications in areas such as:
-
Electrocatalysis: The Ni(II)/Ni(III) redox couple can catalytically mediate the oxidation or reduction of various substrates.
-
Electrochemical Sensing: The interaction of this compound with specific analytes can lead to measurable changes in its cyclic voltammogram, forming the basis for sensor development.
-
Drug Development: Understanding the redox behavior of metalloporphyrins is relevant in the context of their biological activities and potential therapeutic applications.
Electrochemical Properties and Data
The electrochemical behavior of this compound is characterized by distinct redox events. The formal potentials are sensitive to the experimental conditions. A summary of reported redox potentials is presented below.
| Redox Couple | E°' (V vs. ref) | Reference Electrode | Solvent / Electrolyte | Scan Rate (mV/s) | Notes |
| Ni(III)/Ni(II) | -0.150 ± 0.023 | Ag/AgCl | 0.1 M KCl (aqueous) | 100 | Quasi-reversible process for a self-assembled monolayer on a gold electrode.[1] |
| Ni(II)/Ni(I) | ~ -1.8 to -2.2 | Various | Non-aqueous (e.g., DMF, MeCN) | 100 | Generally observed for non-planar nickel porphyrins. |
| Porphyrin Ring Oxidation | > +1.0 | Various | Non-aqueous | 100 | Corresponds to the formation of a radical cation on the porphyrin macrocycle. |
| Porphyrin Ring Reduction | < -1.0 | Various | Non-aqueous | 100 | Corresponds to the formation of a radical anion on the porphyrin macrocycle. |
Note: The redox potentials can vary significantly based on the specific protoporphyrin IX derivative, electrode material, and other experimental parameters. The data presented is a compilation from various sources for illustrative purposes.
Experimental Protocols
This section provides a detailed protocol for performing a cyclic voltammetry experiment with this compound.
Materials and Reagents
-
This compound
-
Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or aqueous buffer)
-
Supporting Electrolyte (e.g., Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) for organic solvents, KCl or phosphate (B84403) buffer for aqueous solutions)
-
Working Electrode (e.g., Glassy Carbon Electrode (GCE), Gold (Au) electrode)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Counter Electrode (e.g., Platinum wire)
-
Polishing materials for the working electrode (e.g., alumina (B75360) slurry)
-
High-purity inert gas (e.g., Argon or Nitrogen)
Solution Preparation
-
Stock Solution of this compound: Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent. Due to potential aggregation, sonication may be required to ensure complete dissolution.
-
Electrolyte Solution: Prepare the electrolyte solution by dissolving the supporting electrolyte in the chosen solvent to a final concentration of 0.1 M.
-
Working Solution: Prepare the final experimental solution by adding the required volume of the this compound stock solution to the electrolyte solution to achieve the desired concentration (e.g., 0.1 mM).
Electrochemical Cell Setup
-
Electrode Polishing: Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad to a mirror-like finish. Rinse thoroughly with deionized water and the solvent to be used in the experiment.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface.
-
Deoxygenation: Purge the working solution with an inert gas (e.g., argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
Cyclic Voltammetry Measurement
-
Instrument Setup: Connect the electrodes to a potentiostat. Set the initial and final potentials, and the scan rate. A typical starting scan rate is 100 mV/s.
-
Data Acquisition: Initiate the potential scan and record the resulting cyclic voltammogram.
-
Scan Rate Dependence: To investigate the nature of the redox process, perform cyclic voltammetry at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s). For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate. For an adsorption-controlled process, the peak current is linearly proportional to the scan rate.[1]
Applications and Signaling Pathways
Electrocatalytic Oxidation of Methanol (B129727)
This compound modified electrodes can act as efficient electrocatalysts for the oxidation of methanol in alkaline media. The catalytic cycle involves the oxidation of Ni(II) to Ni(III), which then chemically oxidizes methanol and is regenerated back to Ni(II).
Caption: Electrocatalytic cycle of methanol oxidation by this compound.
Electrochemical Sensing of Analytes
The electrochemical response of this compound can be modulated by its interaction with specific analytes. This forms the basis of its application in electrochemical sensors. For instance, the binding of an analyte to the nickel center or the porphyrin ring can cause a shift in the redox potentials or a change in the peak currents.
Caption: General mechanism for an electrochemical sensor using this compound.
Experimental Workflow
The following diagram illustrates the typical workflow for a cyclic voltammetry experiment using this compound.
Caption: Standard workflow for a cyclic voltammetry experiment.
References
Application Notes and Protocols: Ni(II) Protoporphyrin IX as an Electrocatalyst for the Oxygen Evolution Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of Ni(II) Protoporphyrin IX as an electrocatalyst for the Oxygen Evolution Reaction (OER). The information compiled herein is based on established methodologies for similar metalloporphyrin-based catalysts and aims to provide a comprehensive guide for the synthesis, characterization, and evaluation of this catalyst.
Introduction
The oxygen evolution reaction (OER) is a critical process in renewable energy technologies such as water splitting and metal-air batteries. However, the sluggish kinetics of OER necessitates the use of efficient electrocatalysts. While noble metal oxides are the current benchmark, their high cost and scarcity limit large-scale applications. This has driven research towards earth-abundant alternatives. Nickel-based materials have emerged as promising OER catalysts in alkaline media.[1]
Metalloporphyrins, with their well-defined metal-N4 coordination environment, offer a unique platform for designing molecularly-tuned electrocatalysts. This compound, a naturally occurring and synthetically accessible molecule, is a compelling candidate for OER catalysis. Recent studies on analogous nickel porphyrins, such as Nickel(II) Tetraphenylporphyrin (NiTPP), have demonstrated that pyrolysis can transform these molecular precursors into highly active and durable OER catalysts.[2][3][4] This process embeds catalytically active nickel species within a conductive carbon matrix, enhancing charge transport and exposing a greater number of active sites.[2][3][4]
These application notes provide a framework for leveraging similar strategies to develop and evaluate this compound as a cost-effective and efficient OER electrocatalyst.
Data Presentation
While specific quantitative OER performance data for pyrolyzed this compound is not yet extensively reported, the performance of a closely related pyrolyzed Nickel(II) Tetraphenylporphyrin (NiTPP) catalyst provides a strong benchmark for expected performance. The following tables summarize the performance of NiTPP-based catalysts pyrolyzed at different temperatures.
Table 1: OER Performance of Pyrolyzed Ni(II) Tetraphenylporphyrin Catalysts in 1 M KOH [3]
| Catalyst | Pyrolysis Temperature (°C) | Overpotential @ 20 mA/cm² (mV) | Tafel Slope (mV/dec) |
| NiTPP | - | 609 | - |
| NiTPP-400 | 400 | 485 | - |
| NiTPP-600 | 600 | 422 | - |
| NiTPP-800 | 800 | 347 | 86 |
Table 2: Charge Transfer Resistance of Pyrolyzed Ni(II) Tetraphenylporphyrin Catalysts
| Catalyst | Pyrolysis Temperature (°C) | Charge Transfer Resistance (Rct) (Ω) |
| NiTPP | - | 61.83 |
| NiTPP-400 | 400 | 40.06 |
| NiTPP-600 | 600 | 18.45 |
| NiTPP-800 | 800 | 8.94 |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis and evaluation of pyrolyzed metalloporphyrin electrocatalysts.[2]
Synthesis of this compound Catalyst
This protocol describes the thermal treatment (pyrolysis) of commercially available this compound to synthesize a carbon-supported electrocatalyst.
Materials:
-
This compound
-
Tube furnace
-
Ceramic crucible
-
Argon gas (high purity)
Procedure:
-
Place a known amount (e.g., 100 mg) of this compound into a ceramic crucible.
-
Position the crucible in the center of a tube furnace.
-
Purge the furnace with a steady flow of argon gas (e.g., 50 mL/min) for at least 30 minutes to create an inert atmosphere.
-
While maintaining the argon flow, ramp the furnace temperature to the desired pyrolysis temperature (e.g., 800°C) at a controlled rate (e.g., 5°C/min).
-
Hold the furnace at the target temperature for a set duration (e.g., 2 hours).
-
After the hold time, turn off the furnace and allow it to cool to room temperature naturally under the argon atmosphere.
-
Once cooled, carefully collect the resulting black powder, which is the pyrolyzed this compound catalyst (p-NiPPIX).
Working Electrode Preparation
This protocol details the fabrication of a catalyst-coated working electrode for electrochemical testing.
Materials:
-
p-NiPPIX catalyst powder
-
Vulcan XC-72 carbon black (or other conductive carbon support)
-
Nafion solution (5 wt%)
-
Deionized water
-
Glassy carbon electrode (GCE) or other suitable substrate
-
Micropipette
-
Ultrasonic bath
Procedure:
-
Prepare the catalyst ink by dispersing a specific amount of the p-NiPPIX catalyst (e.g., 5 mg) and conductive carbon (e.g., 1 mg) in a mixture of ethanol and deionized water (e.g., 1:1 v/v, 1 mL total volume).
-
Add a small amount of Nafion solution (e.g., 20 µL) to the dispersion to act as a binder.
-
Sonicate the mixture for at least 30 minutes to ensure a homogeneous dispersion.
-
Polish the surface of the glassy carbon electrode with alumina (B75360) slurry, followed by rinsing with deionized water and ethanol, and allow it to dry completely.
-
Using a micropipette, drop-cast a precise volume of the catalyst ink (e.g., 5-10 µL) onto the polished surface of the GCE.
-
Allow the electrode to dry at room temperature or in a low-temperature oven (e.g., 60°C) to form a uniform catalyst film.
Electrochemical Measurements for OER
This protocol outlines the standard three-electrode electrochemical setup and procedures for evaluating the OER performance of the prepared catalyst.
Apparatus and Reagents:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
p-NiPPIX-coated working electrode
-
Platinum wire or foil counter electrode
-
Ag/AgCl or Calomel reference electrode
-
1 M KOH electrolyte solution
-
High-purity N2 or Ar gas
Procedure:
-
Assemble the three-electrode cell with the p-NiPPIX-coated working electrode, platinum counter electrode, and the reference electrode.
-
Fill the cell with 1 M KOH electrolyte.
-
Purge the electrolyte with high-purity N2 or Ar for at least 30 minutes to remove dissolved oxygen. Maintain a gas blanket over the electrolyte during the experiment.
-
Cyclic Voltammetry (CV): Cycle the potential in a non-faradaic region to determine the electrochemical double-layer capacitance (Cdl), which is proportional to the electrochemically active surface area (ECSA).
-
Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential from a non-catalytic region to a potential where OER occurs (e.g., 1.0 to 1.8 V vs. RHE) at a slow scan rate (e.g., 5-10 mV/s). The potential should be iR-corrected to account for the solution resistance.
-
Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|) from the LSV data. The linear portion of this plot gives the Tafel slope, which provides insight into the OER mechanism.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a constant potential in the OER region to determine the charge transfer resistance (Rct).
-
Chronoamperometry/Chronopotentiometry: Assess the long-term stability of the catalyst by holding the potential or current constant for an extended period (e.g., 10 hours) and monitoring the current density or potential, respectively. The catalyst demonstrated outstanding long-term stability, maintaining its performance for over 1000 CV cycles.[2][3][4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound OER electrocatalyst.
Proposed OER Signaling Pathway in Alkaline Media
Caption: Proposed mechanism for the Oxygen Evolution Reaction at a Nickel active site.
References
- 1. researchgate.net [researchgate.net]
- 2. Nickel(II) Porphyrin Complex-Derived Electrocatalysts for Oxygen Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Nickel(II) Porphyrin Complex-Derived Electrocatalysts for Oxygen Evolution - ACS Omega - Figshare [figshare.com]
Application Notes and Protocols for the Preparation of Ni(II) Reconstituted Hemoglobin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemoglobin (Hb), the iron-containing oxygen-transport metalloprotein in red blood cells, is a cornerstone of physiological research. The substitution of the native iron protoporphyrin IX with other metalloporphyrins offers a powerful tool to investigate the structure-function relationships of this vital protein. Nickel (II) reconstituted hemoglobin (Ni(II)-Hb) is a particularly valuable analog. Due to the electronic configuration of the Ni(II) ion within the porphyrin macrocycle, Ni(II)-Hb is incapable of binding molecular oxygen. This property makes it an excellent model for studying the deoxy (T-state) conformation of hemoglobin under aerobic conditions, providing insights into the allosteric regulation and structural dynamics of the hemoglobin tetramer.[1][2]
These application notes provide a comprehensive guide to the preparation and characterization of Ni(II)-reconstituted hemoglobin for research purposes. Detailed protocols for the preparation of apohemoglobin, the reconstitution with nickel (II) protoporphyrin IX, and subsequent characterization are outlined.
Data Presentation
Spectroscopic Properties of Native and Ni(II) Reconstituted Hemoglobin
The successful reconstitution of hemoglobin with nickel (II) protoporphyrin IX can be monitored and confirmed by changes in its spectroscopic properties. The following table summarizes the key absorbance maxima in the ultraviolet-visible (UV-Vis) spectrum and characteristic features in the circular dichroism (CD) spectrum for both native (oxy)hemoglobin and Ni(II)-reconstituted hemoglobin.
| Spectroscopic Parameter | Native Hemoglobin (Oxy-Hb) | Ni(II) Reconstituted Hemoglobin (Ni(II)-Hb) | Reference |
| UV-Vis Spectroscopy | |||
| Soret Peak (γ-band) | ~415 nm | ~410-420 nm | [3] |
| Q-bands (α and β) | ~541 nm and ~577 nm | ~530 nm and ~565 nm | [3] |
| Circular Dichroism | |||
| Soret Region | Prominent positive band | Altered ellipticity, characteristic of T-state | [4] |
| Near-UV Region (287 nm) | Negative band in deoxy-state, absent in oxy-state | Persistent negative band, indicative of T-state | [5] |
Experimental Protocols
Protocol 1: Preparation of Apohemoglobin from Native Hemoglobin
This protocol describes the removal of the native iron-protoporphyrin IX (heme) from hemoglobin to produce the apoprotein (apohemoglobin). The acid-acetone extraction method is widely used for this purpose.
Materials:
-
Purified human or bovine hemoglobin
-
Acetone (B3395972) (pre-chilled to -20°C)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water (chilled to 4°C)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Dialysis tubing (12-14 kDa MWCO)
-
Refrigerated centrifuge
Procedure:
-
Prepare a solution of hemoglobin at a concentration of approximately 5 mg/mL in chilled deionized water.
-
In a separate flask, prepare the acid-acetone solution by adding 3 mL of concentrated HCl to 1 liter of acetone, and chill to -20°C.
-
In a dropwise manner, add the hemoglobin solution to the vigorously stirring, chilled acid-acetone solution. A precipitate of globin (apohemoglobin) will form.
-
Continue stirring for 20 minutes at -20°C.
-
Centrifuge the suspension at 10,000 x g for 10 minutes at -10°C to pellet the precipitated apohemoglobin.
-
Carefully decant the supernatant containing the heme.
-
Wash the apohemoglobin pellet by resuspending it in fresh, chilled acetone and centrifuging again. Repeat this wash step twice more to remove all traces of heme.
-
After the final wash, dry the apohemoglobin pellet under a gentle stream of nitrogen gas to remove residual acetone.
-
Dissolve the apohemoglobin pellet in a minimal amount of chilled deionized water.
-
Transfer the apohemoglobin solution to dialysis tubing and dialyze against chilled deionized water for 24 hours, with several changes of water, to remove any remaining acid and acetone.
-
Subsequently, dialyze against a 0.1 M phosphate buffer (pH 7.4) for another 24 hours to ensure proper protein folding and stability.
-
Determine the concentration of the apohemoglobin solution spectrophotometrically.
Protocol 2: Reconstitution of Apohemoglobin with Nickel (II) Protoporphyrin IX
This protocol details the insertion of nickel (II) protoporphyrin IX into the heme pocket of apohemoglobin to form Ni(II)-reconstituted hemoglobin.
Materials:
-
Apohemoglobin solution (from Protocol 1)
-
Nickel (II) protoporphyrin IX (Ni-PPIX)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of Ni-PPIX in DMSO at a concentration of 1 mg/mL.
-
Dilute the apohemoglobin solution with 0.1 M phosphate buffer (pH 7.4) to a concentration of approximately 2 mg/mL.
-
On a molar basis, add a 1.5-fold excess of the Ni-PPIX solution to the apohemoglobin solution. Add the Ni-PPIX solution dropwise while gently stirring the apohemoglobin solution on ice.
-
Incubate the mixture at 4°C for at least 4 hours, or overnight, with gentle agitation to allow for the incorporation of the Ni-PPIX into the globin chains.
-
After incubation, remove any excess, unincorporated Ni-PPIX by passing the solution through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with 0.1 M phosphate buffer (pH 7.4).
-
Collect the colored fractions corresponding to the reconstituted Ni(II)-hemoglobin.
-
Confirm the successful reconstitution by UV-Vis spectroscopy, observing the characteristic Soret and Q-bands of Ni(II)-Hb.
Protocol 3: Characterization of Ni(II) Reconstituted Hemoglobin
A. UV-Visible Spectroscopy
Purpose: To confirm the incorporation of Ni-PPIX and to assess the integrity of the reconstituted protein.
Procedure:
-
Record the UV-Vis spectrum of the purified Ni(II)-Hb solution from 350 nm to 650 nm using a spectrophotometer.
-
Identify the Soret peak (around 410-420 nm) and the Q-bands (around 530 nm and 565 nm).[3]
-
Compare the obtained spectrum with that of native hemoglobin to confirm the spectral shift indicative of Ni(II) incorporation.
B. Circular Dichroism (CD) Spectroscopy
Purpose: To analyze the secondary and tertiary structure of the reconstituted hemoglobin and to confirm its T-state like conformation.
Procedure:
-
Record the far-UV CD spectrum (190-250 nm) to assess the secondary structure (alpha-helical content).
-
Record the near-UV CD spectrum (250-350 nm) to probe the tertiary structure. The presence of a negative band around 287 nm is characteristic of the T-state conformation.[5]
-
Compare the spectra with that of native deoxy- and oxy-hemoglobin to confirm the structural characteristics of Ni(II)-Hb.
C. Functional Assay: Assessment of Protein Stability
Purpose: As Ni(II)-Hb does not bind oxygen, a functional assay can focus on its structural stability, which is crucial for its use as a model protein. Thermal denaturation followed by CD spectroscopy is a common method.
Procedure:
-
Prepare a solution of Ni(II)-Hb in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Use a CD spectropolarimeter equipped with a temperature controller.
-
Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical content) as the temperature is increased at a constant rate (e.g., 1°C/minute).
-
Plot the CD signal as a function of temperature to obtain a melting curve.
-
The midpoint of the transition (Tm) represents the melting temperature, a measure of the protein's thermal stability.
Mandatory Visualizations
References
- 1. The polymerization of nickel (II) hemoglobin S under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and properties of nickel hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Circular dichroism of hemoglobin and myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes of near-UV CD spectrum of human hemoglobin upon oxygen binding: a study of mutants at alpha 42, alpha 140, beta 145 tyrosine or beta 37 tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Nickel(II) Protoporphyrin IX in Modified Electrodes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Nickel(II) Protoporphyrin IX (Ni(II)-PPIX) in the fabrication of modified electrodes for various electrochemical applications. The document includes experimental protocols, quantitative data summaries, and visual diagrams to facilitate understanding and implementation in a research setting.
Amperometric Detection of Acetylcholine (B1216132) and Choline (B1196258)
The modification of electrode surfaces with poly[Ni(II)Protoporphyrin IX] provides a method for the direct amperometric detection of acetylcholine (ACh) and choline (Ch). This approach is particularly relevant for applications in neurochemistry and drug development, where monitoring these neurotransmitters is crucial.
Quantitative Data
The performance of Ni(II)-PPIX and related protoporphyrin IX modified electrodes for the detection of acetylcholine and choline is summarized in the table below.
| Analyte | Electrode Modifier | Technique | Operating Potential (vs. Ag/AgCl) | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| Acetylcholine | poly[Ni(II)Protoporphyrin IX] | Amperometry (FIA) | +0.6 V | Non-linear | Not specified | Not specified | [1] |
| Choline | poly[Ni(II)Protoporphyrin IX] | Amperometry (FIA) | +0.6 V | Non-linear | Not specified | Not specified | [1] |
| Choline | Protoporphyrin IX (as ionophore) | Potentiometry (ISE) | Not Applicable | 1 µM - 1 mM | 0.49 µM | 52.71 ± 0.95 mV/decade | [2] |
Note: FIA = Flow Injection Analysis; ISE = Ion-Selective Electrode. The response for the amperometric detection of acetylcholine and choline is reported to be non-linear, following the model Y=(A×X)/(B+X)[1].
Experimental Protocols
1.1. Fabrication of poly[Ni(II)Protoporphyrin IX] Modified Glassy Carbon Electrode
This protocol details the preparation of a glassy carbon electrode (GCE) modified with a film of electropolymerized Ni(II)-PPIX.
-
Materials:
-
Glassy carbon electrode (GCE)
-
Ni(II) Protoporphyrin IX
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Tetrabutylammonium perchlorate (B79767) (TBAP)
-
Alumina (B75360) powder (0.3 µm and 0.05 µm)
-
Deionized water
-
Electrochemical workstation
-
Three-electrode cell (GCE as working electrode, Ag/AgCl as reference electrode, Pt wire as counter electrode)
-
-
Procedure:
-
GCE Pre-treatment:
-
Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Polish the GCE surface with 0.05 µm alumina slurry for 5 minutes.
-
Rinse thoroughly with deionized water and sonicate in deionized water for 2 minutes to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electropolymerization:
-
Prepare a 2 mM solution of this compound in dichloromethane containing 100 mM TBAP as the supporting electrolyte.
-
Assemble the three-electrode cell with the pre-treated GCE as the working electrode.
-
Immerse the electrodes in the Ni(II)-PPIX solution.
-
Perform cyclic voltammetry by cycling the potential between 0 V and +1.8 V (vs. Ag/AgCl) for a sufficient number of cycles to deposit a stable film. The formation of the polymer film will be indicated by the appearance and growth of new redox peaks.
-
-
Post-treatment:
-
After electropolymerization, rinse the modified electrode with dichloromethane to remove any unpolymerized monomer and TBAP.
-
Allow the electrode to air dry.
-
-
1.2. Amperometric Detection of Acetylcholine and Choline
This protocol describes the use of the prepared poly[Ni(II)-PPIX]/GCE for the detection of acetylcholine and choline using flow injection analysis (FIA).
-
Materials:
-
poly[Ni(II)-PPIX]/GCE (working electrode)
-
Ag/AgCl (reference electrode)
-
Pt wire (counter electrode)
-
Flow injection analysis (FIA) system
-
Phosphate buffer solution (PBS) as the mobile phase
-
Acetylcholine chloride and Choline chloride standards
-
-
Procedure:
-
Set up the FIA system with the three-electrode cell in the detector module.
-
Use PBS as the mobile phase, flowing at a constant rate.
-
Apply a constant potential of +0.6 V (vs. Ag/AgCl) to the working electrode.[1]
-
Allow the baseline current to stabilize.
-
Inject standard solutions of acetylcholine or choline of varying concentrations into the FIA system.
-
Record the resulting amperometric current response as a peak.
-
The peak height or area is proportional to the analyte concentration, although the overall response is non-linear.[1]
-
Diagrams
Electrocatalytic Oxidation of Methanol (B129727)
Modified electrodes containing nickel species are known to be effective for the electrocatalytic oxidation of methanol in alkaline media. The catalytic activity is attributed to the Ni(III)/Ni(II) redox couple, where NiOOH acts as the active oxidizing agent. While detailed protocols specifically for this compound are not extensively available in the provided search results, the following protocol for a closely related nickel porphyrin, Ni(II)-hematoporphyrin IX, illustrates the general procedure.
Experimental Protocol (Illustrative Example with Ni(II)-Hematoporphyrin IX)
This protocol describes the preparation and use of a Ni(II)-hematoporphyrin IX modified glassy carbon electrode for the electrocatalytic oxidation of methanol.
-
Materials:
-
Glassy carbon electrode (GCE)
-
Ni(II)-hematoporphyrin IX
-
Sodium hydroxide (B78521) (NaOH) solution (0.10 M)
-
Methanol (CH₃OH)
-
Alumina powder (0.3 µm and 0.05 µm)
-
Deionized water
-
Electrochemical workstation
-
Three-electrode cell
-
-
Procedure:
-
Electrode Preparation:
-
Polish the GCE as described in section 1.1.
-
Modify the GCE with a film of Ni(II)-hematoporphyrin IX. This can be achieved by drop-casting a solution of the porphyrin onto the electrode surface and allowing the solvent to evaporate, or through electropolymerization if the porphyrin has suitable functional groups.
-
-
Electrode Conditioning:
-
Methanol Oxidation Study:
-
Transfer the conditioned electrode to a 0.10 M NaOH solution containing a known concentration of methanol.
-
Record the cyclic voltammogram at a specific scan rate.
-
The electrocatalytic oxidation of methanol will be observed as an increase in the anodic peak current corresponding to the Ni(II) to Ni(III) oxidation, and a decrease in the cathodic peak current.[3][4]
-
-
Diagrams
References
Application Notes & Protocols: Ni(II) Protoporphyrin IX as a Deoxy-Heme Model in Hemoglobin Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the conformational changes in hemoglobin during oxygen binding is crucial for deciphering its cooperative mechanism and for the development of novel therapeutics for hemoglobinopathies. Ni(II) protoporphyrin IX (Ni-PP) serves as an invaluable tool in these studies. Unlike the native Fe(II) heme, Ni(II) porphyrins do not bind oxygen, thereby acting as a "permanent" deoxy-heme mimic.[1][2][3] By reconstituting hemoglobin with Ni-PP in specific subunits (alpha or beta), researchers can create stable hybrid hemoglobins (B146990) (e.g., α(Fe)₂β(Ni)₂ or α(Ni)₂β(Fe)₂) that allow for the isolated study of oxygen binding and conformational transitions in the remaining iron-containing subunits.[2][4][5] These models are instrumental in dissecting the allosteric transitions and the distinct roles of the α and β subunits in hemoglobin's function.
Key Applications
-
Elucidating Allosteric Mechanisms: Ni(II)-substituted hemoglobin helps in studying the T (tense, deoxy) to R (relaxed, oxy) quaternary structure transition by locking specific subunits in a deoxy-like conformation.
-
Investigating Subunit Heterogeneity: The differential oxygen affinities of the α and β subunits can be precisely measured, providing insights into their individual contributions to cooperativity.[4][6]
-
Drug Development: This model is particularly useful for screening and characterizing allosteric effectors that modulate hemoglobin's oxygen affinity, which is relevant for diseases like sickle cell anemia.[3]
-
Spectroscopic and Structural Analysis: The stable deoxy-like state of the Ni(II)-containing subunits provides a static reference for various biophysical techniques, including NMR, Resonance Raman, and X-ray crystallography.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing Ni(II)-substituted hemoglobin.
Table 1: Oxygen Binding Properties of Ni(II)-Fe(II) Hybrid Hemoglobin Crystals [4]
| Hybrid Hemoglobin | Crystal Axis | p50 (Torr) | Hill Coefficient (n) |
| α(Fe²⁺)₂β(Ni²⁺)₂ | b | 95 ± 3 | 0.96 ± 0.06 |
| α(Fe²⁺)₂β(Ni²⁺)₂ | c | 87 ± 4 | 0.90 ± 0.03 |
Table 2: Comparison of Average Oxygen Affinity in T-state Hemoglobin [4]
| Subunit | Average p50 (Torr) |
| α subunits | 91 |
| β subunits | 110 |
Table 3: Cooperativity in Asymmetric Ni(II)-Fe(II) Hybrid Hemoglobin [5]
| pH | Hill Coefficient (n) |
| 7.4 | 1.41 |
| 8.4 | 1.53 |
Experimental Protocols
Protocol 1: Reconstitution of Hemoglobin with this compound
This protocol describes the general procedure for preparing Ni(II)-substituted hemoglobin by first preparing apoglobin (globin) and then reconstituting it with this compound.
Materials:
-
Purified human hemoglobin (HbA)
-
This compound
-
HCl
-
Acetone (B3395972) (pre-chilled to -20°C)
-
Phosphate (B84403) buffer (pH 7.0)
-
Dialysis tubing
-
Centrifuge and centrifuge tubes
Methodology:
-
Preparation of Apoglobin (Globin):
-
Start with a solution of purified oxyhemoglobin.
-
Acidify the solution by dropwise addition of 1M HCl to a pH of 2.0.
-
Slowly add the acidified hemoglobin solution to a vigorously stirred, large excess of acetone pre-chilled to -20°C. This will precipitate the globin while the heme remains in solution.
-
Centrifuge the mixture at low speed to pellet the precipitated globin.
-
Wash the globin pellet multiple times with cold acetone to remove all traces of heme.
-
Dry the globin pellet under a stream of nitrogen gas.
-
Dissolve the globin in a minimal amount of cold distilled water.
-
-
Preparation of this compound Solution:
-
Dissolve this compound powder in a small volume of 0.1 M NaOH.
-
Adjust the pH to 7.0 with 1 M HCl.
-
Filter the solution to remove any undissolved particles.
-
-
Reconstitution:
-
Slowly add the this compound solution to the apoglobin solution with gentle stirring. A molar excess of the porphyrin is typically used.
-
Incubate the mixture at 4°C for several hours to allow for the incorporation of the Ni-PP into the heme pockets.
-
Dialyze the reconstituted Ni(II)-hemoglobin solution extensively against a phosphate buffer (pH 7.0) to remove excess, unincorporated Ni-PP.
-
Centrifuge the final solution to remove any precipitated protein.
-
The final product can be characterized by UV-Vis spectroscopy.
-
Protocol 2: Spectroscopic Analysis of Ni(II)-Substituted Hemoglobin
This protocol outlines the use of UV-Visible spectrophotometry to confirm the successful reconstitution and to study the properties of Ni(II)-hemoglobin.
Materials:
-
Ni(II)-reconstituted hemoglobin solution
-
Phosphate buffer (pH 7.0)
-
UV-Vis spectrophotometer
-
Cuvettes
Methodology:
-
Sample Preparation:
-
Dilute the Ni(II)-hemoglobin solution to an appropriate concentration in phosphate buffer to ensure the absorbance readings are within the linear range of the spectrophotometer.
-
-
Spectral Acquisition:
-
Record the absorption spectrum from 350 nm to 700 nm.
-
The characteristic Soret peak for Ni(II)-hemoglobin is expected around 415 nm.
-
The absence of the characteristic oxyhemoglobin peaks at 541 nm and 577 nm, and the presence of a broad Q-band region, confirms the incorporation of Ni-PP and the absence of oxygen binding.
-
-
Analysis of Ligand Binding to Fe(II) Subunits (for hybrids):
-
For hybrid hemoglobins (e.g., α(Fe)₂β(Ni)₂), changes in the spectrum upon addition of ligands like carbon monoxide (CO) to the Fe(II) subunits can be monitored.
-
The binding of CO to the Fe(II) subunits will induce spectral changes in the Soret and visible regions, which can be used to study allosteric effects on the Ni(II)-containing subunits.[2]
-
Protocol 3: Oxygen Binding Studies of Hybrid Hemoglobin
This protocol describes the determination of oxygen equilibrium curves for Ni(II)-Fe(II) hybrid hemoglobins.
Materials:
-
Purified Ni(II)-Fe(II) hybrid hemoglobin
-
Phosphate buffer with desired pH and allosteric effectors
-
Tonometers
-
Gases with certified oxygen concentrations
-
Spectrophotometer equipped with a tonometer cuvette holder
Methodology:
-
Sample Preparation:
-
Place the hybrid hemoglobin solution in a tonometer.
-
Deoxygenate the sample by gentle flushing with purified nitrogen or argon gas.
-
-
Oxygenation:
-
Introduce precise amounts of oxygen into the tonometer using gas-tight syringes and gases with known oxygen partial pressures.
-
Allow the sample to equilibrate at each oxygen pressure.
-
-
Spectral Measurement:
-
At each oxygen pressure, record the absorption spectrum. The changes in the spectrum, particularly in the Soret and Q-band regions, reflect the oxygenation of the Fe(II) subunits.
-
-
Data Analysis:
-
Calculate the fractional saturation of the Fe(II) subunits at each oxygen pressure from the spectral data.
-
Plot the fractional saturation as a function of the partial pressure of oxygen.
-
Fit the data to the Hill equation to determine the p50 (oxygen pressure at half-saturation) and the Hill coefficient (n), which is a measure of cooperativity.[4]
-
Visualizations
References
- 1. Properties of chemically modified Ni(II)-Fe(II) hybrid hemoglobins. This compound as a model for a permanent deoxy-heme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proton nuclear magnetic resonance and spectrophotometric studies of nickel(II)-iron(II) hybrid hemoglobins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The polymerization of nickel (II) hemoglobin S under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxygen binding by alpha(Fe2+)2beta(Ni2+)2 hemoglobin crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxygen equilibrium properties of asymmetric nickel(II)-iron(II) hybrid hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Spectroelectrochemical Analysis of Nickel Porphyrins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spectroelectrochemistry is a powerful analytical technique that provides simultaneous electrochemical and spectroscopic data, offering profound insights into the redox properties and electronic structures of molecules.[1][2] This application note provides a detailed protocol for the spectroelectrochemical analysis of nickel porphyrins, a class of compounds with significant relevance in catalysis, materials science, and medicine. By coupling electrochemical methods, such as cyclic voltammetry, with UV-Visible (UV-Vis) spectroscopy, researchers can elucidate electron transfer mechanisms and identify transient intermediates.[3][4][5]
Nickel porphyrins can undergo redox reactions at both the central nickel ion and the porphyrin macrocycle.[3] The specific site of electron transfer is influenced by the porphyrin structure, substituents, and the solvent environment.[3][4] Spectroelectrochemistry allows for the in-situ characterization of the species generated at different applied potentials, providing a detailed picture of the electronic transitions associated with each redox state.
Experimental Setup
A typical spectroelectrochemical setup combines a potentiostat for electrochemical control with a spectrometer for optical measurements. The core of the setup is the spectroelectrochemical cell, which houses a three-electrode system and allows for the passage of a light beam through the solution in close proximity to the working electrode.
Key Components:
-
Potentiostat/Galvanostat: To control the potential of the working electrode.
-
UV-Vis Spectrometer: To record absorption spectra.[6]
-
Light Source: A deuterium/tungsten halogen lamp is suitable for the UV-Vis range.[6]
-
Spectroelectrochemical Cell: A quartz cuvette modified to accommodate the electrodes.
-
Optically Transparent Electrode (OTE): The working electrode, which allows light to pass through. Common OTEs include indium tin oxide (ITO) coated glass, gold minigrids, or thin films of platinum or gold on quartz.[7][8][9][10]
-
Reference Electrode: A silver wire pseudo-reference electrode or a standard Ag/AgCl electrode.[11][12]
-
Inert Gas Supply: Argon or nitrogen to deoxygenate the solution.
Experimental Protocols
Preparation of the Electrolyte Solution
-
Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (NBu₄PF₆) or tetrabutylammonium perchlorate (B79767) (TBAP), in a suitable non-aqueous solvent like dichloromethane (B109758) (CH₂Cl₂) or acetonitrile.[11]
-
Ensure the solvent is of high purity and anhydrous to minimize interference from water.
-
Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements.
Preparation of the Nickel Porphyrin Solution
-
Dissolve the nickel porphyrin sample in the prepared electrolyte solution to a final concentration typically in the range of 0.1 to 1.0 mM.
-
Ensure complete dissolution of the sample. Gentle sonication may be used if necessary.
-
Continue to blanket the solution with the inert gas throughout the experiment to prevent re-oxygenation.
Spectroelectrochemical Measurement using Cyclic Voltammetry coupled with UV-Vis Spectroscopy
-
Cell Assembly:
-
Assemble the spectroelectrochemical cell with the optically transparent working electrode, platinum wire counter electrode, and Ag/AgCl or silver wire reference electrode.
-
Fill the cell with the nickel porphyrin solution, ensuring the electrodes are properly immersed.
-
-
Initial Spectrum:
-
Cyclic Voltammetry:
-
Connect the electrodes to the potentiostat.
-
Perform a cyclic voltammetry (CV) scan over a potential range appropriate for the nickel porphyrin being studied. A typical scan rate is 100 mV/s.[11] The CV will reveal the oxidation and reduction potentials of the compound. For nickel(II) porphyrins, one or two oxidation and two reduction waves are commonly observed.[11]
-
-
Spectroelectrochemical Data Acquisition:
-
Set the potential of the working electrode to a value slightly more positive than the first oxidation potential observed in the CV.
-
Hold the potential at this value and record UV-Vis spectra at regular time intervals until no further spectral changes are observed, indicating that the bulk electrolysis of the species near the electrode is complete.
-
Step the potential to values beyond subsequent redox potentials and repeat the spectral measurements.
-
Similarly, apply negative potentials to observe the spectral changes upon reduction.
-
The changes in the Soret and Q bands will indicate the electronic transitions associated with the formation of radical cations, dications, radical anions, and dianions.[11] For instance, a drop in the Soret band intensity often signifies that the porphyrin ring is involved in the redox process.[11]
-
Data Presentation
The quantitative data obtained from spectroelectrochemical experiments can be summarized in tables for clear comparison.
Table 1: Redox Potentials of a Hypothetical Nickel Porphyrin
| Redox Process | E₁/₂ (V vs. Ag/AgCl) |
| First Oxidation (Ni(II)P / [Ni(II)P]⁺•) | +0.85 |
| Second Oxidation ([Ni(II)P]⁺• / [Ni(II)P]²⁺) | +1.20 |
| First Reduction (Ni(II)P / [Ni(II)P]⁻•) | -1.10 |
| Second Reduction ([Ni(II)P]⁻• / [Ni(II)P]²⁻) | -1.50 |
Table 2: Spectroscopic Data for Different Redox States of a Hypothetical Nickel Porphyrin
| Species | Soret Band λₘₐₓ (nm) | Q-Band(s) λₘₐₓ (nm) |
| Ni(II)P (Neutral) | 415 | 525, 560 |
| [Ni(II)P]⁺• (Radical Cation) | 417 | 716, 789, 897 |
| [Ni(II)P]²⁺ (Dication) | 425 | 680, 750 |
| [Ni(II)P]⁻• (Radical Anion) | 430 | 600, 650 |
| [Ni(II)P]²⁻ (Dianion) | 450 | 700, 820 |
Note: The values presented in the tables are hypothetical and will vary depending on the specific nickel porphyrin and experimental conditions.
Visualizations
Diagram 1: Experimental Workflow for Spectroelectrochemical Analysis
Caption: Workflow for spectroelectrochemical analysis.
Diagram 2: Signaling Pathway of Spectroelectrochemical Measurement
Caption: Input-output relationship in spectroelectrochemistry.
Diagram 3: Logical Relationships in Data Interpretation
Caption: Data interpretation flowchart.
References
- 1. mdpi.com [mdpi.com]
- 2. Electrochemical and spectroelectrochemical investigation of Ru(por)(NO)(OAr) derivatives (por = octaethylporphyrin, tetraanisolylporphyrin; Ar = Ph, C ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02764G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Spectroelectrochemical Investigation of the One-Electron Reduction of Nonplanar Nickel(II) Porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrochemistry and Spectroelectrochemistry of Cobalt Porphyrins with π-Extending and/or Highly Electron-Withdrawing Pyrrole Substituents. In Situ Electrogeneration of σ-Bonded Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectroelectrochemistry: Gamry Spectroelectrochemistry System Basics Gamry Instruments [gamry.com]
- 7. electrochem.org [electrochem.org]
- 8. google.com [google.com]
- 9. Optically Transparent Thin-Film Electrode Chip for Spectroelectrochemical Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mix of optically transparent electrodes - Metrohm [metrohm-dropsens.com]
- 11. mdpi.com [mdpi.com]
- 12. Conjugated porphyrin polymer films with nickel single sites for the electrocatalytic oxygen evolution reaction - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA07748E [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Ni(II) Protoporphyrin IX in Chemical Sensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel (II) Protoporphyrin IX (Ni(II)PPIX) is a metalloporphyrin that has garnered significant interest in the field of chemical sensor development. Its unique electronic and structural properties, arising from the central nickel ion coordinated within the protoporphyrin IX macrocycle, make it a versatile platform for detecting a variety of analytes. The strong π-π stacking interactions, catalytic activity, and distinct optical properties of Ni(II)PPIX can be harnessed to create sensitive and selective electrochemical, optical, and gas sensors. These sensors have potential applications in environmental monitoring, medical diagnostics, and industrial process control.
This document provides detailed application notes and experimental protocols for the utilization of Ni(II) Protoporphyrin IX in the development of chemical sensors. It is intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development who are interested in exploring the potential of this compound in their respective fields.
Applications in Chemical Sensing
This compound has been successfully employed in the fabrication of various types of chemical sensors, including:
-
Electrochemical Sensors: Modified electrodes incorporating Ni(II)PPIX have been investigated for the electroanalytical determination of various compounds.[1] The nickel center can participate in redox reactions, facilitating the electrochemical detection of analytes. A notable application is in the development of sensors for nitric oxide (NO), a crucial biological signaling molecule.
-
Optical and Colorimetric Sensors: The distinct absorption and fluorescence properties of Ni(II)PPIX can be modulated by its interaction with specific analytes. This change in optical properties forms the basis for colorimetric and fluorescent sensors. For instance, functionalized Ni(II) porphyrins have been shown to act as colorimetric sensors for the detection of toxic anions like cyanide and fluoride, as well as heavy metal ions such as copper(II), iron(III), and mercury(II).[2]
-
Gas Sensors: Thin films of Ni(II)PPIX can be used as the active layer in gas sensors. The interaction between the porphyrin and gas molecules can lead to a measurable change in the electrical or optical properties of the film. While research in this area is ongoing, porphyrin-based sensors have shown promise for the detection of volatile organic compounds (VOCs), ammonia, and hydrogen sulfide.
Data Presentation: Performance of Ni(II) Porphyrin-Based Sensors
The following tables summarize the quantitative performance data of chemical sensors based on Ni(II) porphyrins for various analytes.
Table 1: Performance of Fused Ni(II) Porphyrin-Based Colorimetric Sensors [2]
| Analyte | Sensor Type | Limit of Detection (LOD) |
| Cyanide (CN⁻) | Colorimetric | 2.13 ppm |
| Fluoride (F⁻) | Colorimetric | 3.15 ppm |
| Copper(II) (Cu²⁺) | Colorimetric | 0.930 ppm |
| Iron(III) (Fe³⁺) | Colorimetric | 2.231 ppm |
| Mercury(II) (Hg²⁺) | Colorimetric | 0.718 ppm |
Table 2: Performance of Electropolymerized Nickel Porphyrin Film Sensor for Nitric Oxide [3]
| Analyte | Sensor Type | Linear Range | Limit of Detection (LOD) |
| Nitric Oxide (NO) | Electrochemical | 15 nM - 6 µM | 1.5 nM |
Experimental Protocols
Protocol 1: Fabrication of an All-Solid-State Ion-Selective Electrode (ISE) based on Protoporphyrin IX for Choline Determination
This protocol is adapted from a method for fabricating a protoporphyrin IX-based ISE and can be modified for use with this compound by substituting the ionophore.[4]
Materials:
-
Gold wire (0.5 mm diameter)
-
3,4-ethylenedioxythiophene (EDOT)
-
Sodium polystyrene sulfonate (NaPSS)
-
This compound (ionophore)
-
Poly(vinyl chloride) (PVC)
-
2-Nitrophenyloctyl ether (NPOE) (plasticizer)
-
Potassium tetrakis(4-chlorophenyl)borate (KTFPB) (ion exchanger)
-
Tetrahydrofuran (THF)
-
Ag/AgCl reference electrode
-
Platinum counter electrode
-
Electrochemical workstation
Procedure:
-
Gold Wire Pre-treatment:
-
Clean the gold wire by sonicating in acetone, ethanol, and deionized water for 10 minutes each.
-
Dry the gold wire with a stream of nitrogen.
-
-
Electropolymerization of PEDOT/PSS:
-
Prepare an aqueous solution containing 0.01 M EDOT and 0.05 M NaPSS. Stir the mixture for 12 hours until a homogeneous and transparent electrolyte is obtained.
-
Purge the electrolyte with nitrogen for 10 minutes to remove dissolved oxygen.
-
Immerse 6 mm of the pre-treated gold wire into the electrolyte, along with an Ag/AgCl reference electrode and a platinum counter electrode.
-
Perform electropolymerization using cyclic voltammetry or potentiostatic methods to coat the gold wire with a layer of PEDOT/PSS.
-
-
Preparation of the Ion-Selective Membrane Cocktail:
-
Prepare a membrane cocktail solution by dissolving 32.3 mg of PVC, 62.2 µL of NPOE, 2.5 mg of this compound, and 0.5 mg of KTFPB in 370 µL of THF.
-
Vortex the solution until it is homogeneous and store it at 4°C for at least four hours before use.
-
-
Coating the Electrode with the Ion-Selective Membrane:
-
Dip the PEDOT/PSS-coated gold wire into the membrane cocktail solution for 3 seconds and then remove it to air-dry.
-
Repeat this dipping and drying process five times to ensure a uniform coating.
-
Allow the electrode to dry overnight.
-
Analyte Measurement:
-
Connect the fabricated Ni(II)PPIX-based ISE and a reference electrode to a potentiometer.
-
Immerse the electrodes in the sample solution containing the target analyte (e.g., choline).
-
Record the potential difference between the two electrodes. The potential is proportional to the logarithm of the analyte concentration.
Protocol 2: General Procedure for Optical Detection of Anions and Metal Ions using Fused Ni(II) Porphyrins
This protocol is based on the use of fused Ni(II) porphyrins for colorimetric sensing.[2]
Materials:
-
Fused Ni(II) porphyrin sensor molecule (e.g., Nickel β-N-Fused-meso-Tetraphenylporphyrin for anions or Nickel β-N-Fused-β′-Formyl-meso-Tetraphenylporphyrin for cations)
-
Distilled chloroform (B151607) or dichloromethane (B109758)
-
Analyte stock solutions (e.g., tetrabutylammonium (B224687) salts for anions, perchlorate (B79767) salts for metal ions)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Sensor Solution:
-
Prepare a stock solution of the fused Ni(II) porphyrin sensor in distilled chloroform or dichloromethane at a known concentration (e.g., 1 x 10⁻⁵ M).
-
-
UV-Vis Titration:
-
Place a known volume of the sensor solution into a cuvette.
-
Record the initial UV-Vis absorption spectrum of the sensor solution.
-
Add small aliquots of the analyte stock solution to the cuvette.
-
After each addition, gently mix the solution and record the UV-Vis absorption spectrum.
-
Continue adding the analyte until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
Monitor the changes in the absorption spectrum (e.g., shifts in the Soret and Q-bands, appearance of new bands) as a function of analyte concentration.
-
Plot the change in absorbance at a specific wavelength against the analyte concentration to generate a calibration curve.
-
The detection limit can be calculated from the calibration curve.
-
Naked-Eye Detection:
-
For qualitative analysis, a distinct color change of the sensor solution upon addition of the analyte can be observed visually.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Fused Nickel(II) Porphyrins—Sensing of Toxic Anions and Selected Metal Ions Through Supramolecular Interactions [frontiersin.org]
- 3. Electrochemical and spectrophotometric study of the behavior of electropolymerized nickel porphyrin films in the determination of nitric oxide in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Immobilizing Ni(II) Protoporphyrin IX on Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various techniques to immobilize Nickel(II) Protoporphyrin IX (Ni(II)PPIX) on different surfaces. The information is intended to guide researchers in selecting and implementing the most suitable immobilization strategy for their specific application, whether in biosensing, catalysis, or other areas of materials science.
Introduction to Ni(II) Protoporphyrin IX Immobilization
This compound is a metalloporphyrin with a range of interesting catalytic and electrochemical properties. Immobilizing this molecule onto solid supports is crucial for the development of robust and reusable devices such as biosensors, chemical sensors, and heterogeneous catalysts. The choice of immobilization technique and substrate significantly impacts the performance, stability, and accessibility of the active Ni(II) center. This document outlines four primary methods for the immobilization of Ni(II)PPIX: Self-Assembled Monolayers (SAMs), Electropolymerization, Langmuir-Blodgett Films, and Covalent Attachment.
Immobilization Techniques: A Comparative Overview
The selection of an appropriate immobilization technique depends on the desired application, the nature of the substrate, and the required level of control over the molecular orientation and surface density.
| Technique | Substrate Examples | Advantages | Disadvantages | Typical Applications |
| Self-Assembled Monolayers (SAMs) | Gold, Silver, Platinum | High degree of order and orientation, monolayer control, good stability. | Requires specific functionalization of the porphyrin and substrate. | Biosensors, fundamental electrochemical studies. |
| Electropolymerization | Conductive surfaces (e.g., Glassy Carbon, ITO) | Facile, rapid film formation, good film stability and adhesion, thickness control. | Potential for irregular polymer growth, less control over molecular orientation. | Catalytic electrodes, chemical sensors. |
| Langmuir-Blodgett Films | Various (e.g., Quartz, Silicon, ITO) | Precise control over monolayer thickness and packing density, formation of multilayer structures. | Requires specialized equipment, films can have limited long-term stability. | Optical sensors, molecular electronics. |
| Covalent Attachment | Silica (B1680970), Glass, Metal Oxides | Strong, stable linkage to the surface. | Can be a multi-step process, potential for random orientation. | Heterogeneous catalysis, chromatography. |
Detailed Application Notes and Protocols
Self-Assembled Monolayers (SAMs) on Gold Surfaces
Application Note: This method provides a highly ordered monolayer of Ni(II)PPIX on a gold surface. The porphyrin is typically functionalized with a thiol or disulfide group that forms a strong, stable bond with the gold substrate. This technique is ideal for applications requiring a well-defined and reproducible surface, such as in high-sensitivity biosensors.
Experimental Protocol:
Materials:
-
Gold-coated substrate (e.g., gold-coated glass slide or silicon wafer)
-
Thiol-functionalized this compound (Ni(II)PPIX-SH). Note: If not commercially available, this can be synthesized by functionalizing one of the propionic acid groups of Ni(II)PPIX with a thiol-containing linker.
-
Anhydrous ethanol (B145695) (200 proof)
-
Cleaning solution (e.g., "Piranha" solution: 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂. EXTREME CAUTION IS ADVISED ).
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in Piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse the substrate thoroughly with deionized water, followed by ethanol.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
-
Preparation of SAM Solution:
-
Prepare a dilute solution of Ni(II)PPIX-SH in anhydrous ethanol. A typical concentration is in the range of 0.1 to 1 mM.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Monolayer Formation:
-
Immerse the clean, dry gold substrate into the Ni(II)PPIX-SH solution.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For optimal monolayer packing, longer immersion times can be beneficial.
-
-
Rinsing and Drying:
-
Carefully remove the substrate from the solution.
-
Rinse the surface thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Characterization:
-
The immobilized Ni(II)PPIX monolayer can be characterized by techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of Ni, N, and S, and Atomic Force Microscopy (AFM) to visualize the surface morphology. Electrochemical methods like Cyclic Voltammetry (CV) can be used to assess the redox activity of the immobilized porphyrin.
-
Quantitative Data for Porphyrin SAMs on Gold:
| Parameter | Value | Technique | Reference |
| Surface Coverage | ~30% of a theoretical monolayer | Charge transfer from Cyclic Voltammetry | [1] |
| Film Thickness | ~1.5 - 2.0 nm | Ellipsometry | General knowledge for porphyrin SAMs |
| Stability | Stable for several days in air and in various solvents. | XPS, Contact Angle | [2] |
| Electron Transfer Rate (β) | ~1.0 Å⁻¹ | Cyclic Voltammetry | [1] |
Experimental Workflow for SAM Formation:
Workflow for Ni(II)PPIX Self-Assembled Monolayer Formation.
Electropolymerization on Glassy Carbon Electrodes
Application Note: Electropolymerization is a versatile technique for modifying conductive surfaces with a polymeric film of Ni(II)PPIX. This method is particularly useful for creating robust catalytic surfaces for applications like the electrochemical reduction of CO₂ or the oxidation of small molecules like hydrazine (B178648). The film thickness can be controlled by adjusting the electropolymerization parameters.[3]
Experimental Protocol:
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound
-
Dichloromethane (DCM, anhydrous)
-
Tetrabutylammonium perchlorate (B79767) (TBAP)
-
Polishing materials (e.g., alumina (B75360) slurries of decreasing particle size)
-
Standard three-electrode electrochemical cell (Working Electrode: GCE, Counter Electrode: Platinum wire, Reference Electrode: Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Polish the GCE surface to a mirror finish using alumina slurries (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and then ethanol between polishing steps.
-
Sonicate the polished electrode in deionized water and then ethanol for 5 minutes each to remove any residual abrasive particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electropolymerization Solution:
-
Prepare a solution of 1 mM Ni(II)PPIX and 0.1 M TBAP in anhydrous DCM.
-
-
Electropolymerization:
-
Assemble the three-electrode cell with the polished GCE as the working electrode.
-
De-aerate the electropolymerization solution by bubbling with high-purity nitrogen or argon for at least 15 minutes.
-
Perform cyclic voltammetry (CV) by scanning the potential, for example, between 0.0 V and +1.5 V vs. Ag/AgCl for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 50-100 mV/s. An increase in the peak currents with successive cycles indicates the growth of the polymer film on the electrode surface.
-
-
Post-Polymerization Treatment:
-
After electropolymerization, remove the electrode from the solution.
-
Rinse the modified electrode thoroughly with fresh DCM to remove the monomer and electrolyte.
-
Dry the electrode under a nitrogen stream.
-
-
Characterization:
-
The resulting polymer film can be characterized by CV in a monomer-free electrolyte solution to confirm the presence of the redox-active Ni(II)PPIX. SEM and AFM can be used to study the morphology of the polymer film.
-
Quantitative Data for Electropolymerized Metalloporphyrin Films:
| Parameter | Value | Technique | Reference |
| Film Thickness | Controllable by number of CV cycles | Profilometry, Ellipsometry | General knowledge |
| Catalytic Activity (CO₂ Reduction) | Faradaic Efficiency for CO: >90% | Gas Chromatography | [3] |
| Current Density (CO₂ Reduction) | ~33 mA cm⁻² | Chronoamperometry | [3] |
| Catalytic Activity (Hydrazine Oxidation) | Onset Potential: ~ -0.065 V vs RHE | Linear Sweep Voltammetry | [4] |
Electropolymerization Workflow:
Workflow for Electropolymerization of Ni(II)PPIX.
Langmuir-Blodgett (LB) Films
Application Note: The Langmuir-Blodgett technique allows for the deposition of highly organized mono- or multilayers of Ni(II)PPIX onto a solid substrate. This method offers precise control over the film thickness and molecular packing, which is advantageous for fabricating devices with tailored optical or electronic properties.
Experimental Protocol:
Materials:
-
This compound
-
Spreading solvent (e.g., chloroform (B151607) or a mixture of chloroform and methanol)
-
Subphase (typically ultrapure water)
-
Hydrophilic substrate (e.g., quartz, silicon wafer)
-
Langmuir-Blodgett trough system
Procedure:
-
Preparation:
-
Thoroughly clean the LB trough and barriers.
-
Fill the trough with ultrapure water as the subphase.
-
Prepare a dilute solution of Ni(II)PPIX in the spreading solvent (e.g., 0.1-0.5 mg/mL).
-
-
Langmuir Film Formation:
-
Carefully spread the Ni(II)PPIX solution dropwise onto the water surface.
-
Allow the solvent to evaporate completely (typically 15-20 minutes).
-
Compress the monolayer slowly with the barriers at a constant rate while monitoring the surface pressure. This generates a surface pressure-area (π-A) isotherm, which provides information about the packing of the molecules at the air-water interface.
-
-
Film Deposition:
-
Once the desired surface pressure is reached (in the condensed phase of the isotherm), immerse the hydrophilic substrate vertically into the subphase.
-
Withdraw the substrate slowly and at a constant speed through the monolayer. The monolayer will transfer onto the substrate.
-
For multilayer deposition, this process can be repeated.
-
-
Drying and Characterization:
-
Dry the substrate carefully.
-
The resulting LB film can be characterized by UV-Vis spectroscopy, ellipsometry (to determine thickness), and AFM (to assess morphology and homogeneity).
-
Quantitative Data for Porphyrin LB Films:
| Parameter | Value | Technique | Reference |
| Molecular Area (at collapse) | Varies with porphyrin structure | π-A Isotherm | [5] |
| Film Thickness per Layer | ~1.5 - 2.5 nm | Ellipsometry, X-ray Reflectivity | General knowledge |
| Orientation Angle of Porphyrin | 39.5° - 44.5° (for ZnPPIX) | Linear Dichroism | [5] |
Langmuir-Blodgett Film Deposition Workflow:
Workflow for Langmuir-Blodgett Film Deposition of Ni(II)PPIX.
Covalent Attachment to Silica Surfaces
Application Note: Covalent immobilization provides a robust method for attaching Ni(II)PPIX to silica-based materials, such as glass slides, silica nanoparticles, or the stationary phase in chromatography columns. This is typically achieved by first functionalizing the silica surface with amine groups and then coupling the carboxylic acid groups of the porphyrin to these amines.
Experimental Protocol:
Materials:
-
Silica substrate (e.g., glass slide, silica gel)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (B28343) (anhydrous)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF, anhydrous)
-
Ethanol
Procedure:
-
Silica Surface Activation and Aminosilanization:
-
Clean the silica substrate by sonicating in ethanol and then deionized water. Dry at 110°C for 1 hour.
-
Treat the substrate with a 2% (v/v) solution of APTES in anhydrous toluene for 2-4 hours at room temperature or 1 hour at 60°C. This will functionalize the surface with amine groups.
-
Rinse the substrate with toluene, followed by ethanol, to remove excess APTES.
-
Cure the aminosilanized surface by heating at 110°C for 30 minutes.
-
-
Activation of Ni(II)PPIX Carboxylic Acid Groups:
-
In a separate flask, dissolve Ni(II)PPIX in anhydrous DMF.
-
Add DCC and NHS (typically in slight molar excess relative to the porphyrin) to the solution to activate the carboxylic acid groups of the porphyrin.
-
Stir the reaction mixture for 4-6 hours at room temperature.
-
-
Coupling Reaction:
-
Immerse the aminosilanized silica substrate into the activated Ni(II)PPIX solution.
-
Allow the coupling reaction to proceed for 12-24 hours at room temperature.
-
-
Washing and Drying:
-
Remove the substrate from the reaction solution.
-
Wash the surface extensively with DMF, followed by ethanol and deionized water, to remove any non-covalently bound porphyrin and reaction byproducts.
-
Dry the substrate under a stream of nitrogen or in a vacuum oven.
-
-
Characterization:
-
The successful immobilization can be confirmed by UV-Vis spectroscopy (observing the Soret band of the porphyrin on the transparent substrate), and XPS (detecting Ni and N signals).
-
Quantitative Data for Covalently Attached Porphyrins on Silica:
| Parameter | Value | Technique | Reference |
| Surface Concentration | Varies with reaction conditions | UV-Vis Spectroscopy | General knowledge |
| Stability | High, due to covalent linkage | Leaching tests, repeated use | General knowledge |
Covalent Attachment Workflow:
Workflow for Covalent Attachment of Ni(II)PPIX to Silica.
Applications and Future Directions
The immobilization of this compound on various surfaces opens up a wide range of applications. In the field of biosensing , these modified surfaces can be used for the electrochemical detection of analytes like glucose and dopamine.[6] In catalysis , immobilized Ni(II)PPIX has shown promise for the electrochemical reduction of CO₂ to valuable products like CO, and for the efficient oxidation of hydrazine, which has implications for fuel cells and hydrogen production.[3][4]
Future research will likely focus on the development of more sophisticated immobilization strategies to achieve even greater control over the molecular orientation and environment of the Ni(II)PPIX. This will be crucial for enhancing catalytic efficiency and selectivity. Furthermore, the integration of these functionalized surfaces into microfluidic devices and other miniaturized systems holds significant potential for the development of next-generation analytical and energy conversion technologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stability of self-assembled monolayers on titanium and gold. | Semantic Scholar [semanticscholar.org]
- 3. Electropolymerized metal-protoporphyrin electrodes for selective electrochemical reduction of CO2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Highly enhanced hydrazine oxidation on bifunctional Ni tailored by alloying for energy-efficient hydrogen production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imaelab.jpn.org [imaelab.jpn.org]
- 6. Recent Advances in the Use of Transition-Metal Porphyrin and Phthalocyanine Complexes as Electro-Catalyst Materials on Modified Electrodes for Electroanalytical Sensing Applications [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ni(II) Protoporphyrin IX
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Ni(II) Protoporphyrin IX synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this compound synthesis?
A1: Low yields can stem from several factors:
-
Incomplete reaction: The insertion of the nickel ion into the protoporphyrin IX macrocycle may not have gone to completion. This can be due to suboptimal reaction conditions such as temperature, reaction time, or inefficient mixing.
-
Poor solubility of reactants: Protoporphyrin IX and some nickel salts have poor solubility in common organic solvents.[1] If either reactant is not fully dissolved, the reaction will be slow and incomplete.
-
Side reactions: The vinyl groups of the protoporphyrin IX are susceptible to side reactions, especially at elevated temperatures, which can lead to the formation of undesired byproducts.
-
Degradation of the porphyrin: Porphyrins can be sensitive to light and strong acids, which can cause degradation and reduce the overall yield.
-
Loss during workup and purification: Significant amounts of the product can be lost during extraction, washing, and chromatography steps.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the nickel insertion can be conveniently monitored using UV-Vis spectroscopy. The free-base protoporphyrin IX exhibits a characteristic Soret band around 406 nm and four weaker Q-bands in the visible region. Upon successful metalation to form this compound, the Soret band will shift, and the four Q-bands will be replaced by two, indicating the formation of the metalloporphyrin. By taking small aliquots from the reaction mixture over time, you can observe these spectral changes to determine when the reaction is complete.
Q3: What is the best solvent for the synthesis of this compound?
A3: The choice of solvent is critical.[1] A good solvent should dissolve both the protoporphyrin IX and the nickel salt. N,N-Dimethylformamide (DMF) is a commonly used solvent due to its high boiling point and good solvating power for both reactants. Other high-boiling point solvents can also be employed. For greener and more efficient synthesis, solvent-free methods or microwave-assisted synthesis in a minimal amount of a high-boiling solvent are excellent alternatives.[2]
Q4: Which nickel salt should I use for the best results?
A4: Nickel(II) acetate (B1210297) and nickel(II) chloride are the most commonly used nickel salts for this synthesis. Nickel(II) acetate is often preferred as it can lead to cleaner reactions with fewer side products. The choice of anion can influence the reaction rate and yield. It is recommended to use an excess of the nickel salt to drive the reaction to completion.
Q5: How do I effectively purify the final product?
A5: Purification typically involves removing the excess nickel salt and any unreacted protoporphyrin IX. A common procedure involves:
-
Washing: After the reaction, the mixture is often washed with water to remove the excess metal salt.
-
Extraction: The this compound can then be extracted into an organic solvent like chloroform (B151607) or dichloromethane.
-
Chromatography: Column chromatography on silica (B1680970) gel or alumina (B75360) is a highly effective method for separating the desired product from unreacted starting material and byproducts. A solvent gradient (e.g., dichloromethane/methanol) is typically used for elution.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Product Formation | Incomplete reaction due to low temperature. | Increase the reaction temperature. For conventional heating, refluxing in a high-boiling solvent like DMF is common. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[3][4] |
| Poor solubility of Protoporphyrin IX. | Use a solvent in which Protoporphyrin IX is more soluble, such as DMF or a mixture of chloroform and methanol. Sonication can also help to dissolve the starting material. | |
| Inactive nickel salt. | Ensure the nickel salt is anhydrous and of high purity. Old or improperly stored salts may be hydrated or contain impurities that inhibit the reaction. | |
| Presence of a Green Byproduct | Formation of chlorin, a reduced form of porphyrin. | This can occur under harsh acidic conditions or prolonged heating. Minimize reaction time and avoid strong acids. The Lindsey method, which uses milder conditions, can be an alternative approach to porphyrin synthesis if you are preparing the precursor yourself. |
| Difficult Purification | Product is contaminated with unreacted Protoporphyrin IX. | Optimize the chromatography conditions. A step-gradient elution can provide better separation. Ensure the column is not overloaded. |
| Product is insoluble and precipitates during purification. | Use a solvent system in which this compound is soluble. Adding a small amount of pyridine (B92270) or DMF to the eluent can sometimes improve solubility. | |
| Inconsistent Yields | Variability in starting material quality. | Ensure the Protoporphyrin IX is pure. Impurities can interfere with the reaction. |
| Reaction is sensitive to air or light. | While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and protecting it from light can sometimes improve reproducibility. |
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes yields obtained under various synthetic protocols.
| Protoporphyrin IX (mg) | Nickel Salt (type and excess) | Solvent (volume) | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 100 | Ni(OAc)₂ (5 eq) | DMF (10 mL) | Conventional | 150 | 2 h | ~85 | General Protocol |
| 100 | NiCl₂ (5 eq) | DMF (10 mL) | Conventional | 150 | 2 h | ~80 | General Protocol |
| 50 | NiCl₂ (excess) | None (solid state) | Microwave | 150 | 10 min | High | Adapted from[5] |
| 1 mmol (of TPP) | Ni(OAc)₂ (5 eq) | DMF (5 mL) | Microwave | 150 | 15 min | 92 | [3] |
Note: TPP (Tetraphenylporphyrin) is used as a model compound in some studies, but the conditions are often transferable to Protoporphyrin IX with minor adjustments.
Experimental Protocols
Conventional Synthesis Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve Protoporphyrin IX in a minimal amount of a high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Addition of Nickel Salt: Add a 5 to 10-fold molar excess of anhydrous nickel(II) acetate or nickel(II) chloride to the solution.
-
Reaction: Heat the mixture to reflux (approximately 150 °C for DMF) and maintain the temperature for 1-2 hours. Monitor the reaction progress using UV-Vis spectroscopy.
-
Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
Isolation: Filter the crude product and wash it with water to remove excess nickel salt.
-
Purification: Further purify the product by column chromatography on silica gel using a dichloromethane/methanol gradient.
-
Characterization: Confirm the identity and purity of the this compound using UV-Vis spectroscopy, FTIR, and ¹H NMR.
Microwave-Assisted Synthesis Protocol
-
Reactant Mixture: In a microwave reaction vessel, combine Protoporphyrin IX and a 5-fold molar excess of nickel(II) chloride.
-
Solvent-Free (Optional): For a solvent-free approach, ensure the reactants are finely ground and well-mixed.[2]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a constant temperature (e.g., 150 °C) for 10-15 minutes.[3]
-
Workup: After cooling, dissolve the reaction mixture in a suitable organic solvent like chloroform.
-
Purification: Wash the organic solution with water to remove the excess nickel salt. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography as described in the conventional protocol.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]
- 4. An Undergraduate Experiment Using Microwave-Assisted Synthesis of Metalloporphyrins: Characterization and Spectroscopic Investigations [pubs.sciepub.com]
- 5. DSpace [diposit.ub.edu]
purification of Ni(II) Protoporphyrin IX from crude reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ni(II) Protoporphyrin IX from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurities include unreacted Protoporphyrin IX (the free base), excess nickel salts used in the synthesis, and potentially other metalloporphyrins (e.g., copper, zinc, or iron complexes) if there was metal contamination in the reactants or glassware.[1] Partially esterified porphyrins can also be present if acidic conditions were used.[1]
Q2: My this compound product has a low yield after purification. What are the potential causes?
A2: Low yields can stem from several factors. The initial reaction may not have gone to completion, leaving a significant amount of unreacted starting material. During workup, your product might be partially soluble in the aqueous layer, leading to losses.[2] Adsorption onto filtration media or excessive degradation during purification, especially if exposed to strong light or harsh pH conditions, can also contribute to lower yields.
Q3: I am having trouble dissolving my crude this compound sample. What solvents are recommended?
A3: Protoporphyrin IX and its metallated derivatives are known for their poor solubility in aqueous solutions.[3] For stock solutions, polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or pyridine (B92270) are commonly used.[3][4] For chromatographic purification, solvent systems containing mixtures of dichloromethane (B109758), chloroform (B151607), methanol (B129727), and/or ethyl acetate (B1210297) are often employed. The choice of solvent will depend on the specific purification method.
Q4: How can I confirm the purity of my final this compound product?
A4: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying purity and detecting impurities.[5][6] UV-Vis spectroscopy is useful for confirming the presence of the metallated porphyrin and the absence of the free base, as they have distinct absorption spectra. Mass spectrometry can confirm the correct mass of the this compound complex and identify any remaining metalloporphyrin contaminants.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Broad or streaky spots on TLC plate | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| Inappropriate solvent system. | Optimize the mobile phase. A common starting point for porphyrins is a mixture of dichloromethane or chloroform with a small percentage of methanol. | |
| Sample is not fully dissolved. | Ensure the sample is completely dissolved in the spotting solvent before applying it to the TLC plate. Gentle warming or sonication may aid dissolution.[3] | |
| Product is not moving from the baseline during column chromatography | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, slowly increase the percentage of methanol in a dichloromethane/methanol mixture. |
| Co-elution of product and unreacted Protoporphyrin IX | The polarity difference between the two compounds is insufficient for separation with the current solvent system. | Try a different solvent system. Sometimes adding a small amount of a slightly more polar solvent like ethyl acetate can improve separation. Consider using a different stationary phase if solvent optimization fails. |
| Color of the purified product is not the characteristic reddish-brown | Presence of residual free base Protoporphyrin IX (purple/brown) or other metalloporphyrins. | Re-purify the product using column chromatography with a very shallow solvent gradient. Check for metal contamination in your reagents and glassware for future syntheses. |
| Product degradation. | Porphyrins are light-sensitive. Protect your sample from light during all purification and storage steps.[7] Avoid unnecessarily high temperatures and strong acids or bases. | |
| Precipitation of the product during purification or storage | Poor solubility in the chosen solvent. | If precipitation occurs during chromatography, you may need to switch to a solvent system in which the product is more soluble. For storage, use a solvent in which the product is highly soluble, such as pyridine or DMSO, and store at room temperature, protected from light.[4][7] |
Experimental Protocol: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture using silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate
-
Glass column for chromatography
-
Collection tubes
-
TLC plates (silica gel)
-
UV lamp for TLC visualization
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase (e.g., DCM with a very small percentage of MeOH). If the crude product is not fully soluble, you can adsorb it onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (like DCM), add a small amount of silica gel, and then evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent like hexane.
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles.
-
Drain the excess hexane until the solvent level is just above the top of the silica bed.
-
Equilibrate the column by running the initial mobile phase (e.g., 100% DCM or DCM with 0.5% MeOH) through the silica gel.
-
-
Loading the Sample:
-
If the sample is in solution, carefully load it onto the top of the silica gel bed using a pipette.
-
If the sample is adsorbed onto silica, carefully add the powder to the top of the column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase. The unreacted, less polar Protoporphyrin IX will typically elute before the more polar this compound.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A typical gradient might be from 0.5% to 5% methanol in dichloromethane.
-
Collect fractions in separate test tubes. The reddish-brown band is your target compound.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., DCM:MeOH 95:5).
-
Visualize the spots under a UV lamp. Porphyrins are typically fluorescent.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal and Product Characterization:
-
Evaporate the solvent from the combined pure fractions under reduced pressure.
-
Dry the solid product under vacuum.
-
Characterize the final product using UV-Vis spectroscopy, mass spectrometry, and HPLC to confirm its identity and purity.
-
Quantitative Data Summary
Table 1: Solubility of Protoporphyrin IX in Various Solvents
| Solvent System | Solubility (mg/mL) | Reference |
| Water | 0.138 | [8][9] |
| Absolute Ethanol | 0.179 | [8][9] |
| 50% (v/v) Ethanol | > 0.4 | [10] |
| 77% (v/v) Ethanol | > 0.4 | [10] |
| Water with 10% (w/w) Poloxamer 407 | 0.593 | [8][9] |
| 50% (v/v) Ethanol with 10% (w/w) Poloxamer 407 | 0.503 | [8][9] |
| 77% (v/v) Ethanol with 10% (w/w) Poloxamer 407 | 0.507 | [8][9] |
Table 2: Typical HPLC Gradient for Porphyrin Analysis
| Time (minutes) | % Mobile Phase A (60% acetonitrile (B52724) + 40% water + 0.1% formic acid) | % Mobile Phase B (100% acetone (B3395972) + 0.1% formic acid) |
| 0 - 2 | 80 | 20 |
| 2 - 2.2 | 0 | 100 |
| 2.2 - 10 | 0 | 100 |
| 10 - 10.2 | 80 | 20 |
| 10.2 - 12 | 80 | 20 |
| This is an example gradient and may need to be optimized for your specific separation.[6] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. Metalloporphyrin contaminations in purified porphyrin preparations as demonstrated by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How To [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]
- 5. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 6. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 7. This compound | [frontierspecialtychemicals.com]
- 8. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of Ni(II) Protoporphyrin IX in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with Ni(II) Protoporphyrin IX during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions like water or Phosphate-Buffered Saline (PBS)?
A1: this compound, much like its parent compound Protoporphyrin IX (PpIX), is an intrinsically hydrophobic molecule. This is due to its large, nonpolar porphyrin macrocycle. In aqueous environments, these molecules have a strong tendency to self-associate and form aggregates to minimize their contact with water. This aggregation is the primary reason for its poor solubility in aqueous media. For effective use, solubilization often requires the use of organic co-solvents, basic conditions, or specialized delivery systems.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing concentrated stock solutions of this compound. It is crucial to use anhydrous DMSO, as the presence of water can significantly reduce solubility. Alternatively, a dilute aqueous base such as 0.1 M NaOH can be used to deprotonate the carboxylic acid side chains, forming a more soluble salt. Pyridine is also an effective solvent for protoporphyrins.[1]
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. What can I do?
A3: This is a common challenge known as "precipitation upon dilution." It occurs because the this compound, which is stable in the organic solvent, rapidly aggregates when introduced into the aqueous environment. Here are several strategies to overcome this:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (typically below 0.5%) to minimize both solvent-induced precipitation and potential cytotoxicity.[2]
-
Use a Co-Solvent System: Prepare the stock solution in DMSO and then dilute it in a mixture of a co-solvent like polyethylene (B3416737) glycol (PEG300) and a surfactant like Tween 80 before the final dilution into the aqueous medium.[3]
-
Utilize a Delivery System: Encapsulating this compound in micelles using surfactants such as Poloxamer 407 (P407) can significantly enhance its aqueous solubility and stability.[4]
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of the aqueous medium, try adding the aqueous medium dropwise to the stock solution while vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.[2]
-
pH Adjustment: For basic stock solutions (e.g., in NaOH), ensure the final pH of the aqueous medium is above 7 to maintain the deprotonated and more soluble state of the propionic acid side chains.
Q4: Can I use heat or sonication to help dissolve my this compound?
A4: Yes, gentle warming and sonication can be effective in aiding the dissolution of this compound in solvents like DMSO.[2] However, it is important to avoid prolonged exposure to high temperatures, which could potentially lead to degradation of the compound.
Q5: How does pH affect the solubility of this compound?
A5: The pH of the aqueous solution is a critical factor. This compound has two propionic acid side chains which can be deprotonated at basic pH. In their deprotonated (carboxylate) form, the molecule is more polar and thus more soluble in water. At acidic or neutral pH, these groups are protonated, making the molecule less polar and more prone to aggregation.[5][6] Studies on other nickel-porphyrin complexes have shown that the reactivity and speciation of the nickel ion are also pH-dependent, which can further influence solubility.[7][8]
Q6: How can I tell if my this compound is aggregated in solution?
A6: Aggregation of porphyrins can be monitored using UV-Vis spectroscopy. Monomeric porphyrins typically exhibit a sharp, intense absorption peak called the Soret band. Upon aggregation, this band often broadens, decreases in intensity, and may split or shift in wavelength.[5] For Protoporphyrin IX, the monomeric form has a sharp Soret band around 409 nm in acidic conditions, while aggregates at neutral pH show a broadened band.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | Rapid change in solvent polarity causing aggregation. | 1. Decrease the volume of the DMSO stock added. 2. Try stepwise dilution: add the buffer to the DMSO stock slowly with vigorous mixing.[2] 3. Use a co-solvent system (e.g., DMSO/PEG300/Tween 80).[3] |
| Solution is cloudy or contains visible particles after dissolution attempt. | Incomplete dissolution or aggregation. | 1. Increase the amount of organic co-solvent or surfactant. 2. Adjust the pH to be more basic (pH > 8).[6] 3. Gently warm or sonicate the solution.[2] 4. Filter the solution through a 0.22 µm filter to remove undissolved aggregates. |
| Inconsistent results in biological assays. | Aggregation of this compound leading to variable effective concentrations. | 1. Prepare fresh solutions before each experiment. 2. Use a solubilizing agent like Poloxamer 407 or Tween 80 to ensure a stable, monomeric form.[4] 3. Characterize the solution using UV-Vis spectroscopy to confirm the monomeric state. |
| Loss of color or change in UV-Vis spectrum over time. | Degradation of the porphyrin macrocycle. | 1. Store stock solutions in the dark at -20°C.[1] 2. Protect solutions from light as much as possible during experiments. 3. Use freshly prepared solutions. |
Data Presentation: Solubility of Protoporphyrin IX (as a proxy for this compound)
The following tables summarize quantitative solubility data for Protoporphyrin IX (PpIX), which is expected to have similar solubility characteristics to this compound due to the shared hydrophobic macrocycle.
Table 1: Solubility of Protoporphyrin IX in Various Solvent Systems
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Reference |
| Purified Water | 37 | 0.138 | [4] |
| Absolute Ethanol | 37 | 0.179 | [4] |
| 50% (v/v) Ethanol in Water | 37 | ~0.4 | [4] |
| 77% (v/v) Ethanol in Water | 37 | ~0.4 | [4] |
| Water + 10% (w/w) Poloxamer 407 | 37 | 0.593 | [4] |
| 50% Ethanol + 10% (w/w) Poloxamer 407 | 37 | 0.503 | [4] |
| 77% Ethanol + 10% (w/w) Poloxamer 407 | 37 | 0.507 | [4] |
| DMSO | Not Specified | up to 100 | [3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder in a microcentrifuge tube.
-
Add anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously.
-
If necessary, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent/Surfactant System
This protocol is adapted for preparing a 1 mL working solution.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL) as described in Protocol 1.
-
In a separate tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the 10 mg/mL this compound DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of the desired aqueous buffer (e.g., PBS) to bring the final volume to 1 mL. Mix well.
-
This will result in a 0.5 mg/mL working solution in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% aqueous buffer.
-
Use the mixed solution immediately for optimal results.[3]
Protocol 3: Shake-Flask Method for Solubility Determination
This method is used to determine the equilibrium solubility of this compound in a given solvent system.
-
Add an excess amount of this compound (e.g., 5-10 mg) to a sealed flask containing a known volume of the desired solvent system (e.g., 10 mL).
-
Agitate the flask at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand to let undissolved particles settle.
-
Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent (e.g., DMSO) to a concentration within the linear range of a UV-Vis spectrophotometer.
-
Measure the absorbance at the Soret band maximum (around 400-410 nm) and determine the concentration using a standard curve.
Visualizations
References
- 1. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and mechanism of formation of nickel(II)porphyrin and its interaction with DNA in aqueous medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
preventing aggregation of Ni(II) Protoporphyrin IX in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Ni(II) Protoporphyrin IX in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern?
This compound is a metalloporphyrin, a class of compounds with significant research interest due to their potential applications in various fields, including as enzyme inhibitors and in materials science. Aggregation, the process where individual molecules clump together, is a common issue with porphyrins in solution due to the hydrophobic nature of the porphyrin macrocycle.[1][2] This aggregation can lead to several experimental problems, including:
-
Reduced Bioavailability and Activity: Aggregated forms are often less active than the monomeric form.[3]
-
Precipitation: Extensive aggregation can cause the compound to fall out of solution, leading to inaccurate concentration measurements and loss of material.
-
Inconsistent Results: The degree of aggregation can vary between experiments, leading to poor reproducibility.
Q2: What are the main factors that influence the aggregation of this compound?
The aggregation of Protoporphyrin IX, and by extension its Ni(II) complex, is primarily influenced by:
-
pH: The pH of the aqueous solution plays a critical role. Acidic (around pH 4.5) and neutral (around pH 7.4) conditions tend to promote the formation of higher-order aggregates.[1][2] In contrast, a more basic environment (around pH 9) favors the formation of dimers.[2]
-
Solvent: The choice of solvent is crucial. While this compound is poorly soluble in purely aqueous solutions, it is more soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[3] However, diluting a DMSO stock solution into an aqueous buffer can still lead to precipitation if not done carefully.
-
Concentration: Higher concentrations of the porphyrin increase the likelihood of intermolecular interactions and subsequent aggregation.
-
Ionic Strength: The presence of salts can also influence the aggregation behavior.[4]
Q3: How can I visually determine if my this compound solution is aggregated?
A quick visual inspection can often provide clues. A solution of monomeric porphyrin should be clear. If you observe any of the following, aggregation is likely occurring:
-
Turbidity or Cloudiness: The solution appears hazy or milky.
-
Precipitation: Solid particles are visible in the solution or have settled at the bottom of the container.
-
Color Change: While subtle, changes in the solution's color can indicate a shift in the aggregation state.
For a more definitive assessment, UV-Vis spectroscopy is the recommended method.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer.
This is a common problem due to the significant change in solvent polarity.
Solutions:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This more gradual change in the solvent environment can help to keep the porphyrin in solution.[3]
-
Use of Co-solvents: Prepare the final solution in a mixed solvent system. For example, hydroalcoholic solutions (e.g., 50% or 77% ethanol (B145695) in water) have been shown to improve the solubility of Protoporphyrin IX.[5]
-
Incorporate a Surfactant or Detergent: Adding a small amount of a suitable surfactant or detergent to the aqueous buffer before adding the porphyrin stock can prevent aggregation by forming micelles that encapsulate the hydrophobic porphyrin molecules.
Issue 2: Inconsistent results in biological or enzymatic assays.
This may be due to varying degrees of aggregation affecting the active concentration of your compound.
Solution:
-
Standardize Solution Preparation: Ensure that you use a consistent and robust protocol for preparing your this compound solutions for every experiment. This includes using the same solvents, pH, and final concentration.
-
Use a Monomer-Promoting Formulation: Prepare your solutions in a buffer known to favor the monomeric state. This can be achieved by adjusting the pH to be more basic or by including a non-denaturing detergent.
-
Characterize Your Solution: Before use in an assay, you can use UV-Vis spectroscopy to confirm the aggregation state of your this compound solution.
Data Presentation
Table 1: Solubility of Protoporphyrin IX in Various Solvent Systems
Note: This data is for Protoporphyrin IX, the non-metallated precursor to this compound. The solubility of the Ni(II) complex is expected to be similar, but direct experimental verification is recommended.
| Solvent System | Concentration of P407 (w/w) | Solubility of Protoporphyrin IX (mg/mL) | Reference |
| Water | 0% | 0.138 | [5][6] |
| Water | 10% | 0.593 | [5][6] |
| 50% Ethanol (v/v) | 10% | 0.503 | [5][6] |
| 77% Ethanol (v/v) | 10% | 0.507 | [5][6] |
| Absolute Ethanol | 0% | 0.179 | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a Monomeric this compound Stock Solution using a Detergent
This protocol is designed to prepare a solution where the this compound is primarily in its monomeric form.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Tris-HCl, HEPES)
-
Non-denaturing zwitterionic detergent (e.g., Empigen BB) or non-ionic detergent (e.g., NP-40)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a Concentrated Stock in DMSO:
-
Weigh out the desired amount of this compound solid in a microcentrifuge tube.
-
Add a small volume of anhydrous DMSO to achieve a high concentration (e.g., 10-20 mM).
-
Vortex thoroughly until the solid is completely dissolved. This is your primary stock solution.
-
-
Prepare the Detergent-Containing Buffer:
-
To your desired aqueous buffer, add the chosen detergent to a final concentration that is above its critical micelle concentration (CMC). For example, a final concentration of 1% Empigen BB can be used.[1]
-
-
Dilute the Stock Solution:
-
Add the appropriate volume of the DMSO stock solution to the detergent-containing buffer to reach your desired final concentration.
-
It is crucial to add the DMSO stock to the detergent buffer and not the other way around.
-
Vortex immediately and thoroughly.
-
-
Verification (Optional but Recommended):
-
Measure the UV-Vis spectrum of your final solution. A sharp Soret peak is indicative of the monomeric form. For Protoporphyrin IX, the monomeric Soret band is observed around 409 nm in 100 mM HCl.[1][2] The exact wavelength for this compound may vary slightly. Aggregated forms will show a broadened and potentially shifted Soret band.[2]
-
Protocol 2: Shake-Flask Method for Solubility Determination
This protocol allows for the determination of the equilibrium solubility of this compound in a specific solvent system.[5][6]
Materials:
-
This compound solid
-
Solvent system of interest
-
Sealed flasks
-
Shaking incubator or orbital shaker
-
Syringe filters (0.45 µm)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a Supersaturated Solution:
-
Add an excess amount of solid this compound to a known volume of the solvent system in a sealed flask. The goal is to have undissolved solid remaining.
-
-
Equilibration:
-
Place the flask in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the solution for a sufficient time to allow it to reach equilibrium (e.g., 24-48 hours).
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered solution with an appropriate solvent to a concentration range suitable for spectrophotometric analysis.
-
Measure the absorbance at the Soret peak maximum.
-
Calculate the concentration using a pre-determined calibration curve for this compound in the same solvent.
-
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Factors influencing the aggregation state of this compound and preventative measures.
References
- 1. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Ni(II) Protoporphyrin IX for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and handling of Ni(II) Protoporphyrin IX. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of this compound throughout your experiments.
Troubleshooting Guide
Common issues encountered during the storage and handling of this compound are addressed below in a question-and-answer format.
Question: My this compound solution appears to have changed color and/or shows a decrease in absorbance in the Soret band. What could be the cause?
Answer: Color change and a decrease in the Soret band absorbance are primary indicators of degradation. The most common cause is exposure to light, which leads to photodegradation. The porphyrin macrocycle is susceptible to oxidation, a process that can be accelerated by light and the presence of oxygen. To mitigate this, always protect your solutions from light by using amber vials or wrapping your containers in aluminum foil. It is also advisable to work under subdued lighting conditions.
Question: I am observing precipitate formation after dissolving this compound in an aqueous buffer. How can I resolve this?
Answer: this compound, much like its parent compound Protoporphyrin IX, has limited solubility in aqueous solutions and is prone to aggregation. This is especially prevalent in the pH range of 3-7. To address this, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be diluted into your aqueous buffer immediately before use. To prevent precipitation upon dilution, you can try adding the aqueous buffer dropwise to the DMSO stock solution while vortexing. Sonication can also help in dispersing small aggregates.
Question: My experimental results are inconsistent when using a this compound solution that was prepared a few days ago. Why is this happening?
Answer: The inconsistency in your results is likely due to the degradation of this compound in solution over time. For optimal and reproducible results, it is strongly recommended to prepare fresh solutions for each experiment. If you must store a solution, it should be kept in a tightly sealed container, protected from light, at a low temperature (ideally -20°C or colder), and purged with an inert gas like argon or nitrogen to minimize oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed, light-protected container at room temperature.[1] While room temperature storage is recommended by some suppliers, for enhanced stability, storing at -20°C, similar to its parent compound Protoporphyrin IX, can be considered to minimize any potential thermal degradation over extended periods.[2]
Q2: What is the recommended procedure for storing this compound in solution?
A2: It is always best to prepare solutions fresh. However, if storage is necessary, dissolve the compound in a suitable, high-purity organic solvent such as DMSO. The solution should be stored in a tightly sealed vial, protected from light, at -20°C or below. To prevent oxidation, it is beneficial to purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.
Q3: How does light affect the stability of this compound?
A3: Porphyrin-based molecules are highly susceptible to photodegradation. Exposure to light, especially in the presence of oxygen, can lead to the generation of reactive oxygen species (ROS) which can, in turn, damage the porphyrin macrocycle.[2] This leads to a loss of the compound's characteristic spectral properties and its biological activity. Therefore, all handling and storage of this compound and its solutions should be performed with rigorous light protection.
Q4: In which solvents is this compound soluble?
Q5: How can I assess the stability of my this compound sample?
A5: The stability of this compound can be monitored using UV-Vis spectroscopy. A fresh solution of the compound will exhibit a characteristic Soret band at a specific wavelength. Degradation of the compound will result in a decrease in the absorbance of this peak and potentially the appearance of new peaks. By periodically recording the UV-Vis spectrum of your sample under its storage conditions and comparing it to the spectrum of a freshly prepared solution, you can monitor its stability over time.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Conditions | Atmosphere | Container |
| Solid | Room Temperature[1] or -20°C for enhanced long-term stability[2] | Protect from light | Normal | Tightly sealed vial |
| Solution | -20°C or colder | Protect from light | Inert gas (Argon or Nitrogen) | Tightly sealed, light-protected vial |
Table 2: Solubility of Protoporphyrin IX (as a proxy for this compound)
| Solvent | Solubility | Reference |
| Polar organic solvents (e.g., Pyridine) | Soluble | |
| Dimethyl sulfoxide (DMSO) | Commonly used for stock solutions | |
| Aqueous solutions | Poorly soluble, prone to aggregation |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Light-protected vials
-
-
Procedure:
-
Under subdued light, accurately weigh the desired amount of solid this compound.
-
Transfer the solid to a light-protected vial.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the mixture until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution, but prolonged exposure to heat should be avoided.
-
If storing the stock solution, purge the vial with a gentle stream of inert gas (argon or nitrogen) before sealing tightly.
-
Store the stock solution at -20°C or below, protected from light.
-
Protocol 2: Assessment of this compound Stability by UV-Vis Spectroscopy
-
Materials:
-
This compound solution (stored under desired conditions)
-
Freshly prepared this compound solution of the same concentration (as a reference)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a fresh reference solution of this compound in the same solvent and at the same concentration as the sample to be tested.
-
Record the UV-Vis absorption spectrum of the fresh reference solution from approximately 350 nm to 700 nm to identify the Soret band maximum.
-
Record the UV-Vis absorption spectrum of the stored sample solution under the same conditions.
-
Compare the spectra. A decrease in the absorbance of the Soret band and/or the appearance of new absorption bands in the spectrum of the stored sample indicates degradation.
-
The percentage of degradation can be estimated by the following formula: % Degradation = [1 - (Absorbance of stored sample at Soret max / Absorbance of fresh sample at Soret max)] * 100
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.
Caption: Troubleshooting logic for common issues with this compound.
References
Technical Support Center: Troubleshooting Ni(II) Protoporphyrin IX Cyclic Voltammetry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during the cyclic voltammetry (CV) of Ni(II) Protoporphyrin IX.
Frequently Asked Questions (FAQs)
1. Q: I am not observing any discernible redox peaks in my cyclic voltammogram. What are the possible causes?
A: This is a common issue that can arise from several factors. Firstly, ensure your this compound sample is properly dissolved in the solvent and that the concentration is appropriate (typically in the millimolar range). Check for issues with your electrochemical setup, including proper connection of the electrodes to the potentiostat and ensuring the electrodes are immersed in the solution. An open circuit or a malfunctioning reference electrode can lead to a flat line. Also, verify that the potential window you are scanning is appropriate for the expected redox events of this compound in your chosen solvent system.
2. Q: The peaks in my CV are broad and poorly defined. How can I improve the peak shape?
A: Broad peaks can be indicative of slow electron transfer kinetics, high solution resistance, or issues with the working electrode surface. To address this, you can try a few approaches. Polishing your working electrode before each experiment is crucial to ensure a clean and smooth surface. You can also decrease the scan rate, which can sometimes help resolve broad peaks. Additionally, ensure your supporting electrolyte concentration is sufficient (usually 0.1 M) to minimize solution resistance. The choice of solvent can also influence peak shape; consider using a solvent in which your compound is highly soluble and that is known to support good electrochemistry for metalloporphyrins.
3. Q: I am seeing extra, unexpected peaks in my voltammogram. What could be their origin?
A: Unexpected peaks can arise from impurities in your this compound sample, the solvent, or the supporting electrolyte. Ensure you are using high-purity reagents and solvents. Another possibility is the electrochemical activity of the solvent or electrolyte at the extremes of your potential window. It is always good practice to run a CV of the blank solution (solvent and supporting electrolyte only) to identify any background peaks. Adsorption of species onto the electrode surface can also sometimes lead to additional peaks.
4. Q: The position of my peaks (half-wave potential) is different from what I expected based on the literature.
A: The half-wave potential (E½) is highly sensitive to the experimental conditions. The choice of solvent, supporting electrolyte, and reference electrode will all significantly impact the measured potentials.[1][2] When comparing your results to the literature, it is critical to ensure that these conditions are as similar as possible. Even small changes in the solvent composition or the type of reference electrode can lead to shifts in the observed potentials. It is also important to be aware that literature values may be reported against different reference electrodes (e.g., SCE, Ag/AgCl, or an internal standard like Fc/Fc⁺), and appropriate conversions are necessary for a valid comparison.
5. Q: My peak currents are not consistent between scans. What could be causing this instability?
A: Fluctuating peak currents can be due to several factors. Adsorption of the analyte or its redox products onto the working electrode surface can lead to a decrease in peak current over successive scans. Conversely, if the electrode surface is being modified in a way that increases its active area, you might see an increase in current. Ensure your solution is properly deoxygenated, as the presence of oxygen can introduce interfering reactions. Also, check for any potential degradation of your sample over the course of the experiment.
Troubleshooting Guides
Issue 1: No Peaks or Very Low Signal
This guide will help you diagnose the reason for a lack of discernible redox peaks in your cyclic voltammogram.
Troubleshooting Workflow for No Peaks
Caption: Troubleshooting workflow for the absence of peaks in a CV.
Issue 2: Broad or Ill-Defined Peaks
This guide provides steps to improve the resolution of your cyclic voltammogram when peaks are broad and not well-defined.
Troubleshooting Workflow for Broad Peaks
Caption: Troubleshooting workflow for broad or ill-defined CV peaks.
Experimental Protocols
Standard Protocol for Cyclic Voltammetry of this compound
This protocol provides a general procedure for obtaining a cyclic voltammogram of this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Dimethyl sulfoxide (B87167) (DMSO))
-
Supporting electrolyte (e.g., Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP))
-
Working electrode (e.g., Glassy carbon or Platinum)
-
Reference electrode (e.g., Ag/AgCl or a non-aqueous reference electrode)
-
Counter electrode (e.g., Platinum wire)
-
Voltammetry cell
-
Potentiostat
-
Inert gas (Argon or Nitrogen) for deoxygenation
Procedure:
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish using alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent. This will be your blank solution.
-
Prepare a stock solution of this compound (e.g., 1-5 mM) in the 0.1 M supporting electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Add the blank solution to the cell and deoxygenate by bubbling with an inert gas for at least 10-15 minutes.
-
Run a cyclic voltammogram of the blank solution to ensure there are no interfering peaks in the desired potential window.
-
Replace the blank solution with the this compound solution.
-
Deoxygenate the sample solution for 10-15 minutes.
-
Record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s). It is advisable to perform scans at multiple scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the redox processes.
-
Experimental Workflow Diagram
References
Technical Support Center: Managing Ni(II) Protoporphyrin IX Stability and Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ni(II) Protoporphyrin IX. The following information addresses common issues related to the influence of pH on its stability and aggregation.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the state of this compound in aqueous solutions?
The pH of an aqueous solution is a critical factor that governs the aggregation state of protoporphyrin species. While extensive data exists for free-base Protoporphyrin IX (PPIX), the principles largely apply to its metallated complexes like this compound, with the metal ion influencing the specific pH ranges for transitions. Generally, you can expect the following:
-
Acidic pH (below ~4.5): In highly acidic environments, this compound is more likely to exist as monomers. However, there is a significant risk of demetallation, where the nickel ion is lost from the porphyrin core.
-
Mid-range pH (~4.5 to 7.4): This range often promotes the formation of higher-order aggregates. For free-base PPIX, this is where H-aggregates are observed.[1]
-
Physiological pH (~7.4): At this pH, a mixture of dimers and higher-order aggregates is typically present for free-base PPIX.[1]
-
Alkaline pH (above ~8): In alkaline conditions, this compound is more likely to be present as dimers.[2] Studies on other Ni(II) chelates suggest improved stability against demetallation at a pH above 9.
Q2: What are the expected UV-vis spectral changes for this compound at different pH values?
The aggregation state of porphyrins is directly reflected in their UV-vis absorption spectra, particularly the Soret band. While specific wavelengths for this compound may vary slightly based on the solvent and buffer system, the general trends observed for Protoporphyrin IX provide a valuable reference:
| Species | Typical pH Range (for PPIX) | Expected Soret Band Characteristics |
| Monomer | < 4.5 (in strong acid) | Sharp, intense peak (e.g., ~409 nm for PPIX in 100 mM HCl)[1] |
| H-aggregates | ~ 4.5 | Broadened and blue-shifted band with possible shoulders[1] |
| Mixture | ~ 7.4 | Broad band with features of both aggregates and dimers[1] |
| Dimer | > 8 | Distinct peak, often blue-shifted from the monomer (e.g., ~380 nm for PPIX at pH 9)[1] |
Q3: How can I prepare a stock solution of this compound for aqueous studies?
Due to its limited solubility in neutral aqueous solutions, a common method for preparing a stock solution is as follows:
-
Dissolve the solid this compound in a small amount of a mild base, such as 0.1 M NaOH or Tris base.
-
To aid dissolution, a water-miscible organic solvent like ethanol, methanol, or DMSO can be added to create a 50/50 base/solvent mixture.
-
Once a clear solution is obtained, it can be carefully diluted into the desired aqueous buffer. It is recommended to use the solution immediately after preparation as protoporphyrins can degrade in solution over time.
Troubleshooting Guides
Issue 1: Unexpected UV-vis spectra or inconsistent results.
-
Possible Cause 1: Demetallation.
-
Symptoms: Appearance of spectral features characteristic of free-base Protoporphyrin IX, such as a split Soret band or a shift in peak positions to those of the metal-free species.
-
Troubleshooting:
-
Verify the pH of your solution. Demetallation is more likely in acidic to neutral conditions.
-
Consider working at a higher pH (e.g., > 8) where the Ni(II) complex is expected to be more stable.
-
If the experiment requires a lower pH, minimize the exposure time and consider using a chelating agent to scavenge any free nickel ions.
-
-
-
Possible Cause 2: Aggregation State Changes.
-
Symptoms: Broadening of the Soret band, shifts in wavelength, and deviations from the Beer-Lambert law.
-
Troubleshooting:
-
Confirm the pH of your buffer. Small changes in pH can significantly alter the monomer-dimer-aggregate equilibrium.
-
Control the ionic strength of your solution, as salts can also influence aggregation.
-
Ensure consistent preparation methods for your solutions, as the order of mixing can affect the final aggregation state.
-
-
-
Possible Cause 3: Photodegradation.
-
Symptoms: A general decrease in absorbance over time, even at a constant pH.
-
Troubleshooting:
-
Protect your samples from light by using amber vials or wrapping them in aluminum foil.
-
Work under red or low-light conditions whenever possible.
-
Prepare fresh solutions for each experiment to minimize the effects of long-term degradation.
-
-
Issue 2: Precipitation of this compound in aqueous buffer.
-
Possible Cause 1: Low Solubility.
-
Symptoms: Visible particulate matter in the solution or a sudden drop in absorbance.
-
Troubleshooting:
-
Re-evaluate your stock solution preparation. Ensure the compound is fully dissolved in the initial basic/organic solvent mixture before diluting into the aqueous buffer.
-
Decrease the final concentration of this compound in your working solution.
-
Consider the addition of a small amount of a non-ionic surfactant (e.g., Tween 20) to improve solubility and prevent aggregation, but be aware that this can affect the natural aggregation behavior.
-
-
-
Possible Cause 2: pH-Induced Aggregation and Precipitation.
-
Symptoms: Precipitation occurs upon adjusting the pH to a range that favors higher-order aggregates (typically mid-range pH).
-
Troubleshooting:
-
Conduct your experiment at a pH where the compound is more soluble (e.g., highly acidic for monomers or alkaline for dimers).
-
If the experimental pH cannot be changed, try working at a lower concentration.
-
-
Experimental Protocols
Protocol: pH Titration and UV-vis Spectroscopic Analysis of this compound Aggregation
This protocol outlines a general method for studying the influence of pH on the aggregation of this compound using UV-vis spectroscopy.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a minimal volume of 0.1 M NaOH. Gentle sonication may be used to aid dissolution.
-
Determine the precise concentration of the stock solution spectrophotometrically using the molar extinction coefficient in the chosen solvent.
-
-
Preparation of Buffers:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 4 to 10). Use buffers with minimal interference in the UV-vis region of interest (e.g., phosphate, borate).
-
-
pH Titration:
-
In a quartz cuvette, add a specific volume of a starting buffer (e.g., pH 10).
-
Add a small aliquot of the this compound stock solution to achieve the desired final concentration (typically in the low micromolar range to avoid extensive precipitation).
-
Record the UV-vis spectrum from 300 to 700 nm.
-
Gradually decrease the pH by adding small, precise volumes of a suitable acid (e.g., 0.1 M HCl) or by sequentially replacing the solution with the prepared buffers of decreasing pH.
-
After each pH adjustment, allow the solution to equilibrate for a few minutes and record the UV-vis spectrum.
-
Measure the final pH of the solution in the cuvette after each spectral acquisition.
-
-
Data Analysis:
-
Plot the changes in the Soret band wavelength, absorbance, and bandwidth as a function of pH.
-
Analyze the spectral shifts to identify the pH ranges corresponding to monomeric, dimeric, and aggregated species.
-
Visualizations
Caption: Experimental workflow for pH-dependent UV-vis analysis.
Caption: Influence of pH on Ni(II) PPIX aggregation equilibrium.
References
Technical Support Center: Ni(II) Protoporphyrin IX Dissolution and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective dissolution and storage of Nickel (II) Protoporphyrin IX. Given the limited specific quantitative solubility data for Ni(II) Protoporphyrin IX, much of the guidance is based on the well-documented properties of the closely related parent compound, Protoporphyrin IX (PPIX). Users should consider this information as a starting point and may need to perform small-scale solubility tests for their specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound, like other metalloporphyrins, is generally hydrophobic and thus has poor solubility in aqueous solutions such as water or phosphate-buffered saline (PBS). The recommended solvents are polar aprotic organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are commonly used to prepare concentrated stock solutions. Pyridine is also a good solvent for porphyrins. For some applications, initial dissolution in a dilute base (e.g., 0.1 M NaOH or Tris base) followed by the addition of a water-miscible organic solvent can be effective.[1][2]
Q2: How should I store the solid this compound powder?
A2: Solid this compound should be stored at room temperature, protected from light.[3] For long-term stability, storage at -20°C is also a common practice for porphyrin compounds.[4] It is crucial to keep the container tightly sealed to protect it from moisture.
Q3: What are the best practices for storing this compound solutions?
A3: It is highly recommended to prepare solutions of this compound fresh for each experiment to avoid degradation.[4] If storage is necessary, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, protected from light, and stored at low temperatures. Storage at -80°C is recommended for long-term stability (up to 1 year), while -20°C is suitable for shorter periods (up to 6 months).[5] To minimize oxidation, purging the solution with an inert gas like nitrogen or argon before sealing is advisable.[4]
Q4: My this compound solution appears to have aggregated. What can I do?
A4: Aggregation is a common issue with porphyrins in aqueous or high-concentration solutions.[4] To mitigate this, ensure you are using a suitable organic solvent for your stock solution. If you must dilute into an aqueous buffer, do so immediately before use and at the lowest practical concentration. Sonication can help to break up aggregates.[6] The use of surfactants or co-solvents may also be necessary for certain applications.
Troubleshooting Guide
This guide addresses common problems encountered during the dissolution and storage of this compound.
Issue 1: The compound is not dissolving in the chosen solvent.
-
Possible Cause: The solvent may not be appropriate, or the compound concentration is too high.
-
Solution:
-
Confirm that you are using a recommended organic solvent like DMSO or DMF.
-
Try gentle warming (up to 50°C) or sonication to aid dissolution.[7]
-
For aqueous applications, first, attempt to dissolve the compound in a minimal amount of a dilute base (e.g., 0.1 M NaOH) before adding your desired buffer.[1][2]
-
If the above fails, consider trying a different solvent such as pyridine.
-
Issue 2: The compound precipitates upon dilution of the stock solution into an aqueous medium.
-
Possible Cause: This is expected due to the hydrophobic nature of the molecule. The rapid change in solvent polarity causes the compound to fall out of solution.
-
Solution:
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of the aqueous medium, try adding the aqueous medium dropwise to the stock solution while vortexing. This gradual change in polarity can help maintain solubility.
-
Use a Co-solvent System: Prepare a stock solution in DMSO and then dilute it in a co-solvent mixture such as PEG300 and Tween 80 before adding it to the final aqueous medium.[6]
-
Lower the Final Concentration: Aim for the lowest effective concentration in your experiment to reduce the likelihood of precipitation.
-
Maintain a Low Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is low (typically <0.5%) to minimize potential toxicity in biological assays.
-
Issue 3: The color of the solution has changed or faded over time.
-
Possible Cause: This indicates potential degradation of the porphyrin macrocycle.
-
Solution:
-
Protect from Light: Porphyrins are photosensitive. Always store solutions in amber vials or wrap containers in aluminum foil and minimize exposure to ambient light during handling.[3][4]
-
Prepare Fresh Solutions: The best practice is to prepare solutions immediately before use.[4]
-
Check for Contaminants: Ensure solvents are of high purity and free from oxidizing or reducing agents.
-
Data Presentation
Table 1: Qualitative Solubility of Protoporphyrin IX Derivatives in Various Solvents
| Solvent | Solubility | Remarks |
| Water | Insoluble/Very Poor | Aggregation is common.[7] |
| Ethanol | Insoluble/Poor | [7] |
| DMSO | Soluble | A common solvent for stock solutions. Use fresh, anhydrous DMSO as it can absorb moisture, which reduces solubility.[7] |
| DMF | Soluble | Another suitable solvent for preparing stock solutions. |
| Pyridine | Soluble | Known to be a good solvent for porphyrins.[1] |
| Basic Aqueous Solution (e.g., 0.1 M NaOH) | Soluble with co-solvent | Can be used to initially deprotonate the carboxylic acid groups, increasing aqueous compatibility before adding an organic co-solvent.[1][2] |
Note: This table is based on data for Protoporphyrin IX and is expected to be a good indicator for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 619.34 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Amber microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh out 6.19 mg of this compound powder and place it into a 1.5 mL amber microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or warm it gently to 37-50°C until a clear solution is obtained.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes in amber tubes to avoid multiple freeze-thaw cycles. Store at -20°C for short-term or -80°C for long-term storage.
Visualizations
Caption: Workflow for solvent selection and preparation of this compound solutions.
Caption: Troubleshooting guide for common this compound dissolution problems.
References
- 1. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]
- 2. Enzo Life Sciences Protoporphyrin IX (free acid) (1g). CAS: 553-12-8, Quantity: | Fisher Scientific [fishersci.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protoporphyrin IX | PPIX | tetrapyrrole | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
strategies to avoid demetalation of Ni(II) Protoporphyrin IX during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the demetalation of Ni(II) Protoporphyrin IX during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound demetalation and why is it a concern?
A1: Demetalation is the loss of the central nickel ion (Ni²⁺) from the protoporphyrin IX macrocycle, resulting in the formation of the free-base porphyrin. This is a significant issue as the nickel center is often crucial for the desired chemical, physical, or biological activity of the molecule. Demetalation leads to loss of function, inaccurate experimental results, and compromised product integrity in drug development.
Q2: What are the primary causes of this compound demetalation?
A2: The primary cause of demetalation is exposure to acidic conditions. Protons in the medium can protonate the nitrogen atoms in the porphyrin core, facilitating the displacement and loss of the nickel ion. Other contributing factors include high temperatures, exposure to certain organic solvents, and the presence of strong chelating agents.
Q3: How can I detect demetalation of my this compound sample?
A3: Demetalation can be readily detected using UV-Vis spectroscopy. This compound exhibits a characteristic Soret peak and Q-bands. Upon demetalation to the free-base protoporphyrin IX, the single main Q-band splits into four distinct Q-bands. A noticeable color change from a reddish-purple to a more brownish-red may also be observed.
Q4: What general storage conditions are recommended to ensure the stability of this compound?
A4: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container, protected from light, at room temperature.[1] For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, use aprotic, non-acidic solvents, and store in the dark at low temperatures.
Troubleshooting Guide
This guide addresses common issues encountered during experiments that may lead to the demetalation of this compound.
| Symptom | Potential Cause | Suggested Solution |
| Unexpected color change of the solution (e.g., from reddish-purple to brownish-red). | Demetalation due to acidic conditions. | 1. Immediately check the pH of the solution. 2. If acidic, neutralize with a non-coordinating base (e.g., sodium bicarbonate). 3. For future experiments, ensure all solvents and reagents are free of acidic impurities. Consider using buffered solutions with a pH > 7. |
| Appearance of four Q-bands in the UV-Vis spectrum instead of the expected single major Q-band. | Conversion of this compound to free-base protoporphyrin IX. | 1. Confirm demetalation by comparing the spectrum to a reference spectrum of free-base protoporphyrin IX. 2. Review the experimental protocol to identify potential sources of acid contamination. 3. If intentional, this indicates the successful removal of the nickel ion. |
| Loss of catalytic activity or desired biological function. | Demetalation leading to an inactive form of the molecule. | 1. Verify the integrity of the this compound using UV-Vis spectroscopy. 2. If demetalation has occurred, troubleshoot the experimental conditions (pH, solvent, temperature) as outlined in this guide. 3. Consider performing the reaction under an inert atmosphere to prevent the formation of acidic species from atmospheric CO₂ and water. |
| Precipitation or aggregation in aqueous solutions. | Poor solubility of this compound in neutral aqueous solutions. Protoporphyrin IX itself is not soluble in water.[2] | 1. Prepare a stock solution in a suitable organic solvent (e.g., DMSO, DMF, or pyridine) and then dilute it into the aqueous buffer immediately before use.[3] 2. Sonication can help in dispersing small aggregates.[3] |
Quantitative Data Summary
While specific kinetic data for this compound demetalation is sparse in the literature, the following table summarizes the key factors influencing its stability.
| Factor | Effect on Stability | Recommendations |
| pH | Highly unstable in acidic conditions (pH < 5). Generally stable in neutral to moderately basic conditions. | Maintain pH > 7. Use buffered solutions when possible. Avoid acidic reagents or ensure they are neutralized. |
| Temperature | Elevated temperatures can accelerate the rate of demetalation, especially in the presence of even trace amounts of acid. | Conduct experiments at the lowest feasible temperature. Avoid prolonged heating. |
| Solvent | Protic solvents (e.g., water, alcohols) can facilitate proton-mediated demetalation. Aprotic solvents (e.g., DMF, DMSO, chloroform) are generally preferred. | Use dry, aprotic solvents whenever possible. If using protic solvents, ensure they are neutral and free of acidic impurities. |
| Chelating Agents | Strong chelating agents (e.g., EDTA, crown ethers) can potentially extract the nickel ion, although this is less common than acid-catalyzed demetalation. | Avoid the use of strong chelating agents unless they are a required part of the experimental design. |
| Light | While the primary concern is demetalation, prolonged exposure to high-intensity light can lead to photodegradation of the porphyrin ring itself. | Store solid samples and solutions in the dark or in amber vials.[1] |
Experimental Protocols
Protocol 1: Monitoring Demetalation using UV-Vis Spectroscopy
Objective: To qualitatively and semi-quantitatively assess the extent of demetalation of this compound.
Materials:
-
This compound sample
-
Appropriate solvent (e.g., DMF, Chloroform)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of your this compound sample in the chosen solvent. The concentration should be adjusted to give a Soret peak absorbance between 1.0 and 1.5.
-
Record the UV-Vis spectrum from 350 nm to 700 nm.
-
Identify the Soret peak (typically around 380-400 nm) and the Q-bands (typically a single major peak around 550 nm for the metallated form).
-
The presence of four distinct Q-bands (typically around 505, 540, 575, and 630 nm) is indicative of the free-base protoporphyrin IX, signifying demetalation.
-
The ratio of the absorbances of the Q-bands of the free-base form to the Q-band of the metallated form can be used to estimate the extent of demetalation.
Protocol 2: General Procedure to Avoid Demetalation in a Reaction
Objective: To provide a general workflow for carrying out a reaction with this compound while minimizing the risk of demetalation.
Materials:
-
This compound
-
Dry, aprotic solvent (e.g., anhydrous DMF or Chloroform)
-
Reaction vessel (e.g., round-bottom flask)
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Non-coordinating base (e.g., anhydrous sodium carbonate or proton sponge), if necessary.
Procedure:
-
Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool under a stream of inert gas.
-
Add the this compound and any other solid reagents to the reaction vessel under a positive pressure of inert gas.
-
Add the dry, aprotic solvent via a syringe or cannula.
-
If any reagents are known to be acidic or to generate acidic byproducts, consider adding a stoichiometric amount of a non-coordinating base.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
If heating is required, use a temperature-controlled heating mantle and monitor the reaction closely.
-
Upon completion, cool the reaction to room temperature before workup.
-
During workup, avoid acidic washes. If an aqueous wash is necessary, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution).
Visualizations
References
Validation & Comparative
Validating the Purity of Synthesized Ni(II) Protoporphyrin IX: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in experimental workflows. This guide provides a comparative analysis of spectroscopic methods for validating the purity of Ni(II) Protoporphyrin IX, with a focus on distinguishing it from its common precursor, Protoporphyrin IX.
The successful synthesis of this compound (Ni-PpIX) requires rigorous purification and subsequent validation to confirm the complete incorporation of the nickel ion and the absence of the free base Protoporphyrin IX (PpIX). Spectroscopic techniques, particularly UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for this purpose. These methods exploit the changes in the electronic and chemical environment of the porphyrin macrocycle upon metallation.
Spectroscopic Comparison of this compound and Protoporphyrin IX
The insertion of a nickel ion into the porphyrin ring induces distinct changes in the spectroscopic properties of the molecule. Below is a summary of the key differences observed in their UV-Vis and ¹H NMR spectra.
| Spectroscopic Feature | Protoporphyrin IX (Free Base) | This compound | Significance of the Difference |
| UV-Vis (Soret Band) | ~407 nm | ~398 nm | A blue-shift in the Soret band is a primary indicator of metallation. |
| UV-Vis (Q-Bands) | Four distinct bands (~505, 540, 575, 630 nm) | Two less-defined bands | The simplification of the Q-band spectrum from four peaks to two is a hallmark of the increased symmetry upon metal insertion. |
| ¹H NMR (meso-protons) | ~9.99 - 10.10 ppm | Shifted significantly | The chemical shifts of the protons on the periphery of the porphyrin ring are highly sensitive to the presence of the central metal ion. |
| ¹H NMR (NH-protons) | ~ -3.0 to -4.0 ppm (highly shielded) | Absent | The disappearance of the highly shielded inner N-H proton signals is a definitive confirmation of successful metallation. |
Note: The exact λmax and chemical shift values can vary slightly depending on the solvent and concentration.
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below to ensure accurate and reproducible purity validation.
UV-Visible (UV-Vis) Spectroscopy Protocol
Objective: To identify the characteristic Soret and Q-bands of the synthesized this compound and compare them to the spectrum of the Protoporphyrin IX starting material.
Materials:
-
Synthesized this compound
-
Protoporphyrin IX standard
-
Spectroscopic grade solvent (e.g., Chloroform, Dimethylformamide)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the synthesized this compound and the Protoporphyrin IX standard in the chosen solvent at a concentration of approximately 10⁻⁶ M.
-
Ensure the solutions are fully dissolved and homogenous.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
-
Set the wavelength range to scan from 350 nm to 700 nm.
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent to be used for the samples.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorbance.
-
-
Sample Measurement:
-
Rinse a quartz cuvette with a small amount of the Protoporphyrin IX solution and then fill it.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat the process for the synthesized this compound solution.
-
-
Data Analysis:
-
Identify the λmax of the Soret band and the Q-bands for both spectra.
-
Compare the spectra. A pure sample of this compound should exhibit a blue-shifted Soret band and a simplified two-band Q-spectrum compared to the four Q-bands of Protoporphyrin IX. The absence of the characteristic Protoporphyrin IX peaks in the this compound spectrum indicates high purity.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To confirm the absence of the inner N-H protons of the free base porphyrin and observe the characteristic shifts of the macrocyclic protons in the synthesized this compound.
Materials:
-
Synthesized this compound
-
Protoporphyrin IX standard
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in about 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to a clean NMR tube.
-
Prepare a comparative sample of Protoporphyrin IX in the same manner.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration and the spectrometer's sensitivity.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Reference the spectrum to the residual solvent peak.
-
Analyze the spectrum of the synthesized this compound. The key indicator of purity is the complete absence of the highly shielded N-H proton signals, which are typically found between -3 and -4 ppm in the spectrum of Protoporphyrin IX.
-
Compare the chemical shifts of the meso-protons and other peripheral protons to literature values for this compound to further confirm its identity.
-
Experimental Workflow
The following diagram illustrates the logical flow of the purity validation process for synthesized this compound.
Caption: Workflow for the synthesis and purity validation of this compound.
By following these protocols and comparing the obtained spectroscopic data with the reference values, researchers can confidently validate the purity of their synthesized this compound, ensuring the reliability of their subsequent experiments and applications.
A Comparative Guide to the Electrochemical Behavior of Ni(II) vs. Co(II) Protoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrochemical properties of two key metalloporphyrins: Nickel(II) Protoporphyrin IX (Ni(II)PPIX) and Cobalt(II) Protoporphyrin IX (Co(II)PPIX). Understanding the distinct electrochemical behavior of these molecules is crucial for their application in catalysis, sensing, and the development of novel therapeutics. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the experimental workflow.
Introduction
Protoporphyrin IX is a vital precursor to heme and chlorophyll.[1] When chelated with different transition metals, the resulting metalloporphyrins exhibit a diverse range of electrochemical and catalytic properties. Nickel and cobalt complexes of Protoporphyrin IX are of particular interest due to their rich redox chemistry and potential applications in electrocatalysis, such as the reduction of carbon dioxide (CO₂).[2][3] This guide focuses on the comparative electrochemical characteristics of Ni(II)PPIX and Co(II)PPIX, providing a foundation for researchers to select the appropriate molecule for their specific application.
Data Presentation: A Comparative Analysis
Direct quantitative comparison of the redox potentials of Ni(II)PPIX and Co(II)PPIX is challenging due to the significant influence of the solvent, supporting electrolyte, and reference electrode on these values. The following table summarizes available electrochemical data for each compound, with experimental conditions clearly stated to provide context. It is important to note that variations in these conditions can lead to substantial shifts in the observed potentials.
| Parameter | Ni(II) Protoporphyrin IX | Co(II) Protoporphyrin IX |
| First Reduction Potential (E½ or Epc) | Typically assigned to the Ni(II)/Ni(I) couple.[4] | -1.48 V vs. Ag/Ag⁺ (Co(II)/Co(I))[5] |
| First Oxidation Potential (E½ or Epa) | Generally, two oxidation states are observed for nickel(II) porphyrins.[6] | -0.18 V vs. Ag/Ag⁺ (Co(III)/Co(II))[5] |
| Catalytic Activity | Active in the electrochemical reduction of CO₂.[7] | Efficient catalyst for CO₂ reduction to CO.[2][5] |
| Redox Couple Characteristics | Can undergo both metal-centered and porphyrin ring-centered redox reactions.[4] | Exhibits well-defined Co(III)/Co(II) and Co(II)/Co(I) redox processes.[8] |
| Experimental Conditions | Data not available under specific, comparable conditions. | In 1-n-butyl-3-methyl imidazolium (B1220033) tetrafluoroborate, on a carbon paper electrode.[5] |
Key Electrochemical Differences
This compound: The electrochemistry of Ni(II) porphyrins is characterized by the accessibility of both metal-centered (Ni(III)/Ni(II) and Ni(II)/Ni(I)) and porphyrin ring-centered (formation of π-anion and π-cation radicals) redox events.[4][6] The relative potentials of these processes are highly dependent on the solvent and the specific porphyrin ligand. For instance, in non-coordinating solvents, the first reduction is often metal-centered, leading to a Ni(I) species.[4] Ni(II)PPIX has been investigated for its potential in electroanalytical applications on modified electrodes.
Co(II) Protoporphyrin IX: Cobalt porphyrins are well-known for their rich and reversible electrochemistry, primarily involving the cobalt center.[8] The Co(III)/Co(II) and Co(II)/Co(I) redox couples are readily accessible within the electrochemical window of common organic solvents.[5] The Co(I) species is a powerful nucleophile and is a key intermediate in the catalytic reduction of various substrates, most notably CO₂.[2][5] Studies have shown that Co(II)PPIX can efficiently catalyze the electrochemical reduction of CO₂ to carbon monoxide (CO) with high faradaic efficiency.[2]
Experimental Protocols
A detailed methodology for a key experiment, Cyclic Voltammetry (CV), is provided below. This protocol is a representative procedure for characterizing and comparing the electrochemical behavior of Ni(II)PPIX and Co(II)PPIX.
Cyclic Voltammetry of Metalloporphyrins
Objective: To determine the redox potentials and study the electrochemical reversibility of Ni(II)PPIX and Co(II)PPIX.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (or Saturated Calomel Electrode - SCE)
-
Counter Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP)
-
This compound
-
Co(II) Protoporphyrin IX
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a smaller particle size (e.g., 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and then with the chosen solvent (DMF or CH₂Cl₂).
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆ or TBAP) in the chosen anhydrous solvent.
-
Prepare separate ~1 mM solutions of Ni(II)PPIX and Co(II)PPIX in the electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Fill the cell with the prepared metalloporphyrin solution.
-
Deoxygenate the solution by bubbling with an inert gas (argon or nitrogen) for at least 15 minutes. Maintain an inert atmosphere above the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a final potential and then reversing the scan back to the initial potential. The potential range should be chosen to encompass the expected redox events of the metalloporphyrin. A typical scan rate is 100 mV/s.
-
Repeat the measurement for the other metalloporphyrin solution under identical conditions.
-
It is also recommended to record a blank CV of the electrolyte solution to identify any background peaks.
-
-
Data Analysis:
-
Determine the half-wave potentials (E½) for reversible or quasi-reversible processes, calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials.
-
For irreversible processes, the peak potentials (Epa or Epc) are reported.
-
Calculate the peak-to-peak separation (ΔEp = Epa - Epc) for reversible couples, which should be close to 59/n mV at room temperature for an n-electron process.
-
Analyze the ratio of the anodic to cathodic peak currents (ipa/ipc), which should be close to 1 for a reversible process.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the comparative electrochemical analysis.
Caption: Experimental workflow for comparative electrochemical analysis.
Caption: Possible redox pathways for Ni(II) and Co(II) Protoporphyrin IX.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. Nickel(II) Complex of N4 Schiff Base Ligand as a Building Block for a Conducting Metallopolymer with Multiple Redox States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.tudelft.nl [pure.tudelft.nl]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Spectroscopic Properties of Ni(II) Protoporphyrin IX and Heme b
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrin IX (PPIX) is a macrocyclic tetrapyrrole that serves as a precursor to essential biological molecules.[1] When chelated with a central metal ion, its properties are profoundly altered. This guide provides a detailed comparison of the spectroscopic characteristics of two key metalloporphyrins: Ni(II) Protoporphyrin IX and heme b (Fe-Protoporphyrin IX). Heme b is the most abundant heme, acting as the prosthetic group in vital proteins like hemoglobin and myoglobin.[2] In contrast, this compound is a synthetic analogue used in research to probe heme protein function, often acting as an inhibitor of enzymes like ferrochelatase or as a model for a permanent "deoxy-heme" state.[3][4][5]
The fundamental difference between these two molecules lies in their central metal ion—Nickel(II) versus Iron(II) or Iron(III). This distinction in the d-electron configuration dictates their magnetic and electronic properties, leading to significant and informative differences in their spectroscopic signatures. This guide will objectively compare these differences using data from UV-Visible (UV-Vis) absorption, Electron Paramagnetic Resonance (EPR), and Resonance Raman (RR) spectroscopy, providing the experimental context required for their interpretation.
Core Spectroscopic Differences: A Detailed Analysis
The electronic structure of the central metal ion is the primary determinant of the spectroscopic variance between Ni(II) PPIX and heme b. Ni(II) has a d⁸ electron configuration and typically adopts a square planar geometry within the porphyrin ring, resulting in a diamagnetic, low-spin (S=0) state. Conversely, the iron in heme b can exist in either the ferrous (Fe(II), d⁶) or ferric (Fe(III), d⁵) oxidation states, each with accessible high-spin and low-spin configurations, many of which are paramagnetic.
UV-Visible Absorption Spectroscopy
The UV-Vis spectra of metalloporphyrins are characterized by two main features originating from π-π* electronic transitions within the porphyrin macrocycle: an extremely intense Soret (or B) band near 400 nm and a set of weaker Q bands between 500 and 700 nm.[6]
-
This compound : Exhibits a simple and predictable spectrum characteristic of a stable, closed-shell metalloporphyrin. It typically shows a single, sharp Soret band and two well-defined Q bands.[7][8]
-
Heme b : Displays a more complex UV-Vis spectrum that is highly sensitive to the oxidation and spin state of the central iron atom, as well as its axial ligation.[9] This sensitivity makes UV-Vis spectroscopy a powerful tool for studying the function of heme proteins. For example, the deoxygenated ferrous (Fe(II), high-spin) form in deoxyhemoglobin has a single broad Q band, while the oxygenated ferrous (Fe(II), low-spin) form in oxyhemoglobin shows two distinct α and β bands. The oxidized ferric (Fe(III)) states also have unique spectral signatures.[9]
.
References
- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 2. Heme B - Wikipedia [en.wikipedia.org]
- 3. Properties of chemically modified Ni(II)-Fe(II) hybrid hemoglobins. This compound as a model for a permanent deoxy-heme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | [frontierspecialtychemicals.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oceanoptics.com [oceanoptics.com]
A Comparative Analysis of Ni(II)- and Zn(II)-Protoporphyrin IX in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Ni(II)-Protoporphyrin IX (Ni(II)-PPIX) and Zn(II)-Protoporphyrin IX (Zn(II)-PPIX). This analysis is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.
Executive Summary
Ni(II)-Protoporphyrin IX and Zn(II)-Protoporphyrin IX are metalloporphyrins with distinct biological activities primarily stemming from their different central metal ions. Zn(II)-PPIX is a well-established competitive inhibitor of heme oxygenase (HO), a critical enzyme in heme catabolism with cytoprotective functions. Its ability to modulate HO activity has led to its investigation in various therapeutic areas, particularly in oncology. In contrast, Ni(II)-PPIX is primarily recognized as an inhibitor of ferrochelatase, the terminal enzyme in the heme biosynthesis pathway. While both compounds have shown potential in biomedical research, their mechanisms of action, target specificities, and cytotoxic profiles differ significantly.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the biological activities of Ni(II)-PPIX and Zn(II)-PPIX.
| Parameter | Ni(II)-Protoporphyrin IX | Zn(II)-Protoporphyrin IX | Reference |
| Primary Molecular Target | Ferrochelatase | Heme Oxygenase-1 (HO-1) | [1][2] |
| Heme Oxygenase-1 (HO-1) Inhibition (IC50) | Data not available; generally not considered a primary inhibitor. | 0.1 - 1.0 µM | [3] |
| Ferrochelatase Inhibition | Potent inhibitor | Less potent inhibitor | [2] |
| Phototoxicity | Not well-documented | Phototoxic upon light exposure | [4] |
| Cell Line | Compound | IC50 (µM) | Assay | Reference |
| Human Colon Adenocarcinoma (C-26) | Zn(II)-PPIX | Potent cytostatic/cytotoxic effects observed | Crystal Violet Staining | [5] |
| Human Pancreatic Cancer (Mia PaCa2) | Zn(II)-PPIX | Potent cytostatic/cytotoxic effects observed | Crystal Violet Staining | [5] |
| Human Ovarian Carcinoma (MDAH2774) | Zn(II)-PPIX | Potent cytostatic/cytotoxic effects observed | Crystal Violet Staining | [5] |
| Human Breast Carcinoma (MDA-MB-231) | Zn(II)-PPIX | Potent cytostatic/cytotoxic effects observed | Crystal Violet Staining | [5] |
| Human Keratinocyte (HaCaT) & Lung Carcinoma (A549) | Ultrafine NiO particles (source of Ni(II) ions) | Higher cytotoxicity than fine NiO particles | Not specified | [6] |
Signaling Pathways and Mechanisms of Action
Heme Oxygenase Pathway Inhibition by Zn(II)-Protoporphyrin IX
Zn(II)-PPIX acts as a competitive inhibitor of heme oxygenase (HO), an enzyme that catalyzes the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide (CO). The inducible isoform, HO-1, is a key cytoprotective enzyme upregulated in response to oxidative stress. By inhibiting HO-1, Zn(II)-PPIX can sensitize cancer cells to chemotherapy and radiation by increasing intracellular reactive oxygen species (ROS) levels.[7]
Caption: Inhibition of the Heme Oxygenase-1 pathway by Zn(II)-Protoporphyrin IX.
Ferrochelatase Inhibition by Ni(II)-Protoporphyrin IX
Ni(II)-PPIX is a known inhibitor of ferrochelatase, the enzyme that inserts ferrous iron into protoporphyrin IX to form heme.[2] Inhibition of ferrochelatase leads to the accumulation of protoporphyrin IX, which can be phototoxic.
Nrf2 Signaling Pathway
Both Ni(II) and Zn(II) ions have been shown to influence the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. Ni(II) can activate the Nrf2 pathway, leading to the transcription of antioxidant genes.[8] Similarly, zinc is known to modulate Nrf2 signaling, which can contribute to its cytoprotective or cytotoxic effects depending on the cellular context.[9]
Experimental Protocols
Heme Oxygenase-1 (HO-1) In Vitro Activity Assay
This protocol is adapted from established methods for measuring HO-1 activity.[3]
Materials:
-
Purified HO-1 enzyme or rat liver cytosol
-
Hemin (B1673052) (substrate)
-
NADPH
-
Biliverdin reductase (if using purified HO-1)
-
Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Ni(II)-PPIX and Zn(II)-PPIX stock solutions (dissolved in a suitable solvent like DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, HO-1 source, and biliverdin reductase (if needed).
-
Add varying concentrations of Ni(II)-PPIX or Zn(II)-PPIX to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding hemin and NADPH.
-
Incubate the reaction at 37°C for 30-60 minutes in the dark.
-
Stop the reaction by adding chloroform and vortexing.
-
Centrifuge to separate the phases.
-
Measure the absorbance of the chloroform layer at the appropriate wavelength for biliverdin/bilirubin.
-
Calculate the percent inhibition and determine the IC50 values.
Ferrochelatase Activity Assay
This protocol is based on a fluorimetric assay for ferrochelatase.[10]
Materials:
-
Cell or tissue homogenate containing ferrochelatase
-
Deuteroporphyrin (B1211107) (substrate)
-
CoCl2 (as the metal substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Ni(II)-PPIX and Zn(II)-PPIX stock solutions
-
Fluorometer
Procedure:
-
Prepare the cell or tissue homogenate.
-
In a multi-well plate, add the assay buffer, homogenate, and varying concentrations of Ni(II)-PPIX or Zn(II)-PPIX.
-
Initiate the reaction by adding deuteroporphyrin and CoCl2.
-
Incubate at 37°C for a defined period.
-
Measure the decrease in deuteroporphyrin fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the enzyme activity and the inhibitory effect of the metalloporphyrins.
Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess cell viability.
Materials:
-
Adherent or suspension cells
-
96-well plates
-
Cell culture medium
-
Ni(II)-PPIX and Zn(II)-PPIX stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of Ni(II)-PPIX or Zn(II)-PPIX for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Experimental Workflows
Comparative Cytotoxicity and Mechanistic Study Workflow
Caption: Workflow for a comparative study of Ni(II)- and Zn(II)-Protoporphyrin IX.
Photodynamic Therapy (PDT) Experimental Workflow
Zn(II)-PPIX is a known photosensitizer, and its application in PDT is an active area of research.
Caption: Experimental workflow for evaluating the photodynamic therapy potential of Zn(II)-PPIX.
Conclusion
This guide highlights the distinct biological profiles of Ni(II)- and Zn(II)-Protoporphyrin IX. Zn(II)-PPIX is a potent inhibitor of heme oxygenase with demonstrated applications in cancer therapy, particularly in sensitizing cells to other treatments and as a photosensitizer in PDT. Ni(II)-PPIX primarily targets ferrochelatase. The provided data and protocols offer a framework for researchers to further investigate and compare these two metalloporphyrins in various biological systems. Careful consideration of their differential effects on cellular pathways and their respective toxicities is crucial for their application in drug development and biomedical research.
References
- 1. Selection of metalloporphyrin heme oxygenase inhibitors based on potency and photoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zinc protoporphyrin IX enhances chemotherapeutic response of hepatoma cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ni(II) activates the Nrf2 signaling pathway in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions between zinc and NRF2 in vascular redox signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of ferrochelatase activity using a novel assay suggests that plastids are the major site of haem biosynthesis in both photosynthetic and non-photosynthetic cells of pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miRNA-Guided Imaging and Photodynamic Therapy Treatment of Cancer Cells Using Zn(II)-Protoporphyrin IX-Loaded Metal-Organic Framework Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the performance of Ni(II) Protoporphyrin IX as an oxygen reduction and evolution catalyst
A Comparative Guide for Researchers and Drug Development Professionals
The quest for efficient and cost-effective catalysts for the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) is paramount for the advancement of renewable energy technologies and various biomedical applications. Among the promising candidates, Ni(II) Protoporphyrin IX, a metalloporphyrin complex, has garnered significant interest. This guide provides a comprehensive comparison of its performance with alternative catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation.
Executive Summary
While pristine this compound shows limited catalytic activity, its performance can be significantly enhanced through structural modifications and integration into composite materials. This guide presents data on modified nickel porphyrin-based catalysts, offering a glimpse into their potential as bifunctional catalysts for both ORR and OER. For context, their performance is compared against the benchmark platinum-on-carbon (Pt/C) catalyst and other non-precious metal catalysts. It is crucial to note that the presented data for nickel porphyrin derivatives and composites likely surpasses that of the unmodified this compound.
Performance Comparison: ORR and OER Activity
The following tables summarize the key performance metrics for a selection of nickel porphyrin-based catalysts and their alternatives. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Oxygen Reduction Reaction (ORR) Performance
| Catalyst | Onset Potential (V vs. RHE) | Half-Wave Potential (V vs. RHE) | Electron Transfer Number (n) | Peroxide Yield (%) | Electrolyte |
| Ni-TPSMe-P/VGCFs [1] | 0.82 | - | 3.60 | 22 | 0.1 M KOH |
| Pt/C (20%) | ~0.9-1.0 | ~0.8-0.85 | ~4.0 | <5 | 0.1 M KOH / 0.1 M HClO4 |
| Fe-N-C Catalysts | ~0.9-1.0 | ~0.8-0.9 | ~4.0 | <5 | 0.1 M KOH / 0.1 M HClO4 |
Note: Data for Pt/C and Fe-N-C catalysts are typical values from the literature and are provided for comparative purposes.
Table 2: Oxygen Evolution Reaction (OER) Performance
| Catalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte |
| Ni-TPSMe-P/VGCFs [1] | 400 | 130 | 0.1 M KOH |
| Pyrolyzed NiTPP-800 [2][3] | 347 (at 20 mA/cm²) | 86 | 1 M KOH |
| Pt/C (20%) | >400 | High | 0.1 M KOH |
| IrO₂/RuO₂ | ~300-400 | ~40-80 | 0.1 M KOH |
Note: Data for Pt/C and IrO₂/RuO₂ are typical values from the literature and are provided for comparative purposes.
Table 3: Bifunctional Activity
| Catalyst | Bifunctional Index (ΔE = E(OER @ 10mA/cm²) - E(ORR @ -1mA/cm²)) (V) |
| Ni-TPSMe-P/VGCFs [1] | 0.92 |
| Pt/C + RuO₂/IrO₂ | ~0.8 - 1.0 |
Note: The bifunctional index for Pt/C + RuO₂/IrO₂ is an estimate based on the typical performance of the individual catalysts.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Catalyst Ink Preparation and Electrode Modification
A common procedure for preparing the catalyst ink involves dispersing a specific amount of the catalyst (e.g., Ni-TPSMe-P/VGCFs or pyrolyzed NiTPP-800) in a mixture of deionized water, isopropanol, and a small amount of Nafion® solution (typically 5 wt%). The mixture is then sonicated to form a homogeneous ink. A measured volume of this ink is drop-casted onto a polished glassy carbon electrode (GCE) and dried under ambient conditions to form a thin catalyst film.
Electrochemical Measurements
All electrochemical measurements are typically conducted in a standard three-electrode cell at room temperature using a potentiostat. The working electrode is the catalyst-modified GCE, a platinum wire or graphite (B72142) rod serves as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode) is used. All potentials are converted to the reversible hydrogen electrode (RHE) scale.
-
Oxygen Reduction Reaction (ORR) Evaluation :
-
The electrolyte (e.g., 0.1 M KOH) is saturated with high-purity oxygen by bubbling O₂ gas for at least 30 minutes prior to and during the measurement.
-
Linear sweep voltammetry (LSV) is performed using a rotating disk electrode (RDE) at various rotation speeds (e.g., 400 to 2500 rpm) with a typical scan rate of 10 mV/s.
-
The Koutecky-Levich equation is used to determine the electron transfer number (n).
-
For peroxide yield determination, a rotating ring-disk electrode (RRDE) is employed.
-
-
Oxygen Evolution Reaction (OER) Evaluation :
-
The electrolyte (e.g., 1 M KOH) is typically saturated with nitrogen.
-
LSV is recorded at a scan rate of around 5-10 mV/s.
-
The overpotential required to achieve a current density of 10 mA/cm² is a key metric for OER activity.
-
The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log(current density)) to assess the reaction kinetics.
-
Stability is often evaluated by performing continuous cyclic voltammetry for a large number of cycles or by chronopotentiometry at a constant current density.[2][3]
-
Visualizing Catalytic Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the logical relationships in bifunctional catalysis and a typical experimental workflow.
Caption: Comparison of different catalyst types for ORR and OER.
Caption: Typical experimental workflow for catalyst evaluation.
Conclusion
Modified nickel porphyrin-based materials, such as those derived from this compound, demonstrate considerable promise as bifunctional catalysts for both oxygen reduction and evolution reactions. While they may not yet consistently outperform the benchmark noble-metal catalysts in all aspects, their performance, particularly for OER, is competitive with many non-precious metal alternatives. The data suggests that with further optimization, these materials could offer a viable, cost-effective alternative for a range of applications. Researchers are encouraged to consider the specific experimental conditions and the nature of the catalyst (pristine vs. modified/composite) when evaluating the suitability of this compound and its derivatives for their specific needs.
References
The Enduring Deoxy-State: Validating Ni(II) Protoporphyrin IX as a Permanent Heme Model
In the intricate world of heme protein research, the study of the transient deoxy-state is crucial for understanding oxygen transport, catalysis, and signaling. However, the inherent reactivity of deoxy-heme poses significant experimental challenges. Nickel(II) Protoporphyrin IX (Ni-PPIX) has emerged as a robust tool, serving as a permanent and stable mimic of deoxy-heme. This guide provides a comparative analysis of Ni-PPIX against native deoxy-heme and other heme analogs, supported by experimental data and detailed protocols to validate its efficacy for researchers, scientists, and drug development professionals.
Spectroscopic Mimicry: A Comparative Analysis
The fidelity of a heme analog is determined by its ability to replicate the spectroscopic and structural properties of the native prosthetic group. Ni-PPIX excels in this regard, closely mirroring the key spectral features of deoxy-heme.
UV-Visible Absorption Spectroscopy: The electronic absorption spectrum of Ni-PPIX incorporated into hemoglobin reveals a Soret band characteristic of a deoxygenated heme center. In Ni(II)-reconstituted hemoglobin, two Soret bands are observed, one corresponding to a four-coordinate Ni-PPIX species, similar to deoxy-heme, and another indicating a five-coordinate species.
Resonance Raman Spectroscopy: This technique provides detailed information about the vibrational modes of the porphyrin macrocycle and the metal-ligand bonds. Studies on Ni(II)-reconstituted hemoglobin and myoglobin (B1173299) have identified the Ni-histidine stretching mode, confirming the interaction between the metal center and the proximal histidine residue, a hallmark of the deoxy-state in native heme proteins[1]. The core-size marker bands in the Raman spectrum of Ni-PPIX in these proteins are consistent with a five-coordinate, high-spin state, analogous to deoxy-heme.
| Parameter | Deoxy-Heme (Fe(II)-PPIX) | Ni(II) Protoporphyrin IX (Ni-PPIX) | Justification for Model Validity |
| Metal Ion | Fe(II) | Ni(II) | Ni(II) is a stable d8 metal ion that does not readily undergo redox changes or bind O2, thus locking it in a permanent "deoxy" state. |
| Coordination | 5-coordinate, high-spin | Predominantly 5-coordinate in protein pocket | Mimics the essential coordination geometry of deoxy-heme. |
| UV-Vis Soret Peak | ~430 nm | ~420-424 nm in proteins | The slight blue-shift is characteristic, but the overall spectral shape is comparable, indicating a similar electronic environment. |
| O₂ Binding | Reversible | None | This is the key feature that makes it a "permanent" deoxy-model, allowing for the study of the deoxy-state without interference from oxygen binding. |
Functional Validation: A Stable Stand-In for Heme Oxygenase Inhibition
A critical application of deoxy-heme models is in the study of heme oxygenase (HO), the enzyme responsible for heme degradation. Metalloporphyrins that are not substrates for HO can act as competitive inhibitors, binding to the active site and allowing for structural and functional studies. Ni-PPIX, being non-degradable by HO, serves as an excellent tool for this purpose.
The heme degradation pathway, initiated by heme oxygenase, is a fundamental biological process.
Caption: The enzymatic cascade of heme degradation by heme oxygenase and biliverdin reductase.
While extensive comparative data on the inhibitory potency of Ni-PPIX against other common metalloporphyrin inhibitors is not always presented in a single study, the literature indicates that various metalloporphyrins act as competitive inhibitors of heme oxygenase.
| Inhibitor | Typical IC₅₀ for HO-1 | Key Characteristics |
| Ni(II)-PPIX | Data not consistently reported in direct comparisons | Stable, does not bind O₂, good spectral model for deoxy-heme. |
| Zn(II)-PPIX | Potent inhibitor (low µM range) | Also a potent inducer of HO-1 expression, which can complicate in vivo studies.[2] |
| Sn(IV)-PPIX | Potent inhibitor (low µM range) | Known photosensitizer, limiting its therapeutic potential. |
Experimental Protocols
To facilitate the validation and application of Ni-PPIX as a deoxy-heme model, detailed experimental protocols are provided below.
Experimental Workflow for Validation
The following workflow outlines the key steps in validating Ni-PPIX as a deoxy-heme model.
Caption: A stepwise workflow for the preparation, reconstitution, and analysis of Ni-PPIX-containing proteins.
Protocol 1: Reconstitution of Myoglobin with this compound
This protocol describes the preparation of Ni(II)-myoglobin (Ni-Mb) from commercially available equine skeletal muscle myoglobin.
Materials:
-
Equine skeletal muscle myoglobin
-
This compound
-
2-Butanone (B6335102) (acidified with HCl)
-
0.1 M Potassium phosphate (B84403) buffer, pH 7.0
-
Sephadex G-25 column
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Preparation of Apomyoglobin:
-
Dissolve myoglobin in distilled water to a concentration of approximately 1 mg/mL.
-
Cool the solution in an ice bath and acidify to pH 2.5 with 0.1 M HCl.
-
Extract the heme by adding an equal volume of cold 2-butanone and shaking vigorously for 1 minute.
-
Separate the phases by centrifugation (2000 x g, 5 min). The aqueous phase contains the apomyoglobin.
-
Repeat the extraction until the butanone layer is colorless.
-
Immediately neutralize the aqueous apomyoglobin solution to pH 7.0 with 1 M K₂HPO₄.
-
Remove residual butanone by dialysis against 0.1 M potassium phosphate buffer, pH 7.0.
-
-
Reconstitution:
-
Prepare a stock solution of Ni-PPIX in DMSO.
-
Slowly add a 1.5-fold molar excess of the Ni-PPIX stock solution to the apomyoglobin solution with gentle stirring.
-
Incubate the mixture at 4°C for 2 hours to allow for reconstitution.
-
-
Purification:
-
Remove excess, unbound Ni-PPIX by passing the reconstitution mixture through a Sephadex G-25 column equilibrated with 0.1 M potassium phosphate buffer, pH 7.0.
-
The first colored fraction contains the purified Ni-Mb.
-
Confirm the purity and concentration by measuring the absorbance at the Soret peak (~424 nm) and at 280 nm.
-
Protocol 2: Heme Oxygenase Activity and Inhibition Assay
This protocol outlines a method to measure heme oxygenase activity and assess its inhibition by Ni-PPIX and other metalloporphyrins. The assay measures the formation of bilirubin.
Materials:
-
Rat liver microsomes (as a source of heme oxygenase)
-
Hemin (B1673052) (substrate)
-
NADPH
-
Biliverdin reductase
-
Ni-PPIX, Zn-PPIX, Sn-PPIX (inhibitors)
-
0.1 M Potassium phosphate buffer, pH 7.4, containing 2 mM MgCl₂
Procedure:
-
Preparation of Reaction Mixtures:
-
In a series of microcentrifuge tubes, prepare the reaction mixture containing:
-
100 µL of rat liver microsomes (protein concentration adjusted to ~1 mg/mL)
-
20 µL of hemin solution (1 mM in DMSO)
-
A range of concentrations of the inhibitor (Ni-PPIX, Zn-PPIX, or Sn-PPIX) dissolved in DMSO, or DMSO alone for the control.
-
Sufficient buffer to bring the volume to 900 µL.
-
-
Pre-incubate the mixtures at 37°C for 3 minutes.
-
-
Initiation of the Reaction:
-
Start the reaction by adding 100 µL of 10 mM NADPH.
-
Incubate at 37°C for 15 minutes.
-
-
Measurement of Bilirubin:
-
Stop the reaction by placing the tubes on ice.
-
Add 1 mL of chloroform and vortex vigorously for 1 minute to extract the bilirubin.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the lower chloroform layer to a clean tube.
-
Measure the absorbance of the chloroform extract at 464 nm. The amount of bilirubin is calculated using an extinction coefficient of 60 mM⁻¹cm⁻¹.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of HO activity).
-
Conclusion
The experimental evidence strongly supports the validation of this compound as a permanent deoxy-heme model. Its inability to bind oxygen, coupled with its close spectral and structural resemblance to native deoxy-heme, makes it an invaluable tool for studying the structure and function of heme proteins in their deoxygenated state. Furthermore, its stability and inhibitory action on heme oxygenase provide a reliable platform for investigating heme degradation and for the development of therapeutic agents targeting this pathway. The protocols and comparative data presented in this guide offer researchers a comprehensive resource for the effective application of Ni-PPIX in their scientific endeavors.
References
A Comparative Guide to the Binding Affinity of Metalloporphyrins for Ferrochelatase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinities of various metalloporphyrins and inhibitors to ferrochelatase, the terminal enzyme in the heme biosynthetic pathway. Understanding these interactions is crucial for elucidating the enzyme's catalytic mechanism and for the development of novel therapeutics targeting heme metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the enzymatic workflow.
Data Presentation: Comparative Binding Affinities
The following table summarizes the dissociation constants (Kd) and inhibition constants (Ki) of various metalloporphyrins and other molecules for ferrochelatase from different species. Lower Kd and Ki values indicate stronger binding affinity.
| Compound | Species | Constant | Value | Inhibition Type | Reference |
| N-Methylprotoporphyrin IX (N-MePP) | Bovine | Ki | 7 nM | Competitive with protoporphyrin IX | [1][2] |
| N-Methylprotoporphyrin IX (N-MePP) | Murine (wild-type) | Ki(app) | 3 nM | Competitive with protoporphyrin IX | [3][4] |
| N-Methylprotoporphyrin IX (N-MePP) | Murine (wild-type) | Kd | 9 nM | - | |
| N-Methylprotoporphyrin IX (N-MePP) | Murine (P255R mutant) | Ki(app) | 1 µM | - | [3] |
| N-Methylprotoporphyrin IX (N-MePP) | Murine (P255G mutant) | Ki(app) | 2.3 µM | - | [3] |
| Heme (Fe(II)-protoporphyrin IX) | Bovine | Ki | Not specified | Non-competitive with iron | [1] |
| Ferric Heme (Fe(III)-protoporphyrin IX) | Murine | - | Known inhibitor | - | [5] |
| Manganese (Mn2+) | Bovine | Ki | 15 µM | Competitive with iron | [1][6] |
| Cadmium (Cd2+) | - | Ki | 50 µM | - | [6] |
| Zinc (Zn2+) | Human | - | Uncompetitive substrate inhibitor | - | [7] |
| Copper (Cu2+), Cobalt (Co2+), Nickel (Ni2+) | Murine, Yeast | - | Substrate inhibition | - | [8] |
| Ni(II)-protoporphyrin IX | Murine | - | Inhibitor | - | [5] |
Note: The inhibition by several divalent cations (Zn2+, Cu2+, Co2+, Ni2+) is complex. These metals can serve as substrates for ferrochelatase, but at high concentrations, they exhibit substrate inhibition[8]. For some metals like Mn2+, Hg2+, Cd2+, and Pb2+, inhibition occurs after the metal has been inserted into the porphyrin macrocycle, due to poor release of the metalloporphyrin product from the enzyme[9].
Experimental Protocols
Determination of Inhibition Constants (Ki) by Kinetic Analysis
A common method to determine the inhibition constant (Ki) is through steady-state enzyme kinetic analysis.
Principle: The initial reaction rate of ferrochelatase is measured at various substrate (e.g., protoporphyrin IX and a metal ion) and inhibitor concentrations. The type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the Ki value are determined by analyzing the effect of the inhibitor on the Michaelis-Menten parameters (Km and Vmax).
Typical Protocol:
-
Enzyme Preparation: Purified recombinant ferrochelatase is used. The enzyme concentration is kept constant in all assays.
-
Reaction Mixture: A typical reaction mixture contains a buffer (e.g., Tris-HCl or MOPS), a detergent (e.g., Tween 20 or sodium cholate) to solubilize the porphyrin substrate, and the protoporphyrin IX substrate at a fixed concentration.
-
Inhibitor Addition: The metalloporphyrin or other inhibitor is added to the reaction mixture at varying concentrations.
-
Reaction Initiation: The reaction is initiated by adding the metal substrate (e.g., FeSO4 or Zn-acetate). To prevent oxidation of Fe2+, assays with iron are performed under anaerobic conditions.
-
Monitoring the Reaction: The formation of the metalloporphyrin product is monitored over time by measuring the change in absorbance at a specific wavelength (e.g., the Soret peak of the product, around 410-420 nm) using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the reaction progress curves. These rates are then plotted against the substrate concentration in the presence of different inhibitor concentrations (e.g., using a Lineweaver-Burk plot) to determine the mechanism of inhibition and the Ki value.
Determination of Dissociation Constants (Kd) by Fluorescence Titration
Fluorescence titration is a sensitive technique used to measure the binding affinity between a protein and a ligand.
Principle: The intrinsic fluorescence of a protein (primarily from tryptophan residues) can change upon ligand binding. By monitoring this change as a function of ligand concentration, the dissociation constant (Kd) can be determined.
Typical Protocol:
-
Protein Solution: A solution of purified ferrochelatase at a constant concentration is prepared in a suitable buffer.
-
Ligand Solution: A concentrated stock solution of the metalloporphyrin is prepared.
-
Titration: The intrinsic tryptophan fluorescence of the ferrochelatase solution is measured using a fluorometer. The excitation wavelength is typically around 280-295 nm, and the emission is monitored at the maximum fluorescence wavelength (around 340 nm).
-
Data Acquisition: Aliquots of the metalloporphyrin solution are incrementally added to the enzyme solution. After each addition and a brief incubation period to allow for binding equilibrium, the fluorescence emission spectrum is recorded.
-
Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the total concentration of the metalloporphyrin. The resulting binding curve is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
Mandatory Visualization
Ferrochelatase Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle of ferrochelatase, from substrate binding to product release.
Caption: Workflow of the ferrochelatase catalytic cycle.
References
- 1. Bovine ferrochelatase. Kinetic analysis of inhibition by N-methylprotoporphyrin, manganese, and heme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Methyl Protoporphyrin IX: An Understudied Porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of protoporphyrin IX and metal derivatives to the active site of wild-type mouse ferrochelatase at low porphyrin-to-protein ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal inhibition of ferrochelatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metal Ion Selectivity and Substrate Inhibition in the Metal Ion Chelation Catalyzed by Human Ferrochelatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Product release rather than chelation determines metal specificity for ferrochelatase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Efficiency of Ni(II) Protoporphyrin IX for Dye Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ni(II) Protoporphyrin IX and Alternative Photocatalysts in the Degradation of Organic Dyes.
The escalating issue of water pollution by synthetic dyes from various industries necessitates the development of efficient and sustainable remediation technologies. Photocatalysis has emerged as a promising advanced oxidation process for the degradation of these organic pollutants. This guide provides a comparative analysis of the catalytic efficiency of this compound and other common photocatalysts, such as Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO), for the degradation of organic dyes. This objective comparison is supported by experimental data to aid researchers in selecting the most suitable catalyst for their applications.
Comparative Analysis of Catalytic Performance
While direct comparative studies under identical conditions are limited, analysis of available research provides insights into the relative performance of this compound and other widely used photocatalysts. Porphyrins and metalloporphyrins are recognized for their excellent light-harvesting properties and catalytic activity. When used in conjunction with wide-bandgap semiconductors like TiO₂, they can enhance the overall photocatalytic efficiency by sensitizing the semiconductor to visible light.
Studies on porphyrin-TiO₂ composites have demonstrated their superior performance compared to bare TiO₂. For instance, a Ni-porphyrin derivative immobilized on TiO₂ showed significant photocatalytic activity in the degradation of various organic pollutants. Specifically, a NiTPP/TiO₂ complex achieved a 95% degradation of methylene (B1212753) blue after 6 hours of visible light irradiation[1].
In comparison, semiconductor photocatalysts like TiO₂ and ZnO are also effective but their efficiency is often dependent on the specific crystalline phase and morphology. For example, anatase phase TiO₂ is generally considered the most photocatalytically active form[1]. ZnO has also been shown to be a highly efficient photocatalyst for the degradation of various dyes, with some studies reporting it as a better alternative to TiO₂ for methylene blue degradation[2]. The efficiency of these metal oxides can be further enhanced by doping with metals or non-metals. For instance, a ternary NiO/Ag/TiO₂ heterojunction exhibited a 93.15% degradation of methylene blue within 60 minutes under visible light[3].
The following tables summarize the catalytic performance of Ni-porphyrin complexes and other catalysts in the degradation of Methylene Blue and Rhodamine B, based on available literature. It is important to note that direct comparison of efficiencies across different studies can be challenging due to variations in experimental conditions such as catalyst loading, dye concentration, light source, and pH.
Methylene Blue Degradation
| Catalyst | Dye Concentration | Catalyst Loading | Light Source | Degradation Efficiency (%) | Reaction Time | Rate Constant (k) | Reference |
| NiTPP/TiO₂ | Not Specified | Not Specified | Visible Light (λ=419 nm) | 95 | 6 h | Not Specified | [1] |
| NiO/Ag/TiO₂ | Not Specified | Not Specified | Visible Light | 93.15 | 60 min | Not Specified | [3] |
| In₂O₃/RGO | 10 mg/L | 20 mg | UV Light | 90 | 120 min | 0.01526 min⁻¹ | [4] |
| TiO₂ (Anatase) | Not Specified | Not Specified | UV Light | 85 | 25 min | Not Specified | [1] |
| ZnO | Not Specified | 50mg/750ml | UV Light | >99 | <90 min | Not Specified | [2] |
Rhodamine B Degradation
| Catalyst | Dye Concentration | Catalyst Loading | Light Source | Degradation Efficiency (%) | Reaction Time | Rate Constant (k) | Reference |
| Aqueous Metalloporphyrins (Mn, Fe, Sn) | Not Specified | Not Specified | Not Specified | 100 | 25-40 min | Not Specified | [5] |
| Zn-doped SrO₂ | Not Specified | Not Specified | UV Light | 99.8 | 10 min | Not Specified | [6] |
| Zn-doped BaO₂ | Not Specified | Not Specified | UV Light | 99.9 | 15 min | Not Specified | [6] |
| ZnS Nanoparticles | Not Specified | Not Specified | UV Light | 93.6 | 210 min | Not Specified | [7] |
| Bi₂O₃ Microrods | Not Specified | Not Specified | Visible Light | 97.2 (pH 3.0) | 120 min | 0.02761 min⁻¹ | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of photocatalytic dye degradation.
General Protocol for Photocatalytic Dye Degradation
This protocol outlines a typical experimental setup for evaluating the photocatalytic activity of a catalyst for the degradation of an organic dye.
1. Materials and Reagents:
-
Photocatalyst (e.g., this compound, TiO₂, ZnO)
-
Organic Dye (e.g., Methylene Blue, Rhodamine B)
-
Deionized Water
-
pH adjustment solutions (e.g., HCl, NaOH)
-
Magnetic Stirrer
-
Light Source (e.g., Xenon lamp with appropriate filters for visible or UV light)
-
Reaction Vessel (e.g., Pyrex beaker)
-
Spectrophotometer (for measuring dye concentration)
-
Centrifuge or Syringe Filters (to separate catalyst from the solution)
2. Procedure:
-
Preparation of Dye Solution: Prepare a stock solution of the desired organic dye in deionized water. Dilute the stock solution to the desired initial concentration for the experiment.
-
Catalyst Dispersion: Disperse a specific amount of the photocatalyst in the dye solution within the reaction vessel.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Photocatalytic Reaction: Irradiate the suspension with the light source under constant stirring.
-
Sample Collection: At regular time intervals, withdraw aliquots of the suspension.
-
Catalyst Separation: Immediately separate the photocatalyst from the collected sample by centrifugation or filtration to stop the reaction.
-
Analysis: Measure the absorbance of the clear supernatant at the maximum absorption wavelength of the dye using a spectrophotometer.
-
Data Calculation: Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t. The reaction kinetics are often modeled using a pseudo-first-order rate equation: ln(C₀/Cₜ) = kt, where k is the apparent rate constant.
Visualizing the Process
To better understand the mechanisms and workflows involved in photocatalytic dye degradation, the following diagrams have been generated using the DOT language.
Caption: Photocatalytic degradation mechanism of organic dyes using this compound.
Caption: Experimental workflow for photocatalytic dye degradation analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Effective photocatalytic degradation of rhodamine-B over Zn-doped BaO2 and SrO2 composites under UV and sunlight irradiation - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Photocatalytic Degradation of Rhodamine B Dye and Hydrogen Evolution by Hydrothermally Synthesized NaBH4—Spiked ZnS Nanostructures [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Ni(II) Protoporphyrin IX: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds. This guide provides a detailed, step-by-step procedure for the proper disposal of Ni(II) Protoporphyrin IX, a nickel-containing metalloporphyrin used in various research applications.
Researchers, scientists, and drug development professionals must adhere to strict protocols for the disposal of chemical waste to mitigate potential environmental and health risks. This compound, due to its nickel content, requires special consideration as nickel compounds are subject to hazardous waste regulations in many jurisdictions.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₃₄H₃₂N₄NiO₄ | [1] |
| Molecular Weight | 619.336 g/mol | [1] |
| CAS Number | 15415-30-2 | [1] |
| Storage | Store at room temperature, protect from light. | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is dictated by its classification as a potentially hazardous waste due to the presence of nickel. The following protocol outlines the necessary steps for its safe and compliant disposal.
Step 1: Waste Identification and Classification
The first critical step is to determine if the waste is considered hazardous. In the United States, this is governed by the Resource Conservation and Recovery Act (RCRA). Nickel-containing waste may be classified as hazardous if it exhibits certain characteristics, such as toxicity.
-
Toxicity Characteristic: The Toxicity Characteristic Leaching Procedure (TCLP) is used to determine if a waste is hazardous. If the leachate from a sample of the waste contains nickel at a concentration of 10 parts per million (ppm) or higher, it is considered a toxic hazardous waste.[2]
-
State and Local Regulations: Be aware that state and local regulations may be more stringent than federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 2: Waste Segregation and Collection
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting all this compound waste. The container should be made of a material compatible with the chemical and should be kept securely closed.
-
Labeling: The label should clearly state "Hazardous Waste" and include the chemical name: "this compound". The accumulation start date must also be recorded on the label.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your EHS department.
Step 3: Waste Storage
-
Designated Area: Store the hazardous waste container in a designated, well-ventilated, and secure area.
-
Secondary Containment: It is best practice to store the container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arrange for Disposal
-
Contact EHS: Once the waste container is full, or if the accumulation time limit set by your institution is reached, contact your EHS department to arrange for a pickup.
-
Licensed Disposal Facility: Your institution's EHS department will work with a licensed hazardous waste disposal facility to ensure the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific protocols and your local Environmental Health and Safety (EHS) department for detailed instructions and to ensure compliance with all applicable regulations.
References
Personal protective equipment for handling Ni(II) Protoporphyrin IX
Essential Safety Protocols for Handling Ni(II) Protoporphyrin IX
Handling Nickel(II) Protoporphyrin IX requires stringent safety measures due to the inherent risks associated with nickel compounds, which are classified as potential carcinogens and can cause skin sensitization.[1][2][3] This guide provides the essential personal protective equipment (PPE) requirements, operational procedures, and disposal plans necessary for the safe handling of this compound in a research environment. Adherence to these protocols is critical to mitigate exposure risks.
Hazard Summary
-
Carcinogenicity: Some nickel compounds are considered carcinogenic to humans by inhalation.[2][3] The National Institute for Occupational Safety and Health (NIOSH) recommends reducing exposure to the lowest feasible concentration.[4][5]
-
Respiratory Irritation: The protoporphyrin IX component can cause respiratory irritation if inhaled as a dust.[6]
-
Skin and Eye Irritation: The compound may cause skin and eye irritation upon contact.[6][7] Prolonged dermal contact with nickel can also lead to allergic skin reactions.[3]
Primary Engineering Control: Chemical Fume Hood
Before any personal protective equipment is considered, the primary control measure is to handle this compound exclusively within a certified chemical fume hood.[8] This provides essential ventilation to minimize the inhalation of toxic vapors or fine powders.[3][8] For weighing solid powders, an enclosure or glove box is highly recommended to prevent dust dispersion.[1]
Personal Protective Equipment (PPE) Summary
The following table summarizes the required PPE for various tasks involving this compound.
| Task / Operation | Eye / Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling/Weighing Solid Powder | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves (double-gloving recommended) | Long-sleeved Lab Coat (fully buttoned) | Required: N95 or higher-rated respirator |
| Preparing Solutions | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Long-sleeved Lab Coat (fully buttoned) | Recommended if splashing or aerosolization is possible |
| General Handling of Solutions | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Long-sleeved Lab Coat (fully buttoned) | Not typically required within a fume hood |
PPE Selection and Handling Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure a chemical fume hood is operational and certified. Locate the nearest safety shower and eyewash station. Prepare a designated waste container for hazardous heavy metal waste.[9]
-
Donning PPE: Put on a lab coat, followed by chemical splash goggles.[10][11] If handling the solid, don an N95 respirator and face shield. Finally, put on nitrile gloves, ensuring they overlap the cuffs of the lab coat. Double-gloving is recommended.
-
Handling Solid: When weighing the solid powder, perform the task deep within a fume hood or in a glove box to contain any dust.[1] Use spatulas and weighing paper carefully to avoid creating airborne particles.
-
Handling Solutions: When working with solutions, conduct all transfers and manipulations within the fume hood to prevent exposure to splashes or aerosols.
-
Decontamination: After handling, decontaminate the work surface. Wipe down any potentially contaminated equipment.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves (if double-gloved). Then, remove the face shield and lab coat. Remove goggles, followed by the inner gloves, turning them inside out as you remove them. If a respirator was used, remove it last.
-
Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing PPE.[8]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste. Never dispose of this chemical down the drain.[9]
-
Waste Identification: Classify all waste (solid compound, solutions, contaminated PPE) as hazardous heavy metal waste.[9]
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused solid compound, contaminated weighing papers, and disposable lab materials into a clearly labeled, sealed, and chemically compatible container (e.g., HDPE).[9]
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams.[9]
-
Contaminated PPE: Place all used gloves, disposable lab coats, and other contaminated items into a designated hazardous waste bag or container.
-
-
Labeling and Storage: Label all waste containers with "Hazardous Waste," the full chemical name "Nickel(II) Protoporphyrin IX," and the accumulation start date.[9] Store sealed containers in a designated satellite accumulation area within the lab.
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.[9]
References
- 1. Cobalt and Nickel Compound Handling Protocols [atomfair.com]
- 2. dhss.delaware.gov [dhss.delaware.gov]
- 3. epi.dph.ncdhhs.gov [epi.dph.ncdhhs.gov]
- 4. NICKEL, METAL & INSOLUBLE COMPOUNDS (as Ni) | Occupational Safety and Health Administration [osha.gov]
- 5. NICKEL, SOLUBLE COMPOUNDS | Occupational Safety and Health Administration [osha.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
